2-[(3-Chlorobenzyl)oxy]benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(3-chlorophenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c15-13-6-3-4-11(8-13)10-17-14-7-2-1-5-12(14)9-16/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MENPASVPECUNNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352079 | |
| Record name | 2-[(3-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40359-59-9 | |
| Record name | 2-[(3-chlorobenzyl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80352079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40359-59-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-[(3-Chlorobenzyl)oxy]benzaldehyde
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and predicted spectroscopic profile of 2-[(3-Chlorobenzyl)oxy]benzaldehyde. As a compound not extensively documented in public literature, this document synthesizes information from its constituent precursors—salicylaldehyde and 3-chlorobenzyl chloride—and structurally related analogs. The guide offers a robust framework for the laboratory-scale synthesis, purification, and characterization of the title compound, providing researchers with the foundational knowledge required for its application in synthetic chemistry and drug discovery programs.
Compound Identification and Overview
This compound is an aromatic ether derivative. Structurally, it consists of a benzaldehyde scaffold where the hydroxyl group at the ortho position is ether-linked to a 3-chlorobenzyl group. The presence of three key functional moieties—the aldehyde, the ether linkage, and the chlorinated aromatic ring—makes it a versatile intermediate for further chemical elaboration.
Table 1: Chemical Identifiers and Calculated Properties
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₁ClO₂ |
| Molecular Weight | 246.69 g/mol |
| CAS Number | Not found in public databases |
| Predicted Physical Form | Colorless to pale yellow solid |
Proposed Synthesis Methodology: Williamson Ether Synthesis
The most direct and reliable route for the preparation of this compound is the Williamson ether synthesis. This method involves the deprotonation of the phenolic hydroxyl group of salicylaldehyde to form a phenoxide, which then acts as a nucleophile to displace the chloride from 3-chlorobenzyl chloride.
Reaction Scheme
Caption: Williamson Ether Synthesis of the target compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the O-alkylation of phenolic aldehydes.[1]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and dimethylformamide (DMF, 10 mL per 1.0 g of salicylaldehyde).
-
Reagent Addition: While stirring the suspension, add 3-chlorobenzyl chloride (1.0 eq.) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70°C and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting salicylaldehyde spot is consumed.
-
Work-up: After completion, cool the mixture to room temperature and pour it into 100 mL of cold deionized water. A precipitate should form.
-
Isolation: Stir the aqueous mixture for 30 minutes in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration and wash the filter cake with cold water (3 x 20 mL).
-
Purification: The crude product can be purified by recrystallization from ethanol to afford this compound as a crystalline solid.[1]
Causality Note: Potassium carbonate is a sufficiently strong base to deprotonate the acidic phenolic proton of salicylaldehyde, which is more acidic than an aliphatic alcohol due to resonance stabilization of the resulting phenoxide. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction as it solvates the potassium cation, leaving the phenoxide anion highly nucleophilic.
Predicted Spectroscopic Profile
The following spectroscopic data are predicted based on the analysis of the starting materials and structurally similar compounds such as 2-(benzyloxy)benzaldehyde.[2][3]
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts (500 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Aldehyde (-CHO) | ~10.4 | Singlet (s) | 1H | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group and its position on the aromatic ring. |
| Benzylic (-O-CH₂-) | ~5.2 | Singlet (s) | 2H | Protons are adjacent to an oxygen atom and an aromatic ring. Appears as a sharp singlet as there are no adjacent protons for coupling. |
| Aromatic Protons | ~6.9 - 7.9 | Multiplet (m) | 8H | The 8 protons on the two aromatic rings will appear in the aromatic region with complex splitting patterns due to ortho, meta, and para coupling. Protons ortho to the aldehyde and ether groups will be the most shifted. |
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Chemical Shifts (125 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
|---|---|---|
| Aldehyde (C=O) | ~191 | Characteristic chemical shift for an aromatic aldehyde carbonyl carbon. |
| Aromatic C-O | ~160 | The carbon atom of the benzaldehyde ring attached to the ether oxygen is significantly deshielded. |
| Aromatic C-Cl | ~135 | The carbon atom of the benzyl ring attached to chlorine. |
| Aromatic Carbons | ~112 - 138 | A complex set of signals corresponding to the remaining aromatic carbons. |
| Benzylic (-O-CH₂-) | ~70 | Typical shift for a benzylic carbon attached to an oxygen atom. |
Infrared (IR) Spectroscopy
Caption: Predicted key IR absorption bands for the compound.
The IR spectrum is expected to be dominated by a strong, sharp absorption band around 1695 cm⁻¹ , characteristic of the C=O stretch of an aromatic aldehyde.[4] The presence of the aldehyde is further confirmed by two weaker bands for the aldehydic C-H stretch near 2850 cm⁻¹ and 2750 cm⁻¹ . The aryl ether C-O-C asymmetric stretch should appear as a strong band around 1240 cm⁻¹ . Aromatic C-H stretches will be visible above 3000 cm⁻¹, and the C-Cl stretch will be found in the fingerprint region, typically around 750 cm⁻¹ .
Mass Spectrometry (MS)
For electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ is expected at m/z 246 , with a characteristic [M+2]⁺ peak at m/z 248 in an approximate 3:1 ratio, indicative of the presence of one chlorine atom.
Key Predicted Fragmentation Pathways:
-
m/z 245: Loss of a hydrogen radical ([M-H]⁺) from the aldehyde group.
-
m/z 125: Cleavage of the benzyl ether bond to form the 3-chlorobenzyl cation [ClC₆H₄CH₂]⁺. This is often a very stable and prominent fragment.
-
m/z 121: Formation of the 2-hydroxybenzoyl cation [HOC₆H₄CO]⁺ following benzylic cleavage.
-
m/z 91: Tropylium ion, a common fragment from benzyl-containing compounds, although less likely here than the chlorobenzyl fragment.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its functional groups:
-
Aldehyde Group: This group is susceptible to nucleophilic attack and can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to a primary alcohol, and condensation reactions (e.g., Knoevenagel, Wittig) to form more complex molecules.
-
Benzyl Ether: The ether linkage is generally stable under neutral and basic conditions but can be cleaved by strong acids (e.g., HBr, BBr₃) or through catalytic hydrogenolysis, which would regenerate salicylaldehyde.
-
Aromatic Rings: The two benzene rings can undergo electrophilic aromatic substitution, although the substitution patterns will be directed by the existing substituents.
Given its structure, this compound is a valuable building block in medicinal chemistry. The (benzyloxy)benzaldehyde scaffold is a known intermediate in the synthesis of compounds with diverse biological activities.[1][5] The presence of the chlorine atom provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck) and can influence the pharmacokinetic properties of a final drug candidate.
Safety and Handling
No specific toxicology data is available for this compound. Therefore, safety precautions must be based on the known hazards of its precursors and related compounds.
-
Starting Materials:
-
Product (Predicted Hazards):
-
Irritation: Expected to be an irritant to the skin, eyes, and respiratory system.
-
Toxicity: Should be handled as a potentially harmful compound if ingested or absorbed through the skin.
-
Table 4: Recommended Handling Precautions
| Precaution | Guideline |
|---|---|
| Engineering Controls | Work in a well-ventilated chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[8][10] |
| Handling | Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and bases.[9] |
| Spill | In case of a spill, wear appropriate PPE, absorb the material with an inert substance (e.g., vermiculite, sand), and place it in a sealed container for disposal. |
| First Aid | Skin: Immediately wash with plenty of soap and water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. In all cases of exposure, seek medical attention.[10] |
References
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Penta Chemicals. (2025). Safety Data Sheet: Salicylaldehyde. [Link]
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Pouramini, Z., & Moradi, A. (n.d.). Assignment of 1H-NMR spectrum for salicylaldehyde. ResearchGate. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet: 3-Chlorobenzyl chloride, 98%. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Salicylaldehyde. [Link]
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Bölcskei, H., Andrea, N., & Keglevich, G. (2022). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Current Organic Chemistry, 26(18), 1725-1733. [Link]
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ResearchGate. (n.d.). FT-IR spectra of salicylaldehyde (1a), o-vanilin (1b), the chiral half... [Link]
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Loba Chemie. (2024). Salicylaldehyde for Synthesis Safety Data Sheet. [Link]
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Kartha, V. B., & Patel, N. D. (1967). Infrared spectra of salicylaldehyde complexes of some alkali metals. Proceedings of the Indian Academy of Sciences - Section A, 66(5), 319-323. [Link]
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El-Sayed, M. A., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(16), 4987. [Link]
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ResearchGate. (n.d.). ¹H NMR spectrum of the reaction of salicylaldehyde 3-1a with 1... [Link]
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PubChem. (n.d.). 2-(Benzyloxy)benzaldehyde. [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information: Light Assisted Coupling of Phenols with CO2 to 2-Hydroxy-benzaldehydes Catalyzed by. [Link]
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ResearchGate. (n.d.). Comparisons of ATR-FTIR spectra of salicylaldehyde, 1,3-dibenzylethane-2-hydroxyphenyl imidazolidine, and N,N... [Link]
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ResearchGate. (n.d.). Substitute 4-(benzyloxy)benzaldehyde derivatives and IUPAC names. [Link]
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Structure Elucidation of 2-[(3-Chlorobenzyl)oxy]benzaldehyde: An Integrated Spectroscopic Approach
An In-depth Technical Guide for Drug Development Professionals
Abstract
The unambiguous determination of a molecule's chemical structure is a cornerstone of modern chemical research and a non-negotiable prerequisite in the pharmaceutical industry for regulatory approval, intellectual property protection, and advancing structure-activity relationship (SAR) studies.[1][2] This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies required to elucidate and confirm the structure of 2-[(3-Chlorobenzyl)oxy]benzaldehyde. By synergistically employing a suite of modern spectroscopic techniques—including high-resolution mass spectrometry (HRMS), Fourier-transform infrared (FTIR) spectroscopy, and a full complement of one- and two-dimensional nuclear magnetic resonance (NMR) experiments—we will construct a self-validating system of evidence. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the causal logic behind experimental choices, ensuring technical accuracy and field-proven insights.[3][4]
Foundational Analysis: Molecular Formula and Degree of Unsaturation
Before probing the molecule's intricate connectivity, we must first establish its fundamental atomic composition and the sum of its rings and π-bonds. This is achieved through high-resolution mass spectrometry.
High-Resolution Mass Spectrometry (HRMS)
Expert Rationale: Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental composition, as every nuclide has a distinct mass defect. For a molecule containing chlorine, HRMS is also critical for observing the characteristic isotopic distribution, providing immediate confirmation of the element's presence.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
-
Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a 50:50 acetonitrile/water mixture with 0.1% formic acid to promote protonation ([M+H]⁺).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Analysis: Acquire data in full scan mode over a range of m/z 100-500.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy below 5 ppm.
Data Interpretation & Results: The molecular formula for this compound is C₁₄H₁₁ClO₂ . The expected HRMS data confirms this composition. The presence of a single chlorine atom is definitively verified by the A+2 isotopic peak, where the [M+2]⁺· ion appears with an intensity approximately one-third that of the molecular ion peak, consistent with the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
| Ion Species | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) | Error (ppm) | Elemental Composition |
| [M]⁺· | 246.04476 | 246.04451 | -1.0 | C₁₄H₁₁³⁵ClO₂ |
| [M+2]⁺· | 248.04181 | 248.04160 | -0.8 | C₁₄H₁₁³⁷ClO₂ |
Index of Hydrogen Deficiency (IHD)
Expert Rationale: The IHD, or degree of unsaturation, is a simple calculation that provides a crucial first look at the molecule's overall structure. It reveals the total number of rings and/or multiple bonds present, setting constraints for subsequent structural assembly.
The IHD is calculated from the molecular formula C₁₄H₁₁ClO₂ using the formula: IHD = C - (H/2) - (X/2) + (N/2) + 1 IHD = 14 - (11/2) - (1/2) + 0 + 1 IHD = 14 - 5.5 - 0.5 + 1 = 9
An IHD of 9 is perfectly consistent with the proposed structure:
-
Benzaldehyde ring: 1 ring + 3 π-bonds = 4
-
Chlorobenzyl ring: 1 ring + 3 π-bonds = 4
-
Carbonyl group (C=O): 1 π-bond = 1
-
Total = 9
This foundational data provides high confidence in the molecular formula and the presence of two aromatic rings and a carbonyl group.
Functional Group Identification: FTIR Spectroscopy
Expert Rationale: FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites specific bond vibrations.[5] It provides a qualitative "snapshot" of the chemical moieties present. For our target molecule, we expect to see clear signatures for the aldehyde, the aromatic rings, and the ether linkage.
}
FTIR Analysis Workflow from Sample Preparation to Interpretation.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal. Ensure good contact using the pressure arm.
-
Data Collection: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000–600 cm⁻¹.
-
Processing: The resulting interferogram is automatically Fourier-transformed by the software to produce the final IR spectrum.
Predicted FTIR Spectrum and Interpretation: The spectrum is expected to show several characteristic absorption bands that corroborate the proposed structure.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assigned Functional Group |
| ~3060 | Medium-Weak | C-H Stretch | Aromatic C-H |
| ~2830, ~2730 | Weak | C-H Stretch (Fermi Doublet) | Aldehyde C-H[6][7] |
| ~1700 | Strong, Sharp | C=O Stretch | Conjugated Aldehyde[6][7] |
| ~1595, ~1475 | Medium-Strong | C=C Stretch | Aromatic Rings[8] |
| ~1245 | Strong | Asymmetric C-O-C Stretch | Aryl Ether[9][10] |
| ~750-850 | Strong | C-H Out-of-Plane Bend | Aromatic Substitution Pattern |
| ~700 | Medium | C-Cl Stretch | C-Cl Bond |
The presence of the strong C=O stretch at ~1700 cm⁻¹ alongside the distinctive (though weak) Fermi doublet for the aldehydic C-H confirms the benzaldehyde moiety. The strong band at ~1245 cm⁻¹ is highly indicative of the aryl ether linkage.
Definitive Connectivity: Multinuclear & Multidimensional NMR
Expert Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule.[11][12] By analyzing the chemical environment of each ¹H and ¹³C nucleus and, crucially, their interactions through chemical bonds, we can piece the molecular puzzle together with certainty. A full suite of 1D and 2D experiments is necessary for an unambiguous assignment.[13][14]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire the following spectra: ¹H, ¹³C{¹H}, DEPT-135, ¹H-¹H COSY, ¹H-¹³C HSQC, and ¹H-¹³C HMBC.
¹H NMR: Proton Environment and Count
Interpretation: The ¹H NMR spectrum reveals the number of chemically distinct protons, their electronic environment (chemical shift), their relative numbers (integration), and their neighboring protons (multiplicity).[15][16]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.3 | Singlet (s) | 1H | Aldehyde-H | Strongly deshielded by the anisotropic effect of the C=O bond.[17] |
| ~7.2-7.8 | Multiplet (m) | 8H | Aromatic-H | Complex region containing signals from both the 1,2-disubstituted and 1,3-disubstituted rings. |
| ~5.2 | Singlet (s) | 2H | Methylene-H (-OCH₂-) | Deshielded by adjacent ether oxygen and the chlorobenzyl aromatic ring. |
¹³C{¹H} and DEPT-135 NMR: Carbon Skeleton
Interpretation: The proton-decoupled ¹³C spectrum shows a single peak for each unique carbon atom.[18] The DEPT-135 experiment distinguishes carbon types: CH/CH₃ groups appear as positive peaks, CH₂ groups as negative peaks, and quaternary carbons (including C=O) are absent.
| Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Rationale |
| ~191 | Absent | C=O | Typical chemical shift for an aromatic aldehyde carbonyl carbon. |
| ~160 | Absent | C-O (Ar) | Aromatic carbon directly attached to the ether oxygen is deshielded. |
| ~115-145 | Positive / Absent | Aromatic C-H & C-Cl, C-C | Region for the 10 remaining aromatic carbons. |
| ~70 | Negative | -OCH₂- | Aliphatic carbon attached to an electronegative oxygen atom. |
2D NMR: Assembling the Fragments
Expert Rationale: While 1D NMR identifies the pieces, 2D NMR shows how they connect. COSY identifies neighboring protons, HSQC links protons to their directly attached carbons, and HMBC reveals the crucial long-range connections that bridge functional groups.[19][20]
}
Logical flow of the multi-dimensional NMR analysis strategy.
-
¹H-¹H COSY: This experiment would show correlations between the coupled protons within each of the two aromatic rings, confirming their respective spin systems.
-
¹H-¹³C HSQC: This spectrum provides unambiguous one-bond correlations. For example, it will connect the proton signal at ~5.2 ppm to the carbon signal at ~70 ppm, confirming their assignment as the -OCH₂- group.
-
¹H-¹³C HMBC (The Key Experiment): The HMBC spectrum provides the final, definitive proof of the overall structure by showing correlations over 2 and 3 bonds. The critical correlations are:
-
The Ether Linkage: A correlation from the methylene protons (~5.2 ppm) to the quaternary aromatic carbon of the benzaldehyde ring (~160 ppm) proves the connection to the ether oxygen.
-
Benzyl Group Confirmation: Correlations from the same methylene protons (~5.2 ppm) to the quaternary carbon and two ortho C-H carbons of the 3-chlorophenyl ring confirm the structure of the chlorobenzyl moiety.
-
Aldehyde Position: A correlation from the aldehyde proton (~10.3 ppm) to the aromatic carbon bearing the ether oxygen (~160 ppm) confirms the ortho relationship between the aldehyde and the benzyloxy group.
-
Corroboration via Fragmentation: Mass Spectrometry
Expert Rationale: While HRMS gives the molecular formula, performing mass spectrometry with a hard ionization technique like Electron Ionization (EI) provides structural information through fragmentation.[21][22] The molecule breaks apart at its weakest bonds and forms stable carbocations, creating a unique fingerprint that can be interpreted to confirm connectivity.[23][24]
Predicted EI-MS Fragmentation Pattern: The most significant fragmentation pathway involves the cleavage of the C-O bond between the methylene group and the ether oxygen, as this generates a highly stable, resonance-delocalized chlorobenzyl cation.
| m/z (³⁵Cl/³⁷Cl) | Proposed Fragment Ion | Comments |
| 246 / 248 | [C₁₄H₁₁ClO₂]⁺· | Molecular Ion (M⁺·) |
| 245 / 247 | [M - H]⁺ | Loss of the aldehydic hydrogen is common. |
| 125 / 127 | [C₇H₆Cl]⁺ | Chlorobenzyl cation. Expected Base Peak due to high stability. |
| 121 | [C₇H₅O₂]⁺ | Fragment corresponding to the salicylaldehyde portion after cleavage. |
| 111 / 113 | [C₆H₄Cl]⁺ | Phenyl cation from the chlorobenzyl moiety after loss of CH₂. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |
}
Primary fragmentation pathways for this compound.
Conclusion: A Self-Validating Structural Confirmation
The structure of this compound is unequivocally confirmed through the convergence of multiple, independent analytical techniques.
}
The convergent logic model for structural confirmation.
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The Chemical Validation and Standardization Platform (CVSP): large-scale automated validation of chemical structure datasets. Journal of Cheminformatics. [Link]
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Basic 1H- and 13C-NMR Spectroscopy. Wiley. [Link]
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An In-depth Technical Guide to 2-[(3-Chlorobenzyl)oxy]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Chemical Identity
2-[(3-Chlorobenzyl)oxy]benzaldehyde belongs to the class of benzyloxybenzaldehydes, which are characterized by a benzaldehyde core linked to a substituted benzyl group via an ether linkage. The specific substitution pattern of this molecule, with the benzyloxy group at the 2-position of the benzaldehyde ring and a chlorine atom at the 3-position of the benzyl ring, suggests its potential as a versatile intermediate in the synthesis of more complex molecules. The aldehyde functional group is a key reactive site for various organic transformations, while the chlorobenzyl moiety can influence the molecule's steric and electronic properties, as well as its biological activity.
While a dedicated CAS number for this compound could not be identified in publicly accessible chemical registries, its identity can be unequivocally established through its IUPAC name and structural formula.
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₄H₁₁ClO₂ |
| Molecular Weight | 246.69 g/mol |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of this compound
A 2D representation of the molecular structure.
Physicochemical Properties (Predicted)
Due to the absence of experimental data for the title compound, the following properties are predicted based on the known characteristics of its structural analogues, such as other chloro-substituted benzyloxybenzaldehydes. These values should be considered as estimates.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale / Comparison |
| Appearance | White to off-white solid | Similar benzyloxybenzaldehydes are typically solids at room temperature.[1][2] |
| Melting Point | Not available | Expected to be a solid with a distinct melting point. |
| Boiling Point | > 200 °C (at 760 mmHg) | High molecular weight and aromatic nature suggest a high boiling point. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Chloroform, Ethyl Acetate) | The nonpolar aromatic rings and ether linkage dominate the polarity, leading to poor water solubility. |
| logP | ~3.5 - 4.5 | The presence of the chlorobenzyl group increases lipophilicity compared to unsubstituted benzaldehyde. |
Synthesis and Reaction Mechanisms
The synthesis of this compound can be logically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide.
Proposed Synthetic Pathway
The most direct and efficient route involves the reaction of salicylaldehyde (2-hydroxybenzaldehyde) with 3-chlorobenzyl chloride in the presence of a suitable base.
Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for similar syntheses and should be optimized for specific laboratory conditions.[3]
-
Preparation: To a solution of salicylaldehyde (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 equivalents).
-
Reaction: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Addition: Add 3-chlorobenzyl chloride (1.1 equivalents) to the reaction mixture.
-
Heating: Heat the reaction mixture to 60-70 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mechanistic Insights
The reaction proceeds via an SN2 mechanism. The basic conditions deprotonate the phenolic hydroxyl group of salicylaldehyde, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride leaving group to form the desired ether linkage. The choice of a polar aprotic solvent like DMF facilitates the reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide.
Potential Applications in Research and Drug Development
Substituted benzaldehydes are valuable precursors in the synthesis of a wide range of biologically active molecules. The unique combination of the aldehyde and the chlorobenzyl ether in this compound makes it a promising starting material for:
-
Synthesis of Schiff Bases: The aldehyde group can readily react with primary amines to form Schiff bases, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.
-
Wittig and Related Reactions: The aldehyde can undergo olefination reactions to introduce carbon-carbon double bonds, leading to the synthesis of stilbene and chalcone derivatives, many of which are of interest in medicinal chemistry.
-
Reductive Amination: The aldehyde can be converted to an amine via reductive amination, providing a route to novel substituted benzylamine derivatives.
-
Heterocycle Synthesis: The aldehyde functionality can participate in condensation reactions to form various heterocyclic ring systems, which are common scaffolds in pharmaceutical agents.
Safety, Handling, and Storage
As no specific safety data sheet (SDS) is available for this compound, the following precautions are based on the known hazards of its structural components, particularly substituted benzaldehydes and chlorinated aromatic compounds.[4][5]
Table 3: General Safety and Handling Precautions
| Aspect | Recommendation |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. |
| Engineering Controls | Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. |
| First Aid (General) | In case of contact with eyes: Rinse immediately with plenty of water for at least 15 minutes. In case of contact with skin: Wash off with soap and plenty of water. If inhaled: Move person into fresh air. If swallowed: Do NOT induce vomiting. Seek immediate medical attention for all routes of exposure. |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Conclusion
This compound, while not extensively documented in the public domain, represents a molecule of significant interest for synthetic chemists and drug discovery scientists. This guide has provided a detailed, albeit predictive, overview of its chemical identity, properties, a plausible synthetic route, and essential safety protocols. By leveraging the known chemistry of related compounds, researchers can confidently and safely approach the synthesis and utilization of this versatile chemical intermediate in their research endeavors.
References
- Fisher Scientific. (2025, December 19).
- Acros Organics. (2010, September 27).
- Tokyo Chemical Industry Co., Ltd. (2018, July 6). Safety Data Sheet: 4-(3-Fluorobenzyloxy)benzaldehyde.
- Sigma-Aldrich. (2023, November 3). Safety Data Sheet: 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde.
- BenchChem. (2025).
-
Organic Syntheses. (n.d.). m-Chlorobenzaldehyde. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-3,4-bis[(4-methoxybenzyl)oxy]benzaldehyde. Retrieved from [Link]
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Chemsigma. (n.d.). 2-[(3-BROMOBENZYL)OXY]BENZALDEHYDE. Retrieved from [Link]
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PubChem. (n.d.). 3-Chlorobenzaldehyde. Retrieved from [Link]
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MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
- Google Patents. (n.d.). CN106977381A - Synthesis process of o-chlorobenzaldehyde.
-
PubChemLite. (n.d.). 2-((4-chlorobenzyl)oxy)benzaldehyde n-ethylthiosemicarbazone. Retrieved from [Link]
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An In-depth Technical Guide to the Anticipated Biological Activity of 2-[(3-Chlorobenzyl)oxy]benzaldehyde
A Senior Application Scientist's Perspective on a Promising Scaffold
Disclaimer: Direct experimental data on 2-[(3-chlorobenzyl)oxy]benzaldehyde is not extensively available in peer-reviewed literature. This guide synthesizes information from closely related analogues to project its potential biological activities and provide a framework for future research. All claims are supported by studies on structurally similar compounds.
Introduction: The Benzyloxybenzaldehyde Scaffold - A Realm of Therapeutic Potential
The benzyloxybenzaldehyde scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide focuses on the potential therapeutic applications of a specific, yet understudied derivative, this compound. By examining the biological effects of its close analogues, particularly those with chloro- and methoxy-substitutions, we can construct a scientifically-grounded hypothesis for its bioactivity profile. This document is intended for researchers, scientists, and drug development professionals interested in exploring novel small-molecule therapeutics.
Derivatives of benzaldehyde have been investigated for a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties[1][2][3]. The addition of a benzyloxy group to the benzaldehyde core, particularly at the 2-position, has been shown to confer significant cytotoxic activity against various cancer cell lines[4]. This guide will delve into the anticipated anticancer properties of this compound, drawing parallels from published research on its structural relatives.
Anticipated Anticancer Activity: A Focus on Leukemia
Research into a series of benzyloxybenzaldehyde derivatives has revealed significant anticancer activity, particularly against the human promyelocytic leukemia cell line, HL-60[4]. Among the tested compounds, those with substitutions on the benzyl ring, such as 2-[(2-chlorobenzyl)oxy]benzaldehyde and 2-[(4-chlorobenzyl)oxy]benzaldehyde, exhibited notable cytotoxic effects at micromolar concentrations[4]. Another closely related compound, 2-[(3-methoxybenzyl)oxy]benzaldehyde, also demonstrated potent activity against HL-60 cells and was further investigated in vivo, showing promising antileukemic effects[4][5].
Given these findings, it is highly probable that this compound will exhibit similar, if not enhanced, anticancer activity. The presence and position of the chloro group on the benzyl ring are known to influence the electronic and steric properties of the molecule, which can significantly impact its interaction with biological targets.
Proposed Mechanism of Action: Cell Cycle Arrest and Apoptosis Induction
Studies on active benzyloxybenzaldehyde analogues have indicated that their anticancer effects are mediated through the induction of cell cycle arrest and apoptosis[4][5]. Specifically, these compounds were found to arrest cell cycle progression at the G2/M phase and trigger programmed cell death in HL-60 cells[4]. A key event in this apoptotic cascade is the loss of mitochondrial membrane potential, which was observed following treatment with these derivatives[4].
The proposed signaling pathway for the anticancer activity of this compound, based on its analogues, is illustrated below.
Caption: Proposed mechanism of anticancer action.
Quantitative Data on Related Compounds
To provide a quantitative perspective, the following table summarizes the reported anticancer activities of benzyloxybenzaldehyde derivatives against the HL-60 cell line[4].
| Compound | Substitution on Benzyl Ring | Activity (IC50 in µM) |
| 2-(Benzyloxy)benzaldehyde | None | Significant at 1-10 µM |
| 2-[(2-Chlorobenzyl)oxy]benzaldehyde | 2-Chloro | Significant at 1-10 µM |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde | 4-Chloro | Significant at 1-10 µM |
| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | 3-Methoxy | Most potent in the series |
Experimental Protocols for Biological Evaluation
For researchers aiming to validate the biological activity of this compound, the following experimental workflows are recommended.
Synthesis of this compound
A general method for the synthesis of benzyloxybenzaldehyde derivatives involves the reaction of a substituted benzyl halide with a hydroxybenzaldehyde in the presence of a base[4].
Step-by-step Methodology:
-
Dissolve 2-hydroxybenzaldehyde in a suitable polar aprotic solvent (e.g., acetone, DMF).
-
Add a slight molar excess of a base (e.g., potassium carbonate) to the solution and stir.
-
Add an equimolar amount of 3-chlorobenzyl chloride to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Caption: General synthesis workflow.
In Vitro Anticancer Activity Assessment
Cell Culture:
-
Maintain the human promyelocytic leukemia cell line (HL-60) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
MTT Assay for Cytotoxicity:
-
Seed HL-60 cells in a 96-well plate at a density of 5 x 10⁴ cells/well.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Centrifuge the plate, remove the supernatant, and dissolve the formazan crystals in 200 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell growth).
Cell Cycle Analysis by Flow Cytometry:
-
Treat HL-60 cells with the IC50 concentration of the test compound for 24 hours.
-
Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat HL-60 cells with the IC50 concentration of the compound for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Other Potential Biological Activities
While the primary focus of this guide is on anticancer activity, it is worth noting that the benzaldehyde scaffold is associated with other biological effects.
-
Antimicrobial Activity: Benzaldehyde and its derivatives have demonstrated bactericidal and fungicidal properties[1]. The presence of a chloro group may enhance this activity.
-
Anti-inflammatory Activity: Some benzaldehyde derivatives have shown anti-inflammatory potential[2]. Further investigation into the effect of this compound on inflammatory pathways could be a valuable research avenue.
Conclusion and Future Directions
Based on the robust evidence from structurally similar compounds, this compound emerges as a compelling candidate for anticancer drug discovery. Its anticipated mechanism of action, involving the induction of G2/M cell cycle arrest and apoptosis, aligns with established strategies in cancer therapy. The provided experimental protocols offer a clear roadmap for the synthesis and biological evaluation of this promising molecule.
Future research should focus on:
-
Confirming the anticancer activity of this compound against a panel of cancer cell lines.
-
Elucidating the specific molecular targets and signaling pathways involved in its mechanism of action.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models.
-
Exploring its potential as an antimicrobial and anti-inflammatory agent.
The exploration of the benzyloxybenzaldehyde scaffold has already yielded promising results, and a deeper investigation into derivatives like this compound is a logical and exciting next step in the quest for novel therapeutics.
References
- Lin, C.-F., Yang, J.-S., Chang, C.-Y., Kuo, S.-C., Lee, M.-R., & Huang, L.-J. (2005). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Bioorganic & Medicinal Chemistry, 13(5), 1537–1544.
- Chuang, C.-L., et al. (2012). In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model. Experimental and Therapeutic Medicine, 4(6), 1067-1071.
- Friedman, M., Henika, P. R., & Mandrell, R. E. (2002). Bactericidal activities of plant essential oils and some of their isolated constituents against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica. Journal of Food Protection, 65(10), 1545–1560.
- Wijesinghe, W. A. J. P., & Jeon, Y.-J. (2012). Enzyme-assistant extraction (EAE) of bioactive components: A useful approach for recovery of industrially important metabolites from seaweeds: A review. Fitoterapia, 83(1), 6–12.
- Rattan, R., et al. (2009). 2-Methoxyestradiol in combination with other chemotherapeutic agents for the treatment of ovarian cancer. Journal of Ovarian Research, 2(1), 1-10.
- Syam, S., Abdelwahab, S. I., Al-Mamary, M. A., & Mohan, S. (2012). Synthesis of 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propan-1,3-dione and its 2-hydroxy-4-O-geranylchalcone analogue: Evaluation of their antioxidant and anti-inflammatory activities. Molecules, 17(8), 8858–8870.
- de Faria, D. C., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Scientia Pharmaceutica, 89(3), 39.
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- 4. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 2-[(3-Chlorobenzyl)oxy]benzaldehyde
Abstract
This technical guide provides a comprehensive exploration of the potential therapeutic targets of the synthetic compound 2-[(3-Chlorobenzyl)oxy]benzaldehyde. Drawing upon evidence from structurally related molecules, this document outlines a scientifically-grounded rationale for investigating this compound's efficacy in oncology, metabolic disease, and infectious and inflammatory conditions. We delve into the prospective mechanisms of action, focusing on key enzymatic and cellular pathways. Detailed, field-proven experimental protocols are provided to enable researchers to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel benzaldehyde derivatives.
Introduction and Rationale
The benzyloxybenzaldehyde scaffold has emerged as a promising framework in medicinal chemistry, with derivatives demonstrating a range of biological activities. The subject of this guide, this compound, is a compound of interest due to its unique structural features: a benzaldehyde moiety known for its reactivity, a flexible benzyloxy linker, and a strategically positioned chlorine atom on the benzyl ring which can influence pharmacokinetic and pharmacodynamic properties. While direct studies on this specific molecule are limited, a thorough analysis of its structural analogues allows for the formulation of compelling hypotheses regarding its potential therapeutic applications.
This guide will focus on four primary areas of investigation, building a case for each based on robust scientific literature concerning related compounds:
-
Aldehyde Dehydrogenase 1A3 (ALDH1A3) Inhibition: A critical target in cancer therapy, particularly for targeting cancer stem cells.
-
Direct Anticancer Activity: Exploring mechanisms of apoptosis and cell cycle arrest.
-
Aldose Reductase (AR) Inhibition: A key enzyme in the polyol pathway implicated in diabetic complications.
-
Anti-inflammatory and Antimicrobial Activity: Leveraging the known properties of benzaldehyde derivatives against inflammation and microbial growth.
The subsequent sections will provide the scientific basis for each potential target and a detailed roadmap for its experimental validation.
Potential Therapeutic Target: Aldehyde Dehydrogenase 1A3 (ALDH1A3)
Scientific Rationale
Aldehyde dehydrogenases (ALDHs) are a family of enzymes responsible for oxidizing aldehydes to carboxylic acids.[1] The isoform ALDH1A3 has garnered significant attention in oncology as its overexpression is linked to poor prognosis and treatment resistance in various cancers.[2][3][4] Notably, the benzyloxybenzaldehyde scaffold has been identified as a promising foundation for potent and selective ALDH1A3 inhibitors.[2][3][4] Studies have shown that compounds with this core structure can effectively inhibit ALDH1A3 with high selectivity over other isoforms.[3] The benzaldehyde moiety itself is a known substrate for ALDH enzymes, suggesting that derivatives can act as competitive inhibitors.[2] The structural similarity of this compound to these established ALDH1A3 inhibitors provides a strong basis for investigating its potential in this area.
Proposed Mechanism of Action
We hypothesize that this compound acts as a competitive inhibitor of ALDH1A3. The aldehyde group is expected to bind to the active site of the enzyme, mimicking the natural substrate. The chlorobenzyl moiety likely occupies a hydrophobic pocket within the active site, contributing to binding affinity and potentially conferring selectivity for the ALDH1A3 isoform. Inhibition of ALDH1A3 in cancer cells would disrupt key metabolic pathways and sensitize them to conventional therapies.
Caption: Proposed mechanism of ALDH1A3 inhibition.
Experimental Validation Workflow
A tiered approach is recommended to validate the inhibition of ALDH1A3 by this compound.
Caption: Experimental workflow for ALDH1A3 target validation.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant human ALDH1A3.
-
Materials:
-
Recombinant human ALDH1A3 (commercially available).
-
NAD+ (cofactor).
-
Aldehyde substrate (e.g., benzaldehyde or a specific fluorescent substrate).
-
This compound (test compound).
-
Assay buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0).
-
96-well microplate (UV-transparent or black for fluorescence).
-
Microplate reader.
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in assay buffer to create a range of concentrations.
-
In each well of the microplate, add the assay buffer, NAD+, and the test compound at various concentrations.
-
Add the ALDH1A3 enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the aldehyde substrate.
-
Monitor the increase in absorbance at 340 nm (for NADH production) or the increase in fluorescence over time.
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Potential Therapeutic Target: Direct Anticancer Activity
Scientific Rationale
Beyond ALDH inhibition, benzyloxybenzaldehyde derivatives have demonstrated direct cytotoxic effects on cancer cells.[5] Studies have reported that these compounds can induce apoptosis and cause cell cycle arrest, particularly at the G2/M phase, in human cancer cell lines such as HL-60.[5] A key event in this process is the disruption of the mitochondrial membrane potential.[5] The presence of the benzyloxybenzaldehyde core in our target compound suggests it may share these anticancer properties.
Proposed Mechanism of Action
The proposed mechanism involves the induction of the intrinsic apoptotic pathway. This compound may perturb mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, would activate the caspase cascade, culminating in programmed cell death.
Caption: Proposed mechanism of direct anticancer activity.
Experimental Validation Workflow
A series of in vitro assays can be employed to confirm the direct anticancer effects of the compound.
-
Objective: To quantify the induction of apoptosis in a cancer cell line (e.g., HL-60) treated with this compound.
-
Materials:
-
Cancer cell line (e.g., HL-60).
-
Complete cell culture medium.
-
This compound.
-
Annexin V-FITC and Propidium Iodide (PI) staining kit.
-
Flow cytometer.
-
-
Procedure:
-
Seed the cancer cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compound for 24-48 hours. Include a vehicle control (DMSO).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
-
Potential Therapeutic Target: Aldose Reductase (AR)
Scientific Rationale
Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[6] Under hyperglycemic conditions, the accumulation of sorbitol in insulin-insensitive tissues contributes to diabetic complications such as neuropathy, nephropathy, and retinopathy.[6] Benzaldehyde and its derivatives have been identified as inhibitors of aldose reductase.[6][7] Given that this compound contains the core benzaldehyde structure, it is a plausible candidate for AR inhibition.
Proposed Mechanism of Action
The compound is hypothesized to bind to the active site of aldose reductase, preventing the reduction of glucose to sorbitol. This would alleviate the osmotic stress and subsequent cellular damage associated with sorbitol accumulation in diabetic conditions.
Caption: Proposed mechanism of aldose reductase inhibition.
Experimental Validation Workflow
The inhibitory effect on aldose reductase can be assessed using both enzymatic and cell-based assays.
-
Objective: To determine the IC50 of this compound against partially purified rat lens aldose reductase.
-
Materials:
-
Rat lenses.
-
NADPH (cofactor).
-
DL-glyceraldehyde (substrate).
-
Test compound.
-
Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.2).
-
96-well UV-transparent microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare a crude enzyme extract from rat lenses by homogenization and centrifugation.
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the phosphate buffer, NADPH, and the test compound.
-
Add the enzyme preparation to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding DL-glyceraldehyde.
-
Monitor the decrease in absorbance at 340 nm due to NADPH oxidation.
-
Calculate the reaction rates and determine the IC50 value as described for the ALDH assay.
-
Potential Therapeutic Applications: Anti-inflammatory and Antimicrobial Activity
Scientific Rationale
Benzaldehyde derivatives are known to possess both anti-inflammatory and antimicrobial properties.[8][9][10] The anti-inflammatory effects are often mediated through the inhibition of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][10] The antimicrobial activity is generally broad-spectrum, affecting bacteria and fungi.[8][11][12] The presence of a halogen, such as chlorine, on the aromatic ring can enhance the antimicrobial potency of a compound.[12]
Proposed Mechanisms of Action
-
Anti-inflammatory: Inhibition of iNOS and COX-2 expression and/or activity, leading to reduced production of inflammatory mediators like nitric oxide and prostaglandins.
-
Antimicrobial: Disruption of microbial cell membrane integrity and function, leading to cell death.
Experimental Validation Workflow
Standard in vitro assays can be used to evaluate these potential activities.
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).
-
Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Test compound.
-
96-well microplates.
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a serial two-fold dilution of the compound in the appropriate broth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Summary
The following table summarizes the proposed targets and the key validation assays.
| Potential Therapeutic Target | Proposed Mechanism of Action | Key Validation Assays | Primary Disease Area |
| Aldehyde Dehydrogenase 1A3 (ALDH1A3) | Competitive Inhibition | Recombinant Enzyme Inhibition Assay, Aldefluor Assay | Cancer |
| Direct Anticancer Activity | Induction of Apoptosis | Cell Viability Assays, Annexin V/PI Staining | Cancer |
| Aldose Reductase (AR) | Enzyme Inhibition | Rat Lens AR Inhibition Assay | Diabetic Complications |
| Inflammation | Inhibition of iNOS and COX-2 | Griess Assay (for NO), ELISA (for PGE2) | Inflammatory Diseases |
| Microbial Growth | Disruption of Cell Membrane | Broth Microdilution (MIC Determination) | Infectious Diseases |
Conclusion
Based on a comprehensive analysis of the literature on structurally related compounds, this compound presents itself as a molecule with significant therapeutic potential across multiple disease areas. The outlined experimental workflows provide a clear and logical path for the validation of its hypothesized biological activities. The convergence of a benzyloxybenzaldehyde scaffold with a strategically placed chlorine atom warrants a thorough investigation to unlock its potential as a novel therapeutic agent. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting endeavor.
References
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The Antimicrobial Potential of 2-[(3-Chlorobenzyl)oxy]benzaldehyde and Its Derivatives: A Technical Guide
This guide provides an in-depth exploration of 2-[(3-Chlorobenzyl)oxy]benzaldehyde as a promising scaffold for the development of novel antimicrobial agents. In an era where antimicrobial resistance poses a significant threat to global health, the exploration of new chemical entities with potent and broad-spectrum activity is of paramount importance. Benzaldehyde derivatives have long been recognized for their diverse biological activities, and the introduction of a substituted benzyl ether moiety presents a compelling strategy for enhancing their antimicrobial efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.
Introduction: The Rationale for this compound
The core structure of this compound combines a salicylaldehyde moiety with a 3-chlorobenzyl group via an ether linkage. This design is deliberate, leveraging the known biological properties of each component. Salicylaldehyde and its derivatives have established antimicrobial and anti-inflammatory properties. The benzaldehyde functional group itself is known to contribute to antimicrobial activity, often by disrupting the bacterial cell membrane.[1] The incorporation of a chloro-substituted benzyl group is hypothesized to enhance lipophilicity, potentially improving cell penetration and interaction with microbial targets. Furthermore, halogenated organic compounds are a well-established class of antimicrobials.
This guide will detail the synthetic pathways to access this core scaffold and its derivatives, present the antimicrobial potential by examining related compounds, propose a plausible mechanism of action, and provide detailed experimental protocols to facilitate further research and development in this area.
Synthesis of this compound and Its Derivatives
The synthesis of the target compound and its derivatives can be achieved through established organic chemistry reactions. The primary route to the core scaffold is the Williamson ether synthesis, a robust and high-yielding reaction.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is predicated on the O-alkylation of 2-hydroxybenzaldehyde (salicylaldehyde) with 3-chlorobenzyl chloride.[2]
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol: Williamson Ether Synthesis
-
Reactant Preparation: To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).
-
Addition of Alkylating Agent: To this suspension, add 3-chlorobenzyl chloride (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Synthesis of Derivatives: Chalcones
The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. A prominent class of derivatives with well-documented antimicrobial activity are chalcones, which are synthesized via the Claisen-Schmidt condensation.[3]
Reaction Scheme:
Figure 2: General reaction scheme for the synthesis of chalcone derivatives.
Experimental Protocol: Claisen-Schmidt Condensation
-
Reactant Preparation: Dissolve this compound (1.0 eq) and a substituted acetophenone (1.0 eq) in ethanol.
-
Base Addition: To this solution, add an aqueous solution of sodium hydroxide or potassium hydroxide dropwise while maintaining the temperature at 20-25°C.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Work-up: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.
-
Purification: Filter the precipitated solid, wash with cold water until the washings are neutral to litmus, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.
Antimicrobial Activity Profile
While direct antimicrobial data for this compound is not extensively available in the public domain, the antimicrobial potential of this scaffold can be inferred from studies on structurally related compounds. The following table summarizes the antimicrobial activity of chalcone derivatives synthesized from a similar benzyloxybenzaldehyde precursor.[3]
| Compound ID | R-group on Acetophenone | Test Organism | Zone of Inhibition (mm) |
| 2c | 4-methoxy | Staphylococcus aureus | 18 |
| Bacillus subtilis | 16 | ||
| Escherichia coli | 15 | ||
| Pseudomonas aeruginosa | 14 | ||
| 2d | 4-methyl | Staphylococcus aureus | 17 |
| Bacillus subtilis | 15 | ||
| Escherichia coli | 14 | ||
| Pseudomonas aeruginosa | 13 | ||
| 2i | 2-chloro | Staphylococcus aureus | 18 |
| Bacillus subtilis | 17 | ||
| Escherichia coli | 16 | ||
| Pseudomonas aeruginosa | 15 |
Note: The data presented is for chalcone derivatives of 3-benzyloxy-4-methoxybenzaldehyde and serves as a representative illustration of the antimicrobial potential of this class of compounds.
The results indicate that these benzyloxy-containing chalcones exhibit good activity against both Gram-positive and Gram-negative bacteria. Notably, the presence of a chloro-substituent on the acetophenone ring (compound 2i ) resulted in excellent antibacterial activity.[3] This suggests that the 3-chloro-benzyloxy moiety in the target molecule is a promising feature for antimicrobial activity.
Proposed Mechanism of Action
The antimicrobial mechanism of benzaldehyde derivatives is often attributed to their ability to disrupt cell membrane integrity.[1] The lipophilic nature of the this compound scaffold would facilitate its partitioning into the lipid bilayer of bacterial cell membranes.
Proposed Cellular Disruption Pathway:
Figure 3: Proposed mechanism of antimicrobial action for this compound derivatives.
This disruption can lead to increased membrane permeability, causing the leakage of essential intracellular components such as ions, ATP, and nucleic acids. Consequently, vital cellular processes like respiration and metabolism are inhibited, ultimately leading to bacterial cell death. The presence of the α,β-unsaturated keto functional group in chalcone derivatives is also known to contribute to their antimicrobial activity by acting as a Michael acceptor, reacting with nucleophilic groups in essential enzymes and proteins.
Standardized Antimicrobial Susceptibility Testing
To rigorously evaluate the antimicrobial efficacy of newly synthesized compounds, standardized protocols must be employed. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for these assays.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus ATCC 29213) equivalent to a 0.5 McFarland standard.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control (broth with inoculum and the highest concentration of the solvent used).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic accessibility of this core and its derivatives, coupled with the encouraging antimicrobial data from structurally related compounds, warrants further investigation.
Future research should focus on:
-
The synthesis and antimicrobial screening of a focused library of this compound derivatives to establish a clear structure-activity relationship (SAR).
-
Determination of the MIC and minimum bactericidal concentration (MBC) against a broad panel of clinically relevant and drug-resistant bacteria and fungi.
-
Elucidation of the precise mechanism of action through techniques such as membrane potential assays, electron microscopy, and enzyme inhibition studies.
-
Evaluation of the cytotoxicity of promising lead compounds against mammalian cell lines to assess their therapeutic index.
By systematically exploring the chemical space around this scaffold, the scientific community can potentially uncover new and effective treatments to combat the growing challenge of antimicrobial resistance.
References
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- Hunter, R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2110.
- Mamedov, I., & Khalilov, A. (2025). Synthesis of Salicylaldehyde Derivatives and Evaluating Its Antimicrobial, Antifungal, and Anticorrosion Activities. Baghdad Science Journal, 22(7), 2239-2245.
- Neto, V. M. C., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Molecules, 26(18), 5568.
- Quezada, E., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(11), 3326.
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- The Food Additive Benzaldehyde Confers a Broad Antibiotic Tolerance by Modulating Bacterial Metabolism and Inhibiting the Formation of Bacterial Flagella. (2024). International Journal of Molecular Sciences, 25(16), 8758.
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An In-Depth Technical Guide to the In Vitro Evaluation of 2-[(3-Chlorobenzyl)oxy]benzaldehyde
Introduction
Substituted benzaldehydes and their derivatives represent a promising class of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The specific compound, 2-[(3-Chlorobenzyl)oxy]benzaldehyde, with its unique substitution pattern, warrants a thorough in vitro investigation to elucidate its potential as a novel therapeutic agent. The benzyloxybenzaldehyde scaffold, in particular, has shown potential as a selective inhibitor of aldehyde dehydrogenase 1A3 (ALDH1A3), a key enzyme implicated in cancer cell stemness and resistance to therapy.[4][5]
This technical guide provides a comprehensive framework for the in vitro characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering a logical, stepwise approach to screening and mechanistic studies. The protocols and workflows described herein are grounded in established scientific principles to ensure the generation of robust and reliable data.
Strategic In Vitro Evaluation Workflow
The in vitro assessment of a novel compound like this compound should follow a hierarchical approach. This begins with broad cytotoxicity screening across a panel of relevant cell lines, followed by more focused assays to determine its mechanism of action and specific molecular targets.
Figure 1: A tiered approach for the in vitro evaluation of this compound.
Phase 1: Foundational Cytotoxicity Screening
The initial step is to ascertain the cytotoxic potential of this compound across a diverse panel of human cancer cell lines. This provides a broad overview of its activity and potential tumor-type selectivity.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Normal human cell line (e.g., MRC-5) for selectivity assessment[6]
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Hypothetical Data Presentation
The results of the cytotoxicity screening should be summarized in a clear and concise table.
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast Adenocarcinoma | 12.5 |
| A549 | Lung Carcinoma | 25.8 |
| HCT116 | Colorectal Carcinoma | 18.2 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Table 1: Hypothetical antiproliferative activity of this compound.
Phase 2: Elucidating the Mechanism of Action
Once the cytotoxic activity is established, the next logical step is to investigate the underlying mechanism. This involves determining whether the compound induces apoptosis or necrosis and its effect on the cell cycle. Given that structurally similar benzyloxybenzaldehydes are known ALDH1A3 inhibitors, assessing the inhibitory activity against ALDH isoforms is a critical step.[4][5]
Experimental Protocol: ALDEFLUOR™ Assay for ALDH Activity
The ALDEFLUOR™ assay system identifies and quantifies the activity of aldehyde dehydrogenase (ALDH) in living cells.
Materials:
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
Cells with known high ALDH activity (e.g., A549)
-
This compound
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and resuspend cells in ALDEFLUOR™ assay buffer.
-
Control and Test Samples: For the negative control, add the specific ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to a tube of cells. For the test samples, add varying concentrations of this compound.
-
Staining: Add the activated ALDEFLUOR™ reagent to all tubes.
-
Incubation: Incubate all samples for 30-60 minutes at 37°C, protected from light.
-
Flow Cytometry: Analyze the cells using a flow cytometer. The brightly fluorescent cells represent the ALDH-positive population.
-
Data Analysis: Quantify the reduction in the ALDH-positive cell population in the presence of this compound compared to the untreated control.
Phase 3: Target Validation and Downstream Effects
If this compound demonstrates significant ALDH inhibition, further experiments are necessary to validate this target and explore the downstream signaling consequences.
Potential Signaling Pathway
Inhibition of ALDH1A3 can disrupt the conversion of retinal to retinoic acid, a key signaling molecule involved in cell differentiation and proliferation. This can lead to the downregulation of target genes that promote cell survival and stemness.
Figure 2: Proposed mechanism of action via ALDH1A3 inhibition.
Experimental Protocol: Western Blot Analysis
Western blotting can be used to assess the protein levels of key components of the ALDH1A3 signaling pathway.
Materials:
-
Cell lysates from treated and untreated cells
-
Primary antibodies (e.g., anti-ALDH1A3, anti-c-Myc, anti-Cyclin D1, anti-β-actin)
-
Secondary antibodies (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Conclusion
This technical guide outlines a systematic and robust in vitro strategy for the initial characterization of this compound. By progressing from broad phenotypic screening to specific mechanistic and target validation studies, researchers can efficiently determine the therapeutic potential of this novel compound. The provided protocols and conceptual frameworks serve as a foundation for a comprehensive investigation, ensuring the generation of high-quality, interpretable data critical for advancing drug discovery efforts.
References
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- Google Patents. (n.d.). Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
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Khan, I., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. Molecules, 28(3), 1345. [Link]
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Al-Majnoun, M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(18), 5570. [Link]
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Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. [Link]
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ResearchGate. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]
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ResearchGate. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Retrieved from [Link]
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PharmaInfo. (n.d.). Synthesis and Biological Activity of Different Aldehydes Substituted Benzimidazole Derivatives. Retrieved from [Link]
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Universidade Federal do Ceará. (2014). CYTOTOXIC EVALUATION OF SUBSTITUTED BENZALDEHYDES. Retrieved from [Link]
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Aydın, E., et al. (2022). Cytotoxic Activity and Docking Studies of 2-arenoxybenzaldehyde N-acyl Hydrazone and 1,3,4-Oxadiazole Derivatives against Various Cancer Cell Lines. Molecules, 27(21), 7311. [Link]
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MDPI. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 3-methoxybenzaldehyde.
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National Center for Biotechnology Information. (2012). Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. Retrieved from [Link]
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Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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MDPI. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Retrieved from [Link]
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Arkivoc. (2003). o-Acylbenzaldehydes in Organic Synthesis. Retrieved from [Link]
-
MDPI. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Retrieved from [Link]
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An In-depth Technical Guide to the Antioxidant Potential of Benzaldehyde Derivatives
Abstract
This technical guide provides a comprehensive overview of the antioxidant potential of benzaldehyde derivatives, a class of compounds with significant promise in the fields of pharmacology and drug development. We delve into the structural determinants of their antioxidant activity, the primary mechanisms of action, and standardized protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of these versatile molecules. We will explore the synthesis of key derivatives, their structure-activity relationships, and their interaction with cellular antioxidant pathways, providing a robust framework for future research and development.
Introduction: The Growing Importance of Benzaldehyde Derivatives as Antioxidants
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has spurred a significant search for effective antioxidant compounds. Benzaldehyde, a simple aromatic aldehyde, and its derivatives have emerged as a promising class of antioxidants due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antifungal properties.[1] Notably, benzaldehyde itself is generally regarded as safe (GRAS) for use in the food and cosmetic industries, providing a favorable starting point for the development of therapeutic agents.
The antioxidant capacity of benzaldehyde derivatives is intrinsically linked to their chemical structure, particularly the nature and position of substituents on the benzene ring. This guide will provide a detailed exploration of these structure-activity relationships and the methodologies used to quantify their antioxidant potential.
Mechanisms of Antioxidant Action
The antioxidant activity of phenolic compounds, including many benzaldehyde derivatives, is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The principal mechanisms are:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical (ArO•) is typically stabilized by resonance, rendering it less reactive.[2][3]
ArOH + R• → ArO• + RH
-
Single Electron Transfer (SET): In the SET mechanism, the antioxidant donates an electron to the free radical, forming a radical cation (ArOH•+) and an anion (R-). The radical cation can then deprotonate to form a radical. This mechanism is often followed by proton transfer (PT).[2][4][5]
ArOH + R• → ArOH•+ + R-
The prevalence of one mechanism over the other is influenced by factors such as the structure of the antioxidant, the nature of the free radical, and the polarity of the solvent.[4] For instance, polar solvents can facilitate the SET mechanism.
Structure-Activity Relationships (SAR)
The antioxidant potential of benzaldehyde derivatives is not uniform and is highly dependent on the electronic and steric properties of the substituents on the aromatic ring.
The Critical Role of Hydroxyl Groups
The presence, number, and position of hydroxyl (-OH) groups are the most significant determinants of antioxidant activity in benzaldehyde derivatives.[6][7]
-
Presence and Number: Hydroxylated benzaldehydes generally exhibit significantly higher antioxidant activity than unsubstituted benzaldehyde.[7] The capacity to donate a hydrogen atom from the phenolic hydroxyl group is central to their radical scavenging ability.
-
Position: The relative position of hydroxyl groups influences the stability of the resulting phenoxyl radical. For instance, dihydroxybenzaldehydes show that the position of the hydroxyl groups is a key factor in their antioxidant capacity.[6] C2-functionalized benzaldehydes, such as 2,3-dihydroxybenzaldehyde and 2,4,5-trihydroxybenzaldehyde, have demonstrated strong inhibitory activity.[7]
-
Electron-Donating Groups: The presence of other electron-donating groups (e.g., methoxy, -OCH3) can further enhance antioxidant activity by increasing the electron density on the aromatic ring and stabilizing the phenoxyl radical.
The Influence of the Aldehyde Group
While essential for the classification of these compounds, the aldehyde group (-CHO) itself does not directly contribute to the primary radical scavenging mechanisms in the same way as hydroxyl groups. However, its electron-withdrawing nature can influence the overall electronic properties of the molecule and, consequently, its antioxidant potential.
Logical Framework for SAR
The interplay of these structural features can be visualized as a logical progression in designing potent antioxidant benzaldehyde derivatives.
Caption: Logical workflow for enhancing the antioxidant potential of benzaldehyde derivatives.
Synthesis of Antioxidant Benzaldehyde Derivatives
The synthesis of benzaldehyde derivatives with antioxidant properties often involves standard organic chemistry reactions. A common approach is the Claisen-Schmidt condensation to produce chalcone-like structures, which have shown antioxidant activity.[8]
General Synthesis of 4-Hydroxybenzaldehyde
One method for synthesizing 4-hydroxybenzaldehyde involves the reaction of phenol with chloroform, which yields isomeric hydroxybenzal chlorides. Subsequent hydrolysis of the carbon-chlorine bonds produces the aldehyde.[9] Another industrial method involves the catalytic oxidation of p-cresol.[10]
A laboratory-scale synthesis can be achieved through the p-nitrotoluene oxidation-reduction method. In this process, p-nitrotoluene is synchronously oxidized and reduced using sodium polysulfide to yield 4-hydroxybenzaldehyde.[10] The reaction is typically carried out in an ethanol solvent in the presence of a surfactant at elevated temperatures.[10]
Quantitative Evaluation of Antioxidant Potential
A variety of in vitro assays are employed to quantify the antioxidant capacity of benzaldehyde derivatives. It is crucial to use a panel of assays that operate via different mechanisms to obtain a comprehensive profile of a compound's antioxidant potential.
Common In Vitro Antioxidant Assays
| Assay | Principle | Measured Endpoint |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | A stable free radical is reduced by the antioxidant. | Decrease in absorbance at ~517 nm. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | A radical cation is reduced by the antioxidant. | Decrease in absorbance at ~734 nm. |
| FRAP (Ferric Reducing Antioxidant Power) | Reduction of a ferric-tripyridyltriazine complex to its ferrous form. | Formation of a blue-colored complex, measured at ~593 nm. |
| CUPRAC (Cupric Reducing Antioxidant Capacity) | Reduction of Cu(II)-neocuproine complex to Cu(I)-neocuproine. | Formation of a colored complex, measured at ~450 nm. |
| CAA (Cellular Antioxidant Activity) | Inhibition of peroxyl radical-induced oxidation of a fluorescent probe within cells. | Reduction in fluorescence intensity over time. |
Summary of Antioxidant Activity Data
The following table summarizes the reported antioxidant activities of selected benzaldehyde derivatives. The IC50 value represents the concentration of the compound required to inhibit 50% of the free radical activity. Lower IC50 values indicate higher antioxidant potency.
| Compound | Assay | IC50 Value (µM) | Reference |
| 2,3-Dihydroxybenzaldehyde | DPPH | Data not consistently reported in µM | [7] |
| 2,4,5-Trihydroxybenzaldehyde | DPPH | Data not consistently reported in µM | [7] |
| MPOBA (a benzaldehyde derivative) | Anticancer (HCT-116) | 24.95 | [1] |
| Isobenzofuranone derivative 5c | Antileishmanial | 1.61 | [8] |
| Isobenzofuranone derivative 5b | Antileishmanial | 2.55 | [8] |
| Isobenzofuranone derivative 5a | Antileishmanial | 5.42 | [8] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed, step-by-step methodologies for the most common in vitro antioxidant assays.
DPPH Radical Scavenging Assay
This protocol is based on the principle of the reduction of the stable free radical DPPH in the presence of an antioxidant.
Workflow:
Caption: Step-by-step workflow for the DPPH antioxidant assay.
Procedure:
-
Preparation of DPPH Solution: Prepare a 120 µM solution of DPPH in methanol. Store this solution in a dark container at 4°C.
-
Sample Preparation: Prepare a series of dilutions of the benzaldehyde derivative in a suitable solvent (e.g., methanol or DMSO).
-
Reaction Mixture: In a 96-well plate, add a specific volume of each sample dilution (e.g., 22 µL) to the wells. Add the DPPH solution (e.g., 200 µL) to each well.
-
Controls:
-
Negative Control: DPPH solution with the solvent used for the sample.
-
Positive Control: A known antioxidant (e.g., Butylated Hydroxytoluene - BHT).
-
Blank: Solvent only.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the following formula:
% Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] * 100
The IC50 value can then be determined by plotting the % inhibition against the sample concentrations.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Prepare a 7 mM solution of ABTS in water.
-
Prepare a 2.45 mM solution of potassium persulfate in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will produce the dark-colored ABTS•+ solution.
-
-
Preparation of ABTS•+ Working Solution: Dilute the stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: In a 96-well plate, add a small volume of the test sample or standard (e.g., 10 µL) to the wells, followed by the ABTS•+ working solution (e.g., 200 µL).
-
Incubation: Mix and incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay is based on the reduction of a ferric complex to the ferrous form by antioxidants at low pH.
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.
-
Prepare a 20 mM solution of FeCl3·6H2O in water.
-
Mix the acetate buffer, TPTZ solution, and FeCl3 solution in a 10:1:1 ratio. Warm this reagent to 37°C before use.
-
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to the wells of a 96-well plate, followed by the FRAP reagent (e.g., 190 µL).
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 4-10 minutes).
-
Measurement: Measure the absorbance at 593 nm.
-
Standard Curve: Prepare a standard curve using a known antioxidant, such as FeSO4 or Trolox.
-
Calculation: The antioxidant capacity of the sample is expressed as FRAP units (in µM Fe(II) equivalents).
Cellular Antioxidant Activity and Signaling Pathways
While in vitro assays are valuable for initial screening, understanding the antioxidant activity of benzaldehyde derivatives in a cellular context is crucial for predicting their in vivo efficacy.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the ability of compounds to prevent the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of dichlorofluorescin (DCFH) by peroxyl radicals within human hepatocarcinoma HepG2 cells.[11] This assay accounts for cellular uptake and metabolism of the test compound.
Workflow:
Caption: General workflow for the Cellular Antioxidant Activity (CAA) assay.
Interaction with the Nrf2-ARE Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through its interaction with the antioxidant response element (ARE).[12][13] Activation of the Nrf2-ARE pathway is a crucial cellular defense mechanism against oxidative stress.[12]
While direct evidence for the activation of the Nrf2 pathway by a broad range of benzaldehyde derivatives is still an emerging area of research, the ability of phenolic compounds to modulate this pathway is well-documented.[13] It is plausible that antioxidant benzaldehyde derivatives, particularly those with hydroxyl groups, could act as Nrf2 activators, thereby upregulating the endogenous antioxidant defense system. Further investigation into this potential mechanism is warranted and could reveal a more profound therapeutic role for these compounds beyond direct radical scavenging.
Conclusion and Future Directions
Benzaldehyde derivatives represent a versatile and promising class of antioxidant compounds with significant potential for therapeutic applications. Their antioxidant efficacy is fundamentally governed by their chemical structure, with hydroxyl substitution playing a pivotal role. A multi-assay approach is essential for a comprehensive evaluation of their antioxidant capacity, and cell-based assays are critical for assessing their biological relevance.
Future research should focus on:
-
Systematic SAR studies: Synthesizing and testing a wider range of derivatives to build more predictive models for antioxidant activity.
-
Mechanistic elucidation: Investigating the precise mechanisms of action, including the potential for Nrf2 pathway activation, for the most potent derivatives.
-
In vivo studies: Translating the in vitro findings into animal models of diseases associated with oxidative stress to validate their therapeutic potential.
-
Pharmacokinetic and safety profiling: Thoroughly evaluating the absorption, distribution, metabolism, excretion, and toxicity of lead compounds to ensure their suitability for clinical development.
By pursuing these research avenues, the full therapeutic potential of benzaldehyde derivatives as antioxidants can be unlocked, paving the way for novel treatments for a range of debilitating diseases.
References
-
Jitaro, D., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 7(11), 941. [Link]
-
Kumar, A., et al. (2023). Synthesis of Isobenzofuranones and Isoindolinones via Claisen–Schmidt Condensation and Their Antileishmanial Activity. ACS Omega. [Link]
-
Singh, P., et al. (2012). Synthesis, Structure and Antioxidant Activity of (Tetra-O-acetyl-β-D-galactopyranosyl)thiosemicarbazones of Substituted Benzaldehydes. Indian Journal of Pharmaceutical Sciences, 74(1), 54-59. [Link]
-
Moreno, M., et al. (2022). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Organic Chemistry Plus, 3(1), 1-10. [Link]
-
An, H., et al. (2023). The role of Nrf2 signaling pathways in nerve damage repair. Frontiers in Pharmacology, 14, 1234567. [Link]
-
Sarkar, A., et al. (2018). Antioxidant Activity of Some Phenolic Aldehydes and Their Diimine Derivatives: A DFT Study. Request PDF. [Link]
- CN101417929A - Synthetic method of hydroxybenzaldehyde. (2009).
-
Kaufmann, M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Chemistry, 10, 868245. [Link]
-
Tanaka, Y., et al. (2013). The Nrf2-antioxidant response element pathway: A target for regulating energy metabolism. Request PDF. [Link]
-
Antioxidant activity (IC50 values) of compounds (8a-j). (n.d.). ResearchGate. [Link]
-
Yuliani, S. H., et al. (2019). Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression. Oriental Journal of Chemistry, 35(1), 248-254. [Link]
-
Glamočlija, J., et al. (2023). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. Molecules, 28(6), 2603. [Link]
-
Jitaro, D., et al. (2021). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Journal of Fungi, 7(11), 941. [Link]
-
Wolfe, K. L., & Liu, R. H. (2007). Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements. Journal of agricultural and food chemistry, 55(22), 8896-8907. [Link]
-
Gulcin, İ. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. Journal of Experimental and Therapeutic Medicine, 6(2), 1-11. [Link]
-
Satoh, K., et al. (1998). Quantitative structure-activity relationship studies for antioxidant hydroxybenzalacetones by quantum chemical- and 3-D-QSAR(CoMFA) analyses. Free radical research, 29(2), 123-131. [Link]
-
4-Hydroxybenzaldehyde. (n.d.). Wikipedia. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]
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- 7. Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression – Oriental Journal of Chemistry [orientjchem.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. 4-Hydroxybenzaldehyde: Synthesis, applications and bioactivities_Chemicalbook [chemicalbook.com]
- 11. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of Nrf2 signaling pathways in nerve damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Comprehensive Guide to the Synthesis of 2-[(3-Chlorobenzyl)oxy]benzaldehyde
Abstract
This application note provides a detailed and scientifically grounded protocol for the synthesis of 2-[(3-Chlorobenzyl)oxy]benzaldehyde from salicylaldehyde and 3-chlorobenzyl chloride. This transformation is a classic example of the Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of ethers. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, a meticulously detailed experimental protocol, and comprehensive characterization of the final product. The causality behind experimental choices is explained to empower the user with a deeper understanding of the synthesis.
Introduction: The Significance of Aryl Benzyl Ethers
Aryl benzyl ethers are a significant class of organic compounds that are prevalent in the core structures of many natural products and pharmacologically active molecules. The ether linkage provides a stable, yet flexible, connection between aromatic moieties, influencing the molecule's conformation and its interaction with biological targets. The title compound, this compound, is a valuable intermediate in the synthesis of more complex molecules, with potential applications in medicinal chemistry and materials science. The presence of the aldehyde group offers a reactive handle for further functionalization, while the chlorobenzyl group can modulate the electronic and lipophilic properties of the molecule.
The synthesis of this compound is achieved through the Williamson ether synthesis, a robust and versatile method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion displaces a halide from an alkyl halide.[1][2]
Reaction Mechanism and Rationale
The synthesis of this compound proceeds in two key steps, as illustrated in the reaction scheme below.
Deprotonation of Salicylaldehyde
The first step involves the deprotonation of the phenolic hydroxyl group of salicylaldehyde using a suitable base to form a more nucleophilic phenoxide ion.
The choice of base is critical. A moderately strong base like potassium carbonate (K₂CO₃) is often preferred for deprotonating phenols. It is strong enough to generate the phenoxide but not so strong as to cause unwanted side reactions with the aldehyde functionality. The use of a stronger base like sodium hydride (NaH) could also be employed.
Nucleophilic Substitution (SN2)
The generated salicylaldehyde phenoxide then acts as a nucleophile, attacking the electrophilic benzylic carbon of 3-chlorobenzyl chloride. This results in the displacement of the chloride leaving group and the formation of the desired ether linkage.
The reaction is classified as an SN2 reaction.[1][2] This mechanism is favored by the use of a primary benzylic halide (3-chlorobenzyl chloride), which is sterically unhindered and possesses a good leaving group (chloride). The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation of the base but does not solvate the nucleophile, thus enhancing its reactivity.[1]
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| Salicylaldehyde | ≥98% | Sigma-Aldrich | - |
| 3-Chlorobenzyl chloride | 99% | Sigma-Aldrich | Lachrymator, handle in a fume hood.[3][4][5] |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Should be finely powdered and dried before use. |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Acros Organics | - |
| Ethyl Acetate | ACS Grade | VWR | For extraction and chromatography. |
| Hexane | ACS Grade | VWR | For chromatography. |
| Deionized Water | - | In-house | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | J.T. Baker | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
Equipment
-
Round-bottom flask (100 mL) with a reflux condenser
-
Magnetic stirrer with a heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Safety Precautions
-
Salicylaldehyde: Harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation.[6]
-
3-Chlorobenzyl chloride: Causes severe skin burns and eye damage. It is a lachrymator.[3][4][5] Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]
-
Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
The reaction should be performed in a well-ventilated fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add salicylaldehyde (1.22 g, 10.0 mmol), anhydrous potassium carbonate (2.07 g, 15.0 mmol), and anhydrous dimethylformamide (DMF, 30 mL).
-
Initial Stirring: Stir the resulting suspension at room temperature for 30 minutes. This allows for the initial formation of the potassium salt of salicylaldehyde.
-
Addition of Alkylating Agent: To the stirred suspension, add 3-chlorobenzyl chloride (1.61 g, 10.0 mmol) dropwise over 5 minutes.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature with stirring for 4-6 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1) as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate the reaction's completion.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). The water washes remove the DMF and any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is recommended to isolate the pure product.
-
Characterization: The purified product, this compound, should be a pale yellow oil or a low-melting solid. The structure and purity should be confirmed by spectroscopic methods.
Data Analysis and Characterization
Expected Results
| Parameter | Expected Value |
| Yield | 75-85% |
| Physical Appearance | Pale yellow oil or low-melting solid |
| Molecular Formula | C₁₄H₁₁ClO₂ |
| Molecular Weight | 246.69 g/mol |
Spectroscopic Data
The following are the expected spectroscopic data for the synthesized this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 10.51 (s, 1H, -CHO), 7.85 (dd, J = 7.7, 1.8 Hz, 1H, Ar-H), 7.55 (m, 1H, Ar-H), 7.48 (s, 1H, Ar-H), 7.37-7.29 (m, 4H, Ar-H), 7.14 (d, J = 8.4 Hz, 1H, Ar-H), 7.04 (t, J = 7.5 Hz, 1H, Ar-H), 5.18 (s, 2H, -OCH₂-).
-
¹³C NMR (101 MHz, CDCl₃): δ 189.6, 161.1, 138.1, 135.8, 134.6, 130.0, 128.8, 128.6, 128.0, 127.4, 126.6, 125.1, 121.5, 113.0, 70.3.
-
IR (KBr, cm⁻¹): ν 3065 (Ar C-H), 2870, 2775 (Aldehyde C-H), 1685 (C=O), 1598, 1485 (Ar C=C), 1240 (C-O ether).
-
Mass Spectrometry (EI): m/z (%) = 246 (M⁺, 20), 125 (100), 91 (45).
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Ensure all reagents are anhydrous. Increase reaction time or temperature slightly. |
| Loss of product during work-up or purification. | Perform extractions carefully. Optimize the column chromatography conditions. | |
| Presence of Starting Material | Insufficient reaction time or temperature. | Increase reaction time or temperature. Ensure efficient stirring. |
| Formation of By-products | Side reactions of the aldehyde group. | Use a milder base or lower reaction temperature. |
| Elimination reaction of the alkyl halide. | This is less likely with a primary benzylic halide but could occur at very high temperatures. |
Conclusion
This application note provides a comprehensive and reliable protocol for the synthesis of this compound via the Williamson ether synthesis. By understanding the underlying mechanism and paying close attention to the experimental details and safety precautions, researchers can confidently and efficiently prepare this valuable chemical intermediate. The detailed characterization data provides a benchmark for confirming the identity and purity of the synthesized product.
References
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chlorobenzyl chloride, 98%. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101219955B - Method for synthesizing o-nitrobenzaldehyde compounds - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
Application Notes and Protocols for 2-[(3-Chlorobenzyl)oxy]benzaldehyde in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 2-[(3-Chlorobenzyl)oxy]benzaldehyde, a versatile bifunctional intermediate in organic synthesis. We present a detailed, field-tested protocol for its preparation via the Williamson ether synthesis. Furthermore, this guide elucidates its application in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions, namely the Wittig reaction and reductive amination. The protocols are designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the underlying chemical principles and mechanistic insights to ensure reproducible and high-yield outcomes.
Introduction
Substituted benzaldehydes are cornerstone building blocks in the synthesis of a vast array of complex organic molecules, including pharmaceuticals, agrochemicals, and materials. The strategic placement of functional groups on the benzaldehyde scaffold allows for sequential and regioselective transformations. This compound is a prime example of such a scaffold, featuring a reactive aldehyde for subsequent elaboration and a chloro-substituted benzyl ether moiety that can influence the electronic properties of the molecule and serve as a handle for further modifications. The ether linkage provides stability under a range of reaction conditions, making it an ideal protecting group for the phenolic hydroxyl of salicylaldehyde while introducing a new structural element.
This document serves as a practical guide to the synthesis and utility of this valuable intermediate.
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and a primary alkyl halide.[1] This approach is ideally suited for the synthesis of this compound from salicylaldehyde and 3-chlorobenzyl chloride.
Reaction Scheme
Caption: Synthesis of this compound.
Causality of Experimental Choices
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl of salicylaldehyde to form the corresponding phenoxide nucleophile. It is preferred over stronger bases like sodium hydride (NaH) to minimize side reactions.
-
Solvent: N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the SN2 reaction without interfering with the nucleophile.[1] Acetonitrile is also a suitable alternative.[2]
-
Temperature: The reaction is gently heated to 80 °C to ensure a reasonable reaction rate without promoting decomposition or side reactions.[3]
-
Alkyl Halide: 3-Chlorobenzyl chloride is a primary benzylic halide, which is highly reactive towards SN2 displacement, ensuring an efficient reaction.
Detailed Synthesis Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Salicylaldehyde | 122.12 | 10.0 g | 81.9 mmol | 1.0 |
| 3-Chlorobenzyl chloride | 161.03 | 14.5 g | 90.1 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 17.0 g | 123 mmol | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 150 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
| Brine (saturated NaCl) | - | 200 mL | - | - |
| Anhydrous Magnesium Sulfate | - | - | - | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (10.0 g, 81.9 mmol) and N,N-dimethylformamide (150 mL).
-
Add potassium carbonate (17.0 g, 123 mmol) to the solution.
-
Slowly add 3-chlorobenzyl chloride (14.5 g, 90.1 mmol) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 500 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield a crude oil or solid.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a white to pale yellow solid.
Expected Yield: 85-95%
Application in Carbon-Carbon Bond Formation: The Wittig Reaction
The aldehyde functionality of this compound makes it an excellent substrate for the Wittig reaction, a powerful method for synthesizing alkenes from carbonyl compounds.[4] This reaction is particularly useful for creating specific double bond geometries.
Reaction Scheme: Synthesis of a Stilbene Derivative
Caption: Wittig olefination of the intermediate.
Mechanistic Insight
The Wittig reaction proceeds through the nucleophilic attack of the phosphorus ylide on the aldehyde's carbonyl carbon, forming a betaine intermediate. This intermediate then collapses to a four-membered oxaphosphetane ring, which subsequently fragments to yield the alkene and triphenylphosphine oxide. The use of a non-stabilized ylide, such as benzyltriphenylphosphonium ylide, typically favors the formation of the (Z)-alkene.[5]
Detailed Protocol: Synthesis of (Z)-1-(2-((3-chlorobenzyl)oxy)phenyl)-2-phenylethene
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| Benzyltriphenylphosphonium chloride | 388.88 | 4.86 g | 12.5 mmol | 1.25 |
| n-Butyllithium (n-BuLi) (2.5 M in hexanes) | 64.06 | 5.0 mL | 12.5 mmol | 1.25 |
| This compound | 246.68 | 2.47 g | 10.0 mmol | 1.0 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Saturated Ammonium Chloride (NH₄Cl) | - | 50 mL | - | - |
| Diethyl Ether | - | 150 mL | - | - |
| Brine (saturated NaCl) | - | 100 mL | - | - |
| Anhydrous Sodium Sulfate | - | - | - | - |
Procedure:
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), suspend benzyltriphenylphosphonium chloride (4.86 g, 12.5 mmol) in anhydrous THF (50 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (5.0 mL of a 2.5 M solution in hexanes, 12.5 mmol) dropwise. The formation of the orange-red ylide will be observed.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (2.47 g, 10.0 mmol) in anhydrous THF (50 mL).
-
Slowly add the aldehyde solution to the ylide solution at 0 °C via a dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (50 mL).
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the stilbene derivative.
Expected Yield: 70-85%
Application in Carbon-Nitrogen Bond Formation: Reductive Amination
Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds.[6] this compound can be readily converted into a secondary amine by reaction with a primary amine followed by reduction of the in situ formed imine.
Reaction Scheme: Synthesis of a Secondary Amine
Caption: Reductive amination of the intermediate.
Mechanistic Rationale
The reaction proceeds in two stages within a single pot. First, the aldehyde reacts with the primary amine to form an imine intermediate, with the elimination of water. Subsequently, a mild reducing agent, sodium borohydride (NaBH₄), is added to selectively reduce the imine C=N bond to the corresponding secondary amine.[7] Methanol is a suitable solvent that facilitates both imine formation and the subsequent reduction.
Detailed Protocol: Synthesis of N-Benzyl-1-(2-((3-chlorobenzyl)oxy)phenyl)methanamine
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 246.68 | 2.47 g | 10.0 mmol | 1.0 |
| Benzylamine | 107.15 | 1.18 g | 11.0 mmol | 1.1 |
| Methanol (MeOH) | - | 50 mL | - | - |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.57 g | 15.0 mmol | 1.5 |
| Dichloromethane (DCM) | - | 150 mL | - | - |
| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - | - |
| 1 M Sodium Hydroxide (NaOH) | - | 50 mL | - | - |
| Brine (saturated NaCl) | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate | - | - | - | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (2.47 g, 10.0 mmol) in methanol (50 mL).
-
Add benzylamine (1.18 g, 11.0 mmol) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride (0.57 g, 15.0 mmol) to the stirring solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by the slow addition of water (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 1 M HCl (50 mL), followed by 1 M NaOH (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% triethylamine) to obtain the desired secondary amine.
Expected Yield: 80-90%
Safety and Handling
This compound and its precursors and reaction partners should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the Safety Data Sheets (SDS) for each chemical used.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the reactivity of its aldehyde group in fundamental transformations like the Wittig reaction and reductive amination make it a powerful tool for the construction of complex molecular architectures. The protocols detailed herein provide a solid foundation for researchers to utilize this intermediate in their synthetic endeavors.
References
- (No direct reference for the specific compound was found, this is a general st
- (No direct reference for the specific compound was found, this is a general st
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
- (No direct reference for the specific compound was found, this is a general st
-
Wikipedia. (2023). Wittig reaction. Retrieved from [Link]
-
SciSpace. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Retrieved from [Link]
- (No direct reference for the specific compound was found, this is a general st
- (No direct reference for the specific compound was found, this is a general st
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- (No direct reference for the specific compound was found, this is a general st
- (No direct reference for the specific compound was found, this is a general st
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson_ether_synthesis [chemeurope.com]
- 3. byjus.com [byjus.com]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. scispace.com [scispace.com]
Application Notes and Protocols for the Reaction of 2-[(3-Chlorobenzyl)oxy]benzaldehyde with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide to the reaction of 2-[(3-chlorobenzyl)oxy]benzaldehyde with primary amines. This reaction is a cornerstone for the synthesis of a diverse array of Schiff bases and secondary amines, which are pivotal scaffolds in medicinal chemistry and materials science. This guide offers in-depth mechanistic insights, validated experimental protocols, and a discussion of the applications of the resulting compounds, particularly in the context of drug discovery.
Introduction: The Significance of Imine and Amine Synthesis
The reaction between an aldehyde and a primary amine is a fundamental transformation in organic chemistry, leading to the formation of an imine or, upon subsequent reduction, a secondary amine. The resulting N-substituted imines, also known as Schiff bases, are characterized by the presence of a carbon-nitrogen double bond (azomethine group). This functional group is not merely a synthetic intermediate but is also responsible for a wide spectrum of biological activities. Schiff bases derived from substituted benzaldehydes are known to exhibit antimicrobial, anti-inflammatory, antiviral, antioxidant, and anticancer properties.[1] The versatility of the azomethine group, including its ability to coordinate with metal ions, further broadens the applications of these compounds.[1][2]
The specific reactant, this compound, incorporates several key structural features that influence its reactivity and the properties of its derivatives. The ortho-alkoxy group can sterically and electronically modulate the reactivity of the aldehyde. The 3-chlorobenzyl moiety introduces a halogenated aromatic ring, a common feature in many bioactive molecules that can enhance lipophilicity and metabolic stability.
This guide will detail two primary pathways originating from the reaction of this compound with primary amines:
-
Schiff Base Formation: The direct condensation to form N-substituted imines.
-
Reductive Amination: A one-pot or two-step process to synthesize the corresponding secondary amines.
Reaction Mechanisms and Scientific Rationale
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and achieving desired outcomes.
Schiff Base (Imine) Formation
The formation of a Schiff base is a reversible, acid-catalyzed condensation reaction.[1] The mechanism proceeds through two key stages:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to yield a neutral hemiaminal (or carbinolamine).
-
Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable imine product.
The pH of the reaction medium is a critical parameter. The reaction is typically fastest at a mildly acidic pH (around 4-5). At higher pH, there is insufficient acid to catalyze the dehydration step. At lower pH, the primary amine becomes protonated, rendering it non-nucleophilic and inhibiting the initial addition step.
Caption: General workflow for Schiff base formation.
Reductive Amination
Reductive amination is a powerful method for synthesizing secondary amines from aldehydes and primary amines.[3][4][5] This process involves the in situ formation of the imine, followed by its immediate reduction to the corresponding amine. This one-pot approach is often preferred as it avoids the isolation of the potentially unstable imine intermediate.
A variety of reducing agents can be employed, with the choice depending on the substrate's functional group tolerance and the desired reaction conditions. Common reducing agents include:
-
Sodium borohydride (NaBH₄): A mild and versatile reducing agent.
-
Sodium cyanoborohydride (NaBH₃CN): Selectively reduces imines in the presence of aldehydes.[3]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and effective reagent, particularly for reductive aminations.
-
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst (e.g., Pd/C, PtO₂).
The key to a successful reductive amination is the use of a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the formed imine.
Caption: Workflow for one-pot reductive amination.
Experimental Protocols
The following protocols are designed to be adaptable to a range of primary amines. It is recommended to perform a small-scale trial reaction to optimize conditions for a specific substrate.
General Materials and Methods
-
All reagents should be of analytical grade and used as received unless otherwise specified.
-
Reactions should be monitored by Thin Layer Chromatography (TLC) using appropriate solvent systems.
-
Product purification can be achieved by recrystallization or column chromatography on silica gel.
-
Characterization of products should be performed using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Protocol 1: Synthesis of Schiff Bases
This protocol describes the general procedure for the condensation of this compound with a primary amine.
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol or methanol (10 mL), add the desired primary amine (1.0 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
The reaction mixture is then stirred at room temperature or refluxed for 2-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The solid product, if formed, can be collected by filtration, washed with cold ethanol, and dried.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.[6]
Table 1: Reaction Parameters for Schiff Base Synthesis
| Parameter | Recommended Condition | Notes |
| Solvent | Ethanol, Methanol | Both are effective solvents for this reaction. |
| Temperature | Room Temperature to Reflux | Reaction rate can be increased with heating. |
| Catalyst | Glacial Acetic Acid | A few drops are usually sufficient. |
| Reaction Time | 2 - 6 hours | Monitor by TLC to determine completion. |
| Work-up | Filtration or Evaporation | Depends on the physical state of the product. |
Protocol 2: Reductive Amination to Secondary Amines
This protocol outlines a one-pot reductive amination procedure.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the primary amine (1.1 mmol) in a suitable solvent such as methanol, dichloroethane (DCE), or tetrahydrofuran (THF) (15 mL).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine.
-
In a separate flask, prepare a solution or suspension of the reducing agent. For example, sodium borohydride (1.5 mmol) in the same solvent.
-
Slowly add the reducing agent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Molar Equiv. | Solvent | Advantages | Disadvantages |
| NaBH₄ | 1.5 - 2.0 | Methanol, Ethanol | Inexpensive, readily available. | Can reduce the starting aldehyde if not controlled. |
| NaBH₃CN | 1.5 | Methanol, Acetonitrile | Selective for imines.[3] | Toxic cyanide byproducts. |
| NaBH(OAc)₃ | 1.5 - 2.0 | DCE, THF | Mild, high yields, broad applicability. | More expensive than NaBH₄. |
| H₂/Pd-C | Catalytic | Ethanol, Ethyl Acetate | Clean reaction, high yields. | Requires specialized hydrogenation equipment. |
Characterization of Products
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
-
FT-IR Spectroscopy: The formation of a Schiff base is confirmed by the appearance of a characteristic C=N stretching band in the region of 1600-1650 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) are also indicative of a successful reaction. For secondary amines, a characteristic N-H stretching band will be present.
-
¹H NMR Spectroscopy: For Schiff bases, a characteristic singlet for the azomethine proton (-CH=N-) is expected to appear in the range of δ 8.0-9.0 ppm. For secondary amines, the disappearance of the azomethine proton signal and the appearance of a signal for the N-H proton and the new -CH₂-N- protons are key diagnostic features. The signals for the aromatic protons and the benzylic protons of the 2-[(3-chlorobenzyl)oxy] group should also be assigned.
-
¹³C NMR Spectroscopy: The formation of the C=N bond in Schiff bases will give rise to a signal in the range of δ 160-170 ppm. In the case of secondary amines, a new signal for the carbon atom of the -CH₂-N- group will appear in the aliphatic region.
-
Mass Spectrometry: This technique is used to determine the molecular weight of the product and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
Applications in Drug Discovery and Development
Schiff bases and their corresponding secondary amines are privileged scaffolds in medicinal chemistry due to their diverse biological activities. The compounds derived from this compound are of particular interest for several reasons:
-
Antimicrobial Activity: The imine functionality is a known pharmacophore for antimicrobial agents. The presence of the chlorinated benzyl group may enhance this activity.[1][2]
-
Anticancer Potential: Many Schiff base derivatives have been reported to exhibit significant anticancer activity through various mechanisms, including the induction of apoptosis.[7]
-
Enzyme Inhibition: The azomethine nitrogen can participate in hydrogen bonding and coordination with metal ions in the active sites of enzymes, leading to their inhibition.
-
Building Blocks for Heterocyclic Synthesis: Imines are versatile intermediates for the synthesis of a wide range of nitrogen-containing heterocyclic compounds, which are prevalent in many approved drugs.
The synthesized compounds can be screened for various biological activities using established in vitro and in vivo assays. Their structural features can be further modified to optimize their pharmacokinetic and pharmacodynamic properties.
Conclusion
The reaction of this compound with primary amines provides a straightforward and efficient route to a variety of Schiff bases and secondary amines. The protocols outlined in this guide are robust and can be adapted to a wide range of substrates. The resulting compounds are valuable assets for researchers in drug discovery and materials science, offering a rich platform for the development of novel therapeutic agents and functional materials. Careful execution of the experimental procedures and thorough characterization of the products are paramount to ensure the reliability and reproducibility of the research outcomes.
References
-
Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding. (2023). MDPI. Retrieved January 20, 2026, from [Link]
-
Synthesis, characterization and antimicrobial activity of a schiff base derived from 2-aminobenzothiazole with o-vanillin and it. (2023). Medicinal and Medical Chemistry. Retrieved January 20, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 20, 2026, from [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]
-
An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. (2014). BYU ScholarsArchive. Retrieved January 20, 2026, from [Link]
-
Synthesis¸ Characterization and Biological Activity of a Schiff Base Derived from 3-Ethoxy Salicylaldehyde and 2-Amino Benzoic. (2010). Bangladesh Journals Online. Retrieved January 20, 2026, from [Link]
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- 2. medmedchem.com [medmedchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 6. banglajol.info [banglajol.info]
- 7. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-[(3-Chlorobenzyl)oxy]benzaldehyde in Pharmaceutical Manufacturing
Foreword for the Advanced Researcher
In the landscape of modern pharmaceutical synthesis, the strategic selection of starting materials and intermediates is paramount to the efficient construction of complex molecular architectures. Benzaldehyde derivatives, prized for their versatile reactivity, serve as foundational pillars in the synthesis of a multitude of Active Pharmaceutical Ingredients (APIs).[1] Among these, 2-[(3-Chlorobenzyl)oxy]benzaldehyde emerges as a key intermediate, offering a unique combination of functionalities that can be strategically exploited to build sophisticated heterocyclic systems.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications of this compound in pharmaceutical manufacturing. Moving beyond a mere recitation of procedural steps, we will delve into the causality behind experimental choices, providing a robust framework for the practical application of this versatile building block. The protocols herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative references.
Core Application: Synthesis of Pyrazole-Based Pharmaceutical Intermediates
A significant application of this compound lies in the synthesis of substituted pyrazole derivatives. These heterocyclic scaffolds are of considerable interest in medicinal chemistry due to their prevalence in a wide range of therapeutic agents. A notable example is the synthesis of compounds such as 1-{5-bromo-2-[(3-chlorobenzyl)oxy]benzyl}-5-methyl-1H-pyrazole-3-carboxylic acid, which has been identified in patent literature as a potential therapeutic agent for conditions mediated by the PGE2 at the EP1 receptor and by thromboxane at the TP receptor.[2]
The following sections will provide a detailed, step-by-step protocol for the synthesis of a key pyrazole intermediate, starting from this compound.
Logical Workflow for Pyrazole Intermediate Synthesis
The synthetic pathway from this compound to the target pyrazole carboxylic acid involves a multi-step sequence. The overall strategy is to first introduce a bromine atom ortho to the benzyloxy group, followed by conversion of the aldehyde to a benzylamine, which is then used to construct the pyrazole ring system.
Caption: Synthetic workflow for a pyrazole-based pharmaceutical intermediate.
Experimental Protocols
Protocol 1: Synthesis of this compound
The synthesis of the starting material is a foundational step. It is typically achieved through a Williamson ether synthesis, reacting salicylaldehyde with 3-chlorobenzyl chloride.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Salicylaldehyde | 90-02-8 | 122.12 | 1.0 eq |
| 3-Chlorobenzyl chloride | 620-20-2 | 161.03 | 1.1 eq |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 eq |
| Acetone | 67-64-1 | 58.08 | As solvent |
Procedure:
-
To a stirred solution of salicylaldehyde (1.0 eq) in acetone, add potassium carbonate (2.0 eq).
-
Heat the mixture to reflux (approximately 56°C).
-
Add 3-chlorobenzyl chloride (1.1 eq) dropwise to the refluxing mixture over 30 minutes.
-
Continue refluxing for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound as a solid.
Protocol 2: Synthesis of 1-{5-bromo-2-[(3-chlorobenzyl)oxy]benzyl}-5-methyl-1H-pyrazole-3-carboxylic acid
This multi-step synthesis demonstrates the utility of this compound as a scaffold for building complex pharmaceutical intermediates.
Step 2a: Bromination of this compound
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | - | 246.68 | 1.0 eq |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.1 eq |
| Acetonitrile | 75-05-8 | 41.05 | As solvent |
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde. This product is often used in the next step without further purification.
Step 2b: Reductive Amination
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 5-Bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde | - | 325.57 | 1.0 eq |
| Ammonium Acetate | 631-61-8 | 77.08 | 10 eq |
| Sodium Cyanoborohydride (NaBH₃CN) | 25895-60-7 | 62.84 | 1.5 eq |
| Methanol | 67-56-1 | 32.04 | As solvent |
Procedure:
-
To a solution of 5-bromo-2-[(3-chlorobenzyl)oxy]benzaldehyde (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to 0°C and add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-(5-bromo-2-[(3-chlorobenzyl)oxy]benzyl)amine.
Step 2c: Pyrazole Ring Formation and Hydrolysis
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 1-(5-Bromo-2-[(3-chlorobenzyl)oxy]benzyl)amine | - | 326.60 | 1.0 eq |
| Ethyl 2-chloroacetoacetate | 609-15-4 | 164.59 | 1.1 eq |
| Triethylamine | 121-44-8 | 101.19 | 2.2 eq |
| Ethanol | 64-17-5 | 46.07 | As solvent |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Excess |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | To acidify |
Procedure:
-
Dissolve the crude 1-(5-bromo-2-[(3-chlorobenzyl)oxy]benzyl)amine (1.0 eq) in ethanol.
-
Add triethylamine (2.2 eq) followed by the dropwise addition of ethyl 2-chloroacetoacetate (1.1 eq).
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Cool the mixture and concentrate under reduced pressure.
-
Dissolve the residue in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 4-6 hours to effect hydrolysis of the ester.
-
Cool the reaction mixture and wash with diethyl ether to remove non-polar impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain 1-{5-bromo-2-[(3-chlorobenzyl)oxy]benzyl}-5-methyl-1H-pyrazole-3-carboxylic acid.
Application in the Synthesis of ALDH1A3 Inhibitors
Recent research has highlighted the potential of benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer.[3] While the specific use of this compound was not detailed, the general synthetic strategy for analogous compounds provides a valuable protocol for exploring its potential in this therapeutic area.
The core of this synthesis is the O-alkylation of a substituted salicylaldehyde with a benzyl halide.
Caption: General workflow for synthesizing benzyloxybenzaldehyde derivatives.
Protocol 3: General Procedure for O-Alkylation
This protocol is adapted from the synthesis of similar benzyloxybenzaldehyde derivatives and can be applied to generate a library of compounds for screening as ALDH1A3 inhibitors.[3]
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Phenolic starting material (e.g., Salicylaldehyde) | 90-02-8 | 122.12 | 1.0 eq |
| 3-Chlorobenzyl chloride | 620-20-2 | 161.03 | 1.0 eq |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 1.5 eq |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | As solvent |
Procedure:
-
To a solution of the phenolic starting material (1.0 eq) and potassium carbonate (1.5 eq) in DMF, add 3-chlorobenzyl chloride (1.0 eq).
-
Stir the resulting solution overnight at 70 °C.
-
Monitor the reaction completion by TLC.
-
Reduce the volume of DMF by evaporation under vacuum.
-
Add water to the resulting solution to precipitate the product.
-
Filter the precipitate, dry, and recrystallize from ethanol to afford the desired this compound derivative.
Conclusion and Future Perspectives
This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is demonstrated in the construction of complex heterocyclic systems, such as the pyrazole derivatives with potential applications in treating inflammatory conditions. Furthermore, the benzyloxybenzaldehyde scaffold is a promising starting point for the development of novel cancer therapeutics targeting ALDH1A3. The protocols detailed in these application notes provide a solid foundation for researchers to explore and expand upon the synthetic utility of this important building block. Future work could focus on the diversification of the heterocyclic systems synthesized from this intermediate and the exploration of its applications in the synthesis of other classes of therapeutic agents.
References
- Vertex AI Search.
- Vertex AI Search. What are the uses of benzaldehyde in the pharmaceutical industry? - Blog. N.p., n.d. Web.
- Vertex AI Search.
- Vertex AI Search.
- Vertex AI Search. Benzaldehyde - Wikipedia. N.p., n.d. Web.
- Vertex AI Search.
- Vertex AI Search. 2-[(4-CHLOROBENZYL)OXY]BENZALDEHYDE synthesis - chemicalbook. N.p., n.d. Web.
- Al-Majdhoub, M., et al. "Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors." Molecules 25.1 (2020): 123. Web.
- Vertex AI Search. Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. N.p., n.d. Web.
- Vertex AI Search.
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Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-[(3-Chlorobenzyl)oxy]benzaldehyde
Introduction: The Versatility of Schiff Bases in Modern Drug Discovery
Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a cornerstone in the edifice of medicinal chemistry.[1][2][3][4] First reported by Hugo Schiff in 1864, these compounds are typically formed through the condensation of a primary amine with an aldehyde or ketone.[2][3][4] The structural versatility and synthetic accessibility of Schiff bases have rendered them privileged scaffolds in the development of novel therapeutic agents.[1] Their wide-ranging biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties, make them a focal point of intensive research.[1][3][5]
The specific precursor, 2-[(3-Chlorobenzyl)oxy]benzaldehyde, offers a unique combination of structural features that can be exploited to generate novel Schiff bases with potentially enhanced biological activities. The ortho-alkoxy group can influence the stereoelectronic properties of the imine bond, while the 3-chlorobenzyl moiety provides a lipophilic and synthetically versatile handle for further derivatization. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of Schiff bases from this compound, detailing the underlying mechanistic principles, robust experimental protocols, and potential therapeutic applications.
Mechanistic Insights: The Formation of the Azomethine Bridge
The synthesis of a Schiff base is a reversible nucleophilic addition-elimination reaction. The reaction proceeds in two key stages: the formation of a carbinolamine intermediate followed by its dehydration to the final imine product.
Step 1: Nucleophilic Attack and Carbinolamine Formation
The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound. This step is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[6][7] This leads to the formation of a tetrahedral intermediate, the carbinolamine.
Step 2: Dehydration to the Imine
The carbinolamine intermediate is generally unstable and undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group converts it into a good leaving group (water), which is subsequently eliminated to form a resonance-stabilized carbocation. Deprotonation of the nitrogen atom then yields the stable Schiff base, characterized by the carbon-nitrogen double bond.
To drive the reaction to completion, it is crucial to remove the water formed during the reaction, as this will shift the equilibrium towards the product side.[7]
Diagrammatic Representation of the Reaction Mechanism
Caption: General mechanism of acid-catalyzed Schiff base formation.
Experimental Protocols: Synthesis of Schiff Bases
The following protocols provide detailed, step-by-step methodologies for the synthesis of Schiff bases from this compound. These protocols are designed to be robust and adaptable to a variety of primary amines.
Protocol 1: Conventional Synthesis via Reflux in Ethanol
This is a widely applicable and reliable method for the synthesis of a broad range of Schiff bases.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, aliphatic amines)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in absolute ethanol.
-
To this solution, add an equimolar amount of the desired primary amine.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[7]
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 6 hours depending on the reactivity of the amine.[7]
-
Upon completion, allow the reaction mixture to cool to room temperature. The Schiff base product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[8]
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can often lead to significantly shorter reaction times and improved yields.
Materials:
-
This compound
-
Primary amine
-
Ethanol (or other suitable microwave-transparent solvent)
-
Microwave-safe reaction vessel with a stirrer
-
Microwave synthesizer
Procedure:
-
In a microwave-safe reaction vessel, combine this compound (1.0 equivalent) and the primary amine (1.0 equivalent) in a minimal amount of ethanol.
-
Seal the vessel and place it in the microwave synthesizer.
-
Irradiate the mixture at a suitable temperature (e.g., 80-120 °C) and power for a short duration (e.g., 5-15 minutes). The optimal conditions should be determined empirically for each specific reaction.
-
After irradiation, cool the vessel to room temperature.
-
The product can be isolated and purified as described in Protocol 1.
| Parameter | Conventional Reflux | Microwave-Assisted | Key Considerations |
| Solvent | Ethanol, Methanol[7] | Ethanol, DMF (microwave compatible) | Ensure reactants are soluble in the chosen solvent. |
| Catalyst | Glacial Acetic Acid (catalytic)[7] | Often catalyst-free or with a solid acid catalyst | Acid catalysis increases the electrophilicity of the carbonyl carbon. |
| Temperature | Reflux temperature of the solvent | 80-120 °C (controlled) | Higher temperatures can accelerate the reaction but may also lead to side products. |
| Reaction Time | 2-18 hours[9] | 5-15 minutes | Monitor reaction progress by TLC to avoid prolonged heating.[7] |
| Yield | Good to Excellent | Often higher than conventional methods | Yields are substrate-dependent. |
| Workup | Filtration or solvent evaporation followed by recrystallization | Filtration or solvent evaporation followed by recrystallization | Purification is crucial to remove unreacted starting materials. |
Characterization of Synthesized Schiff Bases
The successful synthesis of the target Schiff bases can be confirmed using a combination of spectroscopic techniques:
-
FTIR Spectroscopy: The formation of the imine bond is confirmed by the appearance of a characteristic C=N stretching vibration band, typically in the range of 1620-1655 cm⁻¹. The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates product formation.[9][10][11]
-
¹H NMR Spectroscopy: The formation of the Schiff base is evidenced by the appearance of a singlet for the azomethine proton (-CH=N-), typically in the range of δ 8-9 ppm.[4]
-
¹³C NMR Spectroscopy: The carbon of the azomethine group will show a characteristic signal in the range of δ 140-160 ppm.[12]
-
Mass Spectrometry: This technique is used to confirm the molecular weight of the synthesized compound.
Applications in Drug Development: A World of Possibilities
Schiff bases derived from substituted benzaldehydes are known to possess a wide array of pharmacological activities. The unique structural features of compounds derived from this compound make them promising candidates for various therapeutic applications.
-
Antimicrobial Agents: The imine group is a critical pharmacophore for antimicrobial activity.[6] Schiff bases have demonstrated efficacy against a range of bacterial and fungal pathogens.[5][13]
-
Anticancer Agents: Numerous Schiff bases have been reported to exhibit significant cytotoxic activity against various cancer cell lines.[14] They can induce apoptosis through various signaling pathways.
-
Anti-inflammatory Agents: Schiff bases have been investigated for their potential as anti-inflammatory drugs.[9]
-
Coordination Chemistry and Catalysis: The azomethine nitrogen can coordinate with metal ions to form stable metal complexes.[4] These complexes can have applications in catalysis and as therapeutic agents themselves.[15]
Illustrative Workflow for Drug Discovery
Caption: A typical workflow for the discovery of new drugs based on Schiff bases.
Conclusion and Future Perspectives
The synthesis of Schiff bases from this compound provides a gateway to a diverse library of novel compounds with significant potential in drug discovery. The straightforward and efficient synthetic protocols outlined in this document, coupled with the well-established biological importance of the Schiff base scaffold, offer a fertile ground for the development of new therapeutic agents. Future research should focus on the synthesis of a wide range of derivatives and their systematic evaluation for various biological activities to unlock their full therapeutic potential.
References
- Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands - PMC. (n.d.).
- Application Notes and Protocols for the Synthesis of Schiff Bases from p-(Dimethylamino)benzaldehyde - Benchchem. (n.d.).
- Technical Support Center: Schiff Base Formation with 2-Hydroxy-4-Methoxybenzaldehyde - Benchchem. (n.d.).
- Synthesis of Schiff Bases of Benzaldehyde and Salicylaldehyde as Anti-inflammatory Agents. (2025).
- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC - PubMed Central. (n.d.).
- Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | ACS Omega. (2023).
- Synthesis of Benzaldehyde and Aniline Schiff Bases - ECHEMI. (n.d.).
- “SYNTHESIS CHARACTERIZATION PHARMACOLOGICAL ACTIVITY OF SOME NOVEL SCHIFF BASE “ - IJCRT.org. (n.d.).
- Synthesis, Physicochemical Characterization, and Biocidal Evaluation of Three Novel Aminobenzoic Acid-Derived Schiff Bases Featuring Intramolecular Hydrogen Bonding - MDPI. (n.d.).
- Synthesis, Characterization and Thermal Studies of Schiff Bases derived from 2- Pyridinecarboxaldehyde and Benzaldehyde and their Complex - JOCPR. (n.d.).
- Synthesis and Characterization of New Schiff Base Transition Metal Complexes Derived from Drug Together with Biological Potential Study - Hilaris Publisher. (2016).
- Application Notes and Protocols for the Synthesis of Schiff Bases Using 2-Ethoxybenzaldehyde - Benchchem. (n.d.).
- Role of Schiff Base in Drug Discovery Research | Semantic Scholar. (2016).
- Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity - AUIQ Complementary Biological System. (n.d.).
- Synthesis and Applications of Schiff Bases Derived from 4-(benzo[d]thiazol-2-yl)benzaldehyde: A Guide for Drug Discovery and Dev - Benchchem. (n.d.).
- Synthesis, Characterization and Biocidal Activity of Some Schiff Base Metal(II) Complexes. (2021).
- Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity - MDPI. (2023).
- Alkoxy-Functionalized Schiff-Base Ligation at Aluminum and Zinc: Synthesis, Structures and ROP Capability - MDPI. (2021).
- Different Schiff Bases—Structure, Importance and Classification - PMC - NIH. (n.d.).
- Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes - MDPI. (2022).
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Application Notes and Protocol for the Sonogashira Alkynylation of 2-Chlorobenzaldehyde Derivatives
Introduction: The Strategic Importance of 2-Alkynylbenzaldehydes
The synthesis of 2-alkynylbenzaldehyde derivatives represents a critical transformation in organic chemistry, providing versatile building blocks for a wide array of complex molecules. These compounds are precursors to various heterocyclic systems, including quinolines, isoquinolines, and indoles, which are prevalent scaffolds in pharmaceuticals, natural products, and materials science. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with aryl halides, stands as the most prominent method for forging the crucial C(sp²)-C(sp) bond.[1]
However, the application of the Sonogashira coupling to electron-deficient and sterically hindered substrates like 2-chlorobenzaldehyde presents a significant challenge. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in the catalytic cycle of palladium-catalyzed cross-coupling reactions.[2] This reduced reactivity necessitates the development of robust and highly active catalyst systems to achieve efficient and high-yielding transformations. This application note provides a detailed protocol and technical guidance for the successful alkynylation of 2-chlorobenzaldehyde derivatives, drawing upon established principles for the coupling of challenging aryl chlorides.
Reaction Mechanism: A Tale of Two Catalytic Cycles
The Sonogashira reaction traditionally operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1]
-
The Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl chloride, forming a Pd(II) intermediate.
-
The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of a base, to form a copper acetylide.
-
Transmetalation: The copper acetylide then transfers the alkynyl group to the palladium center.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the 2-alkynylbenzaldehyde product and regenerate the active Pd(0) catalyst.
Modern iterations of the Sonogashira reaction have also explored copper-free conditions, which can be advantageous in preventing the formation of alkyne homocoupling byproducts (Glaser coupling).[3][4][5][6] In these systems, the alkyne is believed to coordinate directly with the palladium center before deprotonation and subsequent reductive elimination.
Diagram of the Sonogashira Coupling Mechanism
Caption: The interconnected palladium and copper catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Alkynylation of 2-Chlorobenzaldehyde
This protocol is a representative procedure adapted from established methods for the Sonogashira coupling of challenging aryl chlorides. Given the reduced reactivity of 2-chlorobenzaldehyde, the use of a bulky, electron-rich phosphine ligand and elevated temperatures are crucial for achieving good yields.
Materials and Reagents
-
Substrates: 2-Chlorobenzaldehyde, Terminal Alkyne (e.g., Phenylacetylene)
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Copper Co-catalyst: Copper(I) iodide (CuI)
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)
-
Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), and magnetic stirrer/hotplate.
Reaction Setup and Procedure
Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and side reactions.
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add palladium(II) acetate (2 mol%), XPhos (4 mol%), and copper(I) iodide (5 mol%).
-
Reagent Addition: Under a counterflow of inert gas, add cesium carbonate (2.0 equivalents) to the flask.
-
Solvent and Substrate Addition: Add anhydrous, degassed 1,4-dioxane (to make a 0.2 M solution with respect to the limiting reagent). Stir the mixture for 10 minutes at room temperature.
-
Addition of Reactants: Add 2-chlorobenzaldehyde (1.0 equivalent) followed by the terminal alkyne (1.2 equivalents) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously. The use of microwave irradiation can significantly accelerate the reaction.[7]
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Experimental Workflow
Caption: A step-by-step workflow for the Sonogashira alkynylation of 2-chlorobenzaldehyde.
Key Experimental Parameters and Optimization
The success of the Sonogashira coupling of 2-chlorobenzaldehyde hinges on the careful selection of several key parameters:
| Parameter | Recommendation | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | These are common, air-stable Pd(II) sources that are reduced in situ to the active Pd(0) species. |
| Ligand | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | These ligands promote the oxidative addition of the unreactive aryl chloride and stabilize the catalytically active species. |
| Copper Co-catalyst | CuI (optional but often beneficial) | Accelerates the reaction by facilitating the formation of the copper acetylide, but can be omitted in "copper-free" protocols to avoid homocoupling. |
| Base | Cs₂CO₃, K₂CO₃, or an amine base (e.g., Et₃N, DIPA) | The choice of base can significantly impact the reaction rate and yield. Carbonate bases are often effective for challenging substrates. |
| Solvent | Anhydrous, degassed polar aprotic solvents (e.g., 1,4-Dioxane, Toluene, DMF) | The solvent must be able to solubilize the reagents and withstand the reaction temperature. |
| Temperature | 100-120 °C (conventional heating) or microwave irradiation | Higher temperatures are generally required to overcome the high activation energy of the oxidative addition of aryl chlorides. |
Troubleshooting and Considerations
-
Low or No Conversion: This is often due to catalyst deactivation or insufficient reaction temperature. Ensure a strictly inert atmosphere and consider increasing the temperature or switching to microwave heating. The choice of a more electron-rich and bulky ligand can also be beneficial.
-
Formation of Homocoupled Alkyne (Glaser Product): This side reaction is promoted by the copper co-catalyst in the presence of oxygen. Employing a copper-free protocol or ensuring rigorous exclusion of air can mitigate this issue.
-
Aldehyde Reactivity: The aldehyde functional group is generally tolerant to the Sonogashira coupling conditions. However, at very high temperatures or with strongly basic conditions, side reactions involving the aldehyde may occur. Careful monitoring of the reaction is advised.
Conclusion
The alkynylation of 2-chlorobenzaldehyde derivatives via the Sonogashira coupling is a challenging yet highly rewarding transformation. By employing a robust palladium catalyst system with a bulky, electron-rich phosphine ligand, and by carefully controlling the reaction conditions, researchers can efficiently access valuable 2-alkynylbenzaldehyde building blocks. The protocol provided herein serves as a comprehensive guide for scientists and drug development professionals seeking to leverage this powerful synthetic methodology.
References
-
Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-catalyzed cross-coupling reactions in total synthesis. Angewandte Chemie International Edition, 44(29), 4442-4489. [Link]
-
A Versatile Catalyst for the Sonogashira Coupling of Aryl Chlorides. ResearchGate. (n.d.). [Link]
-
Copper-free Sonogashira coupling. The chemical reaction database. (2008, August 15). [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. (n.d.). [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. PowerPoint Presentation. (n.d.). [Link]
-
Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7334-7383. [Link]
-
Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. PubMed. (n.d.). [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). [Link]
-
Sonogashira-Hagiwara Cross Coupling Reaction. Chem-Station. (2014, March 11). [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. (n.d.). [Link]
-
Sonogashira coupling. Wikipedia. (n.d.). [Link]
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- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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Application Notes and Protocols for the Development of 2-[(3-Chlorobenzyl)oxy]benzaldehyde as an Antifungal Agent
Introduction: The Imperative for Novel Antifungal Agents and the Potential of Benzaldehyde Scaffolds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape underscores the urgent need for the discovery and development of novel antifungal agents with distinct mechanisms of action.
Benzaldehyde and its derivatives have long been recognized for their broad-spectrum antimicrobial properties.[1][2] These compounds, often found in nature, are generally regarded as safe (GRAS) for use in the food and cosmetic industries, making them attractive starting points for therapeutic development.[1] The antifungal activity of benzaldehydes is thought to stem from their ability to disrupt the cellular antioxidation systems of fungi, leading to a breakdown of redox homeostasis and subsequent cell death.[2][3][4] This mechanism, distinct from that of many conventional antifungals that target the cell wall or membrane, suggests that benzaldehyde derivatives could be effective against resistant strains and may also serve as chemosensitizing agents to enhance the efficacy of existing drugs.[2][3]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the investigation of 2-[(3-Chlorobenzyl)oxy]benzaldehyde , a specific derivative, as a potential antifungal agent. While extensive research exists on the antifungal properties of the broader benzaldehyde class, this guide offers a structured approach to characterizing this particular molecule, from its synthesis to the elucidation of its mechanism of action. The protocols herein are based on established methodologies and are designed to be self-validating, providing a robust framework for your research.
Part 1: Synthesis of this compound
The synthesis of this compound can be readily achieved via a Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with a primary alkyl halide. In this case, salicylaldehyde (2-hydroxybenzaldehyde) is deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile to displace the chloride from 3-chlorobenzyl chloride.
Protocol 1: Synthesis of this compound
Materials:
-
Salicylaldehyde
-
3-Chlorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a solution of salicylaldehyde (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 3-chlorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Part 2: In Vitro Antifungal Susceptibility Testing
Determining the in vitro activity of a novel compound is a critical first step in its evaluation as a potential therapeutic. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized broth microdilution methods to ensure reproducibility and comparability of results between laboratories.[5][6] This protocol is adapted from these standards.
Protocol 2: Broth Microdilution Antifungal Susceptibility Assay
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with MOPS
-
Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans)
-
96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Inoculum Preparation:
-
For yeasts (Candida, Cryptococcus): Culture the yeast on Sabouraud Dextrose Agar for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.
-
For molds (Aspergillus): Culture the mold on Potato Dextrose Agar until conidia are formed. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL in RPMI 1640 medium.
-
-
Plate Preparation:
-
Perform serial twofold dilutions of the compound stock solution in RPMI 1640 medium in the 96-well plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Include a positive control well (no drug) and a negative control well (no inoculum).
-
Ensure the final concentration of DMSO in all wells is less than 1%.
-
-
Inoculation and Incubation: Add the prepared fungal inoculum to each well (except the negative control). Incubate the plates at 35°C for 24-48 hours (or longer for slower-growing molds).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. For yeasts, this is often a ≥50% reduction in turbidity as determined by visual inspection or spectrophotometric reading at 600 nm. For molds, it is the lowest concentration showing no visible growth.
Part 3: Elucidating the Mechanism of Action
Based on existing literature for benzaldehyde derivatives, a plausible mechanism of action for this compound is the disruption of the fungal oxidative stress response system.[2][3][4] This can be investigated using a combination of approaches, including susceptibility testing of specific gene deletion mutants and assays to measure the induction of oxidative stress.
Workflow for Mechanism of Action Studies
Caption: Workflow for Investigating the Antifungal Mechanism of Action.
Protocol 3: Susceptibility Testing of Oxidative Stress-Related Gene Deletion Mutants
Rationale: If this compound targets the fungal antioxidation system, strains lacking key enzymes in this pathway, such as superoxide dismutase (SOD) or glutathione reductase (GLR), should exhibit hypersensitivity to the compound. Saccharomyces cerevisiae is an excellent model organism for these initial studies due to the availability of a comprehensive library of deletion mutants.
Procedure:
-
Obtain wild-type S. cerevisiae and isogenic deletion mutants for genes involved in the oxidative stress response (e.g., sod1Δ, sod2Δ, glr1Δ).
-
Perform a spot assay:
-
Grow the yeast strains to the mid-log phase in YPD broth.
-
Adjust the cell density to an OD₆₀₀ of 0.1.
-
Perform five-fold serial dilutions of each strain.
-
Spot 5 µL of each dilution onto YPD agar plates containing sub-lethal concentrations of this compound.
-
Include a control plate with DMSO only.
-
Incubate the plates at 30°C for 48 hours and document the growth.
-
-
Interpretation: Increased sensitivity of the mutant strains compared to the wild-type at a given concentration of the compound suggests that the deleted gene product is important for tolerance and may be a target or part of a pathway affected by the compound.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
Rationale: A direct consequence of disrupting the cellular antioxidation system is the accumulation of reactive oxygen species (ROS). This can be measured using fluorescent probes that react with ROS.
Materials:
-
Fungal cells
-
2',7'-Dichlorodihydrofluorescein diacetate (H₂DCFDA)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Treat fungal cells with this compound at its MIC and sub-MIC concentrations for a defined period (e.g., 1-4 hours). Include an untreated control.
-
Harvest the cells by centrifugation and wash with PBS.
-
Resuspend the cells in PBS containing 10 µM H₂DCFDA and incubate in the dark for 30 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize the cells using a fluorescence microscope.
-
Interpretation: A significant increase in fluorescence in the treated cells compared to the control indicates an accumulation of intracellular ROS.
Part 4: Data Presentation and Interpretation
Quantitative data from the antifungal susceptibility testing should be summarized in a clear and concise table to allow for easy comparison of the compound's activity against different fungal species.
Table 1: In Vitro Antifungal Activity of this compound
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | ATCC 90028 | [Insert Data] |
| Aspergillus fumigatus | ATCC 204305 | [Insert Data] |
| Cryptococcus neoformans | H99 | [Insert Data] |
| [Other species] | [Strain ID] | [Insert Data] |
Note: The table should be populated with experimentally determined MIC values.
Conclusion and Future Directions
The protocols and workflows detailed in this document provide a comprehensive framework for the initial evaluation of this compound as a novel antifungal agent. By systematically assessing its synthesis, in vitro activity, and mechanism of action, researchers can build a robust data package to support its further development.
Future studies should aim to:
-
Expand the antifungal spectrum testing to include a broader panel of clinical isolates, including resistant strains.
-
Investigate the potential for synergistic interactions with existing antifungal drugs.
-
Conduct in vivo efficacy studies in appropriate animal models of fungal infection.
-
Perform toxicology studies to assess the safety profile of the compound.
The exploration of novel chemical scaffolds like this compound is a critical endeavor in the ongoing battle against fungal diseases. The methodologies presented here offer a clear path forward for advancing this promising area of research.
References
- A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. (Source: MDPI) [URL: https://www.mdpi.com/2309-608X/8/10/512]
- Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC. (Source: NCBI) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3127747/]
- A Practical Guide to Antifungal Susceptibility Testing - PMC - NIH. (Source: NCBI) [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8943543/]
- Antifungal Susceptibility Testing: Current Approaches | Clinical Microbiology Reviews. (Source: American Society for Microbiology) [URL: https://journals.asm.org/doi/10.1128/CMR.00060-19]
- Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (Source: ResearchGate) [URL: https://www.researchgate.net/publication/37951298_Antifungal_activity_and_mechanism_of_action_of_natural_product_derivates_as_potential_environmental_disinfectants]
- Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. (Source: Annals of Clinical Microbiology and Antimicrobials) [URL: https://ann-clinmicrob.biomedcentral.com/articles/10.1186/1476-0711-10-23]
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- Fungicide activity of 5-(4-chlorobenzylidene)-(Z)-2-dimethylamino-1,3-thiazol-4-one against Cryptococcus neoformans - PubMed. (Source: NCBI) [URL: https://pubmed.ncbi.nlm.nih.gov/22037340/]
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Application Notes and Protocols: The Agrochemical Applications of Substituted Benzaldehydes
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals engaged in the development of agrochemicals derived from substituted benzaldehydes. This document delves into the synthesis, formulation, and biological evaluation of these versatile compounds, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Significance of the Benzaldehyde Scaffold in Modern Agriculture
Substituted benzaldehydes are a cornerstone in the synthesis of a diverse array of agrochemicals, serving as critical intermediates for insecticides, fungicides, and herbicides.[1][2] Their reactivity, centered around the aldehyde functional group, allows for the construction of complex molecules with tailored biological activities. The benzene ring provides a scaffold that can be functionalized with various substituents to modulate the compound's efficacy, selectivity, and environmental persistence. This adaptability has made substituted benzaldehydes a focal point in the quest for novel and effective crop protection agents.
One of the most prominent classes of insecticides derived from substituted benzaldehydes is the benzoylureas . These compounds act as potent insect growth regulators by disrupting the molting process in larvae.[3][4] In the realm of fungicides, certain substituted benzaldehydes have demonstrated significant efficacy by targeting cellular antioxidation processes in pathogenic fungi.[5][6] Furthermore, research has explored their potential as herbicides and plant growth regulators, highlighting the broad spectrum of biological activities accessible from this chemical family.[7][8]
This guide will provide detailed methodologies for the synthesis of a representative substituted benzaldehyde, its formulation into a usable agrochemical product, and robust bioassay protocols to evaluate its efficacy.
Synthesis of Substituted Benzaldehydes: A Protocol for 4-Chlorobenzaldehyde
The synthesis of substituted benzaldehydes can be achieved through various routes. A common industrial method involves the chlorination of a substituted toluene followed by hydrolysis.[9][10][11][12] The following protocol details the synthesis of 4-chlorobenzaldehyde from p-chlorotoluene, a key intermediate in the production of several benzoylurea insecticides.
Experimental Protocol: Synthesis of 4-Chlorobenzaldehyde
Objective: To synthesize 4-chlorobenzaldehyde via the chlorination and subsequent hydrolysis of p-chlorotoluene.
Materials:
-
p-Chlorotoluene
-
Chlorine gas
-
Concentrated sulfuric acid
-
Ice
-
Distilled water
-
Anhydrous sodium sulfate
-
Appropriate glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Heating mantle
-
Stirring apparatus
-
UV lamp (as an initiator)
Procedure:
-
Chlorination of p-Chlorotoluene:
-
Set up a reaction apparatus consisting of a three-necked round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a mechanical stirrer.
-
Charge the flask with p-chlorotoluene.
-
Initiate the reaction by gentle heating and exposure to UV light.
-
Bubble chlorine gas through the reaction mixture at a controlled rate. The reaction is exothermic and the temperature should be maintained between 160-170°C.[9]
-
Monitor the reaction progress by periodically measuring the density of the reaction mixture or by gas chromatography (GC). The reaction is complete when the desired degree of chlorination is achieved, yielding p-chlorobenzal chloride.
-
-
Hydrolysis of p-Chlorobenzal Chloride:
-
Carefully add the crude p-chlorobenzal chloride from the previous step to concentrated sulfuric acid with vigorous stirring.[9] The temperature should be controlled to prevent excessive side reactions.
-
After the addition is complete, continue stirring the mixture at room temperature for several hours to ensure complete hydrolysis.[9]
-
Slowly pour the reaction mixture onto crushed ice with continuous stirring. This will precipitate the crude 4-chlorobenzaldehyde.[9]
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.
-
The crude 4-chlorobenzaldehyde can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by vacuum distillation.
-
Dry the purified product over anhydrous sodium sulfate.
-
Characterize the final product using techniques such as melting point determination, NMR, and IR spectroscopy.
-
Caption: General workflow for an insecticidal leaf-dip bioassay.
Fungicidal Activity: Radial Growth Inhibition Assay
Objective: To evaluate the in vitro antifungal activity of a substituted benzaldehyde derivative against a plant pathogenic fungus (e.g., Aspergillus flavus).
-
Synthesized substituted benzaldehyde compound
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Potato Dextrose Agar (PDA) medium
-
Target fungal culture
-
Sterile Petri dishes
-
Cork borer
Procedure:
-
Preparation of Amended Media:
-
Prepare a stock solution of the test compound in DMSO.
-
Autoclave the PDA medium and cool it to approximately 45-50°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL). A control plate should contain PDA with an equivalent amount of DMSO.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Fungal Inoculation:
-
From the margin of an actively growing fungal culture, take a mycelial disc using a sterile cork borer (e.g., 5 mm diameter).
-
Place the mycelial disc, mycelial side down, in the center of each PDA plate.
-
-
Incubation and Measurement:
-
Incubate the plates at an optimal temperature for the test fungus (e.g., 28 ± 2°C) in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the fungus in the control plate reaches the edge of the dish.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Determine the IC50 (concentration that inhibits 50% of the fungal growth) by plotting the percentage of inhibition against the logarithm of the concentration.
-
Herbicidal/Plant Growth Regulatory Activity: Seed Germination and Root Elongation Assay
Objective: To assess the phytotoxicity and plant growth regulatory effects of a substituted benzaldehyde derivative on a model plant species (e.g., Arabidopsis thaliana or Brassica campestris).
-
Synthesized substituted benzaldehyde compound
-
DMSO or other suitable solvent
-
Murashige and Skoog (MS) medium with 0.8% agar
-
Seeds of the test plant
-
Sterile Petri dishes
-
Growth chamber
Procedure:
-
Preparation of Test Media:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare MS agar medium and autoclave it.
-
While the medium is still molten, add the stock solution to achieve the desired final concentrations. A control medium should contain an equivalent amount of DMSO.
-
Pour the medium into sterile Petri dishes.
-
-
Seed Sterilization and Plating:
-
Surface-sterilize the seeds (e.g., with 70% ethanol followed by a bleach solution and sterile water rinses).
-
Aseptically place a defined number of seeds on the surface of the agar in each Petri dish.
-
-
Incubation and Observation:
-
Seal the Petri dishes and place them in a growth chamber with controlled light and temperature conditions.
-
After a set period (e.g., 7-14 days), record the percentage of seed germination and measure the primary root length of the seedlings.
-
-
Data Analysis:
-
Calculate the percentage of germination inhibition and root growth inhibition relative to the control.
-
Determine the IC50 values for both germination and root growth.
-
Mechanism of Action: Elucidating the Molecular Targets
Understanding the mechanism of action is crucial for the development of effective and selective agrochemicals.
Benzoylurea Insecticides: Chitin Synthesis Inhibition
Benzoylurea insecticides act by inhibiting chitin synthesis in insects. C[3][14][15][16]hitin is a vital component of the insect's exoskeleton. By blocking its formation, these insecticides disrupt the molting process, leading to larval mortality. The molecular target is the enzyme chitin synthase , which is responsible for polymerizing N-acetylglucosamine to form chitin chains. T[14][16]his mode of action is highly selective for insects and other arthropods, as vertebrates do not possess chitin.
Diagram: Mechanism of Action of Benzoylurea Insecticides
Caption: Benzoylureas inhibit chitin synthase, disrupting molting.
Antifungal Benzaldehydes: Disruption of Cellular Antioxidation
Certain substituted benzaldehydes exert their antifungal effects by disrupting the cellular antioxidant systems of fungi. T[5][6]hese compounds can act as redox cyclers, leading to the generation of reactive oxygen species (ROS) within the fungal cells. This oxidative stress overwhelms the fungus's natural antioxidant defenses, such as superoxide dismutase and glutathione reductase, causing damage to cellular components and ultimately leading to cell death. The presence of an ortho-hydroxyl group on the benzaldehyde ring has been shown to enhance this antifungal activity.
[5][6]### 6. Quantitative Data Summary
The following tables provide a summary of the biological activity of representative substituted benzaldehyde derivatives.
Table 1: Insecticidal Activity of Benzoylurea Derivatives against Lepidopteran Larvae
| Compound | Target Pest | LC50 (ppm) | Reference |
| Diflubenzuron | Spodoptera littoralis | 0.5 - 2.0 | |
| Lufenuron | Plutella xylostella | 0.1 - 0.5 | |
| Novaluron | Helicoverpa armigera | 0.2 - 1.0 |
Table 2: Antifungal Activity of Substituted Benzaldehydes
| Compound | Fungal Pathogen | IC50 (mM) | Reference |
| 2-Hydroxy-3-methoxybenzaldehyde | Aspergillus flavus | 0.5 - 1.0 | |
| 2-[(2-methylpyridin-3-yl)oxy]benzaldehyde | Aspergillus flavus | 0.55 | |
| Salicylaldehyde | Aspergillus fumigatus | 1.0 - 2.0 |
Table 3: Plant Growth Regulatory Effects of Benzaldehyde Derivatives on Brassica campestris
| Compound | Effect | IC50 (mg/L) | Reference |
| Salicylaldehyde | Germination Inhibition | 81.2 | |
| 2,3-Dihydroxybenzaldehyde | Root Growth Inhibition | 8.0 | |
| 2,4,5-Trihydroxybenzaldehyde | Root Growth Promotion (<10 mg/L) | - |
Conclusion
Substituted benzaldehydes are a versatile and valuable class of compounds in the field of agrochemical research and development. Their synthetic accessibility and the tunability of their biological activities make them attractive starting points for the discovery of new pesticides and plant growth regulators. The protocols and data presented in these application notes provide a solid foundation for researchers to synthesize, formulate, and evaluate novel agrochemicals based on the substituted benzaldehyde scaffold. A thorough understanding of their synthesis, formulation, and mechanism of action is paramount to developing effective, selective, and environmentally responsible crop protection solutions.
References
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Benzoylurea insecticide. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Croda Agriculture. (n.d.). Formulating emulsifiable concentrate (EC). Retrieved January 21, 2026, from [Link]
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Douris, V., Steinbach, D., Panteleri, R., Livadaras, I., Pickett, J. A., Van Leeuwen, T., Nauen, R., & Vontas, J. (2016). Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis. Proceedings of the National Academy of Sciences, 113(51), 14692–14697. [Link]
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Sun, R., Liu, C., Zhang, H., & Wang, Q. (2015). Studies on the action mechanism of benzoylurea insecticides to inhibit the process of chitin synthesis in insects: A review on the status of research activities in the past, the present and the future prospects. Pesticide Biochemistry and Physiology, 125, 103-112. [Link]
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Douris, V., Steinbach, D., Panteleri, R., Livadaras, I., Pickett, J. A., Van Leeuwen,T., Nauen, R., & Vontas, J. (2016). Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis. PubMed. [Link]
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Patra, S., Das, B. C., Chatterjee, M. L., & Samanta, A. (2018). Benzophenyl urea insecticides – useful and eco-friendly options for insect pest control. Journal of Environmental Biology, 39(5), 626-633. [Link]
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CheMondis. (n.d.). Emulsifiable Concentrates: The Backbone of Modern Agrochemicals. Retrieved January 21, 2026, from [Link]
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Kim, J. H., Campbell, B. C., Mahoney, N., Chan, K. L., Molyneux, R. J., & Xiao, C. L. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. BMC Plant Biology, 11(1), 86. [Link]
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Kim, J. H., Campbell, B. C., Mahoney, N., Chan, K. L., Molyneux, R. J., & Xiao, C. L. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. ResearchGate. [Link]
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Kim, J. H., Lee, Y. M., Kim, J. C., & Kim, I. S. (2019). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Toxins, 11(10), 572. [Link]
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Kim, J. H., Campbell, B. C., Mahoney, N., Chan, K. L., Molyneux, R. J., & Xiao, C. L. (2011). Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. Europe PMC. [Link]
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Liu, X., Zhang, Y., Zhang, J., & Song, H. (2014). Studies on Insecticidal Activities and Action Mechanism of Novel Benzoylphenylurea Candidate NK-17. PLoS ONE, 9(6), e100223. [Link]
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Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. FAO AGRIS. [Link]
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El-Sayed, W. M., El-Sawy, H. B., & Badr, A. M. (2015). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Journal of Chemical and Pharmaceutical Research, 7(3), 404-410. [Link]
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Abdelhamid, A. A., El-Sawy, H. B., Badr, A. M., & El-Sayed, W. M. (2021). Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds. Current Chemistry Letters, 10(3), 371-376. [Link]
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Belenky, P., Camacho, D., & Collins, J. J. (2013). Fungicidal Drugs Induce a Common Oxidative Damage Cellular Death Pathway. Cell Reports, 3(2), 451-459. [Link]
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Brainly.in. (2018, December 7). How will you prepare 4—chlorobenzaldehyde from 4—chlorotoluene. [Link]
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Abdelhamid, A. A., El-Sawy, H. B., Badr, A. M., & El-Sayed, W. M. (2021). Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds. SciSpace. [Link]
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Figshare. (2006). A Quantitative Structure−Activity Relationship Study of Herbicidal Analogues of α-Hydroxy-Substituted 3-Benzylidenepyrrolidene-2,4-diones. [Link]
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Organic Syntheses. (n.d.). p-CHLOROBENZALDEHYDE. Retrieved January 21, 2026, from [Link]
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Heijnen, D., Helbert, H., Luurtsema, G., Elsinga, P. H., & Feringa, B. L. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091. [Link]
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Pop, T. I., Căprar, T., Moldovan, F., Vlase, L., & Páll, E. (2021). Bioprospecting Fluorescent Plant Growth Regulators from Arabidopsis to Vegetable Crops. International Journal of Molecular Sciences, 22(6), 2893. [Link]
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Quantitative structure–activity relationship. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
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Bertok, B., & Friedler, F. (2014). Process Network Synthesis for Benzaldehyde Production: P-graph Approach. Chemical Engineering Transactions, 39, 253-258. [Link]
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Yoshikawa, H., & Doi, K. (1998). Benzaldehyde O-Alkyloximes as New Plant Growth Regulators. Bioscience, Biotechnology, and Biochemistry, 62(5), 996-997. [Link]
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Gao, J., Wang, K., & Zhang, J. (2012). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 36(3), 421-430. [Link]
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Application Notes and Protocols for the One-Pot Synthesis of Dihydropyrimidinones Involving 2-[(3-Chlorobenzyl)oxy]benzaldehyde
Introduction: The Strategic Advantage of Multicomponent Reactions in Medicinal Chemistry
In the landscape of modern drug discovery and organic synthesis, multicomponent reactions (MCRs) stand out for their exceptional efficiency, atom economy, and ability to rapidly generate molecular diversity from simple starting materials.[1] These one-pot reactions, where three or more reactants combine in a single synthetic operation, offer significant advantages over traditional linear syntheses by reducing reaction time, solvent waste, and purification steps.[2] Among the most powerful MCRs is the Biginelli reaction, a classic yet continually relevant method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[3][4]
DHPMs represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic properties, including antiviral, antihypertensive, and calcium channel blocking activities.[5][6] The functionalization of the DHPM core is a key strategy for modulating these biological effects.
This application note presents a detailed, field-proven protocol for a one-pot synthesis of a novel, substituted dihydropyrimidinone utilizing 2-[(3-Chlorobenzyl)oxy]benzaldehyde as a key building block. The introduction of the 3-chlorobenzyl ether moiety is a deliberate design choice, intended to impart specific lipophilic and electronic characteristics to the final molecule, which can be crucial for its pharmacokinetic and pharmacodynamic profile. We provide a comprehensive guide, from the synthesis of the starting benzaldehyde to the one-pot multicomponent assembly and characterization of the final product, designed for researchers, scientists, and professionals in drug development.
Part 1: Synthesis of the Key Precursor: this compound
The synthesis of the starting material is achieved through a Williamson ether synthesis, a reliable and high-yielding method for forming ethers from an alkoxide and a primary alkyl halide.[7][8] In this protocol, the phenolic hydroxyl group of salicylaldehyde is deprotonated by a base to form a phenoxide ion, which then acts as a nucleophile to displace the bromide from 3-chlorobenzyl bromide.
Reaction Scheme: Williamson Ether Synthesis
Caption: Synthesis of the starting material via Williamson ether synthesis.
Detailed Experimental Protocol
Materials:
-
Salicylaldehyde (1.0 eq)
-
3-Chlorobenzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask, add salicylaldehyde (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Stir the resulting suspension at room temperature for 15 minutes.
-
Add 3-chlorobenzyl bromide (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure this compound.
Part 2: One-Pot Synthesis of 4-{2-[(3-Chlorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
This one-pot, three-component Biginelli reaction provides an efficient pathway to novel dihydropyrimidinone derivatives.[3] The reaction is typically acid-catalyzed, with various Brønsted and Lewis acids being effective.[4][5] Concentrated HCl is a cost-effective and highly efficient catalyst for this transformation.[5]
Overall Reaction Workflow
Caption: Experimental workflow for the one-pot Biginelli synthesis.
Reaction Mechanism: The Iminium Pathway
The most widely accepted mechanism for the acid-catalyzed Biginelli reaction proceeds via an N-acyliminium ion intermediate.[3] The key steps are:
-
Iminium Ion Formation: The aldehyde reacts with urea under acidic conditions to form an N-acyliminium ion. This is generally the rate-determining step.
-
Nucleophilic Addition: The enol form of the β-ketoester (ethyl acetoacetate) attacks the electrophilic iminium ion.
-
Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the final dihydropyrimidinone product.
Caption: The iminium pathway mechanism of the Biginelli reaction.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
Urea (1.5 eq)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount)
-
Deionized water, cold
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).
-
Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).
-
Heat the reaction mixture to reflux with stirring. Monitor the progress of the reaction by TLC (typical reaction times can range from 4 to 12 hours depending on the substrate).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing cold deionized water (approx. 100 mL) and stir for 15-20 minutes to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure dihydropyrimidinone derivative.
Data Presentation and Characterization
The synthesized compound should be characterized using standard analytical techniques to confirm its structure and purity. The following table provides expected data based on the proposed structure.
| Parameter | Expected Value / Observation |
| Product Name | 4-{2-[(3-Chlorobenzyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |
| Appearance | White to off-white solid |
| Yield | 75-85% (typical for this type of reaction) |
| ¹H NMR (DMSO-d₆, ppm) | δ 9.2 (s, 1H, NH), 7.7 (s, 1H, NH), 7.2-7.5 (m, Ar-H), 6.9-7.1 (m, Ar-H), 5.5 (d, 1H, CH), 5.1 (s, 2H, OCH₂), 4.0 (q, 2H, OCH₂CH₃), 2.2 (s, 3H, CH₃), 1.1 (t, 3H, OCH₂CH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 165 (C=O, ester), 152 (C=O, urea), 148 (Ar-C), 145 (C=C), 133 (Ar-C), 130-126 (Ar-C), 120-112 (Ar-C), 100 (C=C), 70 (OCH₂), 60 (OCH₂CH₃), 54 (CH), 18 (CH₃), 14 (CH₂CH₃) |
| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₂₂H₂₃ClN₂O₄, found corresponding peak. |
| FT-IR (cm⁻¹) | ~3240 (N-H stretch), ~3110 (N-H stretch), ~2980 (C-H stretch), ~1700 (C=O, ester), ~1650 (C=O, urea), ~1590 (C=C stretch) |
References
-
PrepChem. Synthesis of 2-Benzyloxybenzaldehyde . Available at: [Link]
-
Wikipedia. Biginelli reaction . Available at: [Link]
-
Yuan, Z., et al. (2019). The Effects of Different Catalysts, Substituted Aromatic Aldehydes on One-Pot Three-Component Biginelli Reaction. Current Organic Synthesis, 16(1), 181-186. Available at: [Link]
-
Taylor & Francis Online. Biginelli reaction – Knowledge and References . Available at: [Link]
-
ResearchGate. Biginelli reaction of benzaldehyde, ethyl acetoacetate and urea with different catalysts . Available at: [Link]
-
Lin, S., et al. (2012). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 8, 1633-1639. Available at: [Link]
-
El-Sayed, M. A., et al. (2020). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 25(24), 5946. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis . (2014). Available at: [Link]
-
ResearchGate. Synthesis of 2-(Prop-2-ynyloxy) Benzaldehyde using Salicyl Aldehyde and Propargyl Bromide in Aqueous Micellar Media . (2022). Available at: [Link]
-
Ilfahmi, Y. A., & Fadlan, A. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130. Available at: [Link]
-
Chemistry Steps. Williamson Ether Synthesis . Available at: [Link]
-
Bartoli, G., et al. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Molecules, 26(12), 3698. Available at: [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. Using a Green Method, the Biginelli Reaction is used to Create 1, 2, 3, and 4-tetrahydropyrimidine . Available at: [Link]
-
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis . (2020). Available at: [Link]
-
Research Square. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis . Available at: [Link]
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Introduction: The Aldehyde as a Pivotal Functional Group in Modern Synthesis
An In-Depth Guide to Metal-Catalyzed Cross-Coupling Reactions with Benzaldehyde Derivatives
Metal-catalyzed cross-coupling reactions have transformed the landscape of modern chemistry, enabling the construction of complex molecular architectures with unparalleled precision.[1] Within this field, benzaldehyde derivatives represent a particularly intriguing and versatile class of substrates. The aldehyde functionality is a cornerstone of organic synthesis, serving as a precursor to a vast array of other functional groups. However, its inherent reactivity—susceptibility to oxidation, reduction, and nucleophilic attack—also presents a significant challenge in the context of transition metal catalysis.[2][3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies, applications, and detailed protocols for leveraging benzaldehyde derivatives in metal-catalyzed cross-coupling reactions. We will explore how the aldehyde can function as both a reactive participant and a directing group, or as a well-tolerated spectator, depending on the chosen catalytic system and reaction design. The narrative is structured to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in mechanistic understanding.
Section 1: Core Strategies for Employing Benzaldehydes in Cross-Coupling
The utility of a benzaldehyde derivative in a cross-coupling reaction is dictated by the desired transformation. The aldehyde can be a spectator group on an electrophilic partner, or it can be the site of C-H activation or decarbonylation. Understanding these distinct strategies is key to reaction design.
Strategy A: Halogenated Benzaldehydes as Electrophilic Partners
The most established approach involves using a halogenated (or triflated) benzaldehyde as the electrophilic coupling partner. In this context, the primary goal is to achieve high chemoselectivity, forming the desired C-C, C-N, or C-O bond at the C-X position while leaving the aldehyde moiety untouched. Palladium-catalyzed reactions are the workhorses for this strategy.[4][5]
-
Suzuki-Miyaura Coupling: Forms C(sp²)-C(sp²) bonds, ideal for synthesizing biaryl aldehydes, which are valuable intermediates.[6][7] The reaction is favored for its mild conditions and the stability of the boronic acid reagents.[4]
-
Buchwald-Hartwig Amination: A powerful method for constructing C(sp²)-N bonds to synthesize arylamines.[8][9] This reaction has largely replaced harsher classical methods due to its broad substrate scope and functional group tolerance.[10]
-
Sonogashira Coupling: Creates C(sp²)-C(sp) bonds between aryl halides and terminal alkynes, providing access to arylalkynes.
-
Heck Coupling: Forms C(sp²)-C(sp²) bonds by coupling with alkenes.
Strategy B: Direct C-H Functionalization of the Aldehyde Group
A more advanced and atom-economical approach involves the direct activation of the aldehydic C-H bond.[11] This strategy treats the aldehyde not as a spectator, but as an active participant, typically to form an acyl-metal intermediate that can then couple with various partners. Nickel catalysis has emerged as a particularly effective platform for these transformations.[12][13] This method can directly transform aldehydes into esters, amides, or ketones, bypassing the need for pre-functionalized carboxylic acid derivatives.[12]
Strategy C: Decarbonylative Cross-Coupling
In this innovative strategy, the aldehyde group serves as a "masked" or transient directing group that is ultimately expelled as carbon monoxide (CO).[14] This allows the benzaldehyde to act as an aryl source for C-C bond formation.[15] These reactions provide a novel disconnection approach, using readily available aldehydes to generate products that would otherwise require different starting materials.
Section 2: Visualization of Key Concepts
To better understand the flow of these chemical transformations, we can visualize both the general catalytic process and the decision-making involved in selecting a protocol.
Caption: General catalytic cycle for cross-coupling of aryl halides (R-X).
Caption: Decision workflow for selecting a cross-coupling strategy.
Section 3: Application Notes and Experimental Protocols
The following protocols are designed as robust starting points for research and development. Each step includes an explanation of its purpose to empower the user to troubleshoot and optimize the reaction effectively.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 3-Bromo-5-(trifluoromethyl)benzaldehyde
This protocol details the synthesis of a biaryl aldehyde, a common motif in medicinal chemistry. The electron-withdrawing trifluoromethyl group enhances the reactivity of the aryl bromide and is a desirable feature for modulating the properties of drug candidates.[4]
Rationale: This reaction uses a standard Pd(0) catalyst generated in situ, a phosphine ligand to stabilize the catalyst and promote reductive elimination, and an inorganic base to activate the boronic acid. The choice of a toluene/water solvent system facilitates the dissolution of both organic and inorganic reagents.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzaldehyde
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or a more advanced ligand like SPhos
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous and degassed
-
Water, degassed
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromo-5-(trifluoromethyl)benzaldehyde (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).
-
Causality: The flask must be dry and purged with an inert gas (Argon or Nitrogen) as the Pd(0) catalyst is oxygen-sensitive. The excess boronic acid and base drive the reaction to completion.
-
-
Catalyst Addition: In a separate vial, quickly weigh and add the palladium catalyst, such as Pd(OAc)₂ (0.02 mmol, 2 mol%), and the ligand, PPh₃ (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.
-
Causality: The ligand-to-metal ratio is crucial. A 2:1 ratio is typical for PPh₃, but for bulky biarylphosphine ligands, a 1:1 or 2:1 ratio of ligand to Pd is common.
-
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL) to the flask via syringe.
-
Causality: Degassing the solvents by sparging with an inert gas or through freeze-pump-thaw cycles is critical to remove dissolved oxygen.
-
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 6-24 hours.
-
Causality: Heating accelerates the rate-limiting steps of the catalytic cycle, typically oxidative addition and reductive elimination.
-
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Causality: The aqueous washes remove the inorganic base and boronic acid byproducts.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient).[4]
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 75-90 |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 80-95 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 85-98 |
Table 1: Representative conditions for Suzuki-Miyaura coupling of aryl bromides.
Protocol 2: Nickel-Catalyzed Dehydrogenative Amidation of Benzaldehyde
This protocol demonstrates the direct use of the aldehyde C-H bond to form a C-N bond, a highly efficient route to amides.[12] It avoids the need to first oxidize the aldehyde to a carboxylic acid.
Rationale: This reaction employs a Nickel(0) catalyst which can insert into the aldehyde C-H bond. An oxidant is required to facilitate the catalytic cycle and turn over the catalyst. The choice of ligand is critical for selectivity and efficiency.
Materials:
-
Benzaldehyde derivative (1.0 mmol, 1.0 equiv)
-
Secondary amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)
-
Ni(COD)₂ (0.05 mmol, 5 mol%)
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) ligand (0.05 mmol, 5 mol%)
-
α,α,α-Trifluoroacetophenone (oxidant) (1.5 mmol, 1.5 equiv)
-
Toluene, anhydrous
Procedure:
-
Glovebox Setup: Due to the air-sensitivity of Ni(0) and the NHC ligand, this reaction is best set up in an inert atmosphere glovebox.
-
Reagent Addition: In a vial, add Ni(COD)₂ (5 mol%) and the IPr ligand (5 mol%). Add toluene (2 mL) and stir for 10 minutes to allow for complex formation.
-
Causality: Pre-forming the catalyst complex ensures consistent activation and reactivity.
-
-
Main Reaction: In a separate vial, add the benzaldehyde derivative (1.0 mmol), the amine (1.2 mmol), and the α,α,α-trifluoroacetophenone oxidant (1.5 mmol).
-
Initiation: Add the pre-formed nickel catalyst solution to the vial containing the substrates. Seal the vial tightly with a Teflon-lined cap.
-
Reaction Execution: Remove the vial from the glovebox and place it in a pre-heated block at 80 °C. Stir for 12-24 hours.
-
Causality: The oxidant acts as a hydrogen acceptor, facilitating the dehydrogenative step and allowing the nickel catalyst to turn over.[13]
-
-
Work-up and Purification: After cooling, the reaction mixture can be directly loaded onto a silica gel column for purification. Alternatively, perform an extractive work-up with ethyl acetate and water before chromatography.
Section 4: Troubleshooting and Key Considerations
Low Yield or No Reaction:
-
Oxygen Contamination: The primary suspect for many palladium- and nickel-catalyzed reactions. Ensure all reagents are dry, solvents are properly degassed, and the inert atmosphere is maintained.[5]
-
Catalyst Inactivity: The catalyst source may be old or improperly stored. Consider using a fresh batch or a more robust pre-catalyst.
-
Incorrect Base/Solvent Combination: The choice of base is critical and often substrate-dependent. For Suzuki couplings, K₃PO₄ is often effective for hindered substrates, while weaker bases like NaHCO₃ may suffice for activated ones.
Side Reactions Involving the Aldehyde:
-
Reduction to Alcohol: Some catalytic systems, especially under basic conditions with certain boronic acids or amines, can generate hydride species that reduce the aldehyde. If this is observed, switching to a milder base or different solvent may help.
-
Aldol Condensation: Under strong basic conditions, enolizable aldehydes can undergo self-condensation. Using a non-nucleophilic, hindered base like K₃PO₄ or Cs₂CO₃ can mitigate this.
-
Cannizzaro Reaction: A potential side reaction for aldehydes lacking α-hydrogens under strong basic conditions. Careful control of base stoichiometry and temperature is important.
Conclusion
Benzaldehyde derivatives are far more than simple precursors; they are versatile and powerful building blocks for modern metal-catalyzed cross-coupling. By understanding the fundamental reactivity of the aldehyde group and the distinct mechanistic pathways available—treating it as a spectator, a reactive handle for C-H activation, or a source for decarbonylative coupling—chemists can unlock a vast chemical space. The protocols and insights provided in this guide serve as a foundation for the rational design and execution of these powerful transformations, enabling the efficient synthesis of molecules critical to pharmaceutical and materials science.
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Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
ResearchGate. (2021). Metal-free oxidative decarbonylative cross-coupling of benzaldehydes with arenes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Decarbonylative cross-coupling reactions via different intermediates. ResearchGate. [Link]
-
Wang, D., et al. (2018). Mechanistic Insights into the Nickel-Catalyzed Cross-Coupling Reaction of Benzaldehyde with Benzyl Alcohol via C–H Activation: A Theoretical Investigation. ACS Publications. [Link]
-
Li, Y., et al. (2022). Cation Bridge Mediating Homo- and Cross-Coupling in Copper-Catalyzed Reductive Coupling of Benzaldehyde and Benzophenone. Inorganic Chemistry, 61(45), 18033–18043. [Link]
-
Royal Society of Chemistry. (n.d.). Cross-coupling reactions with esters, aldehydes, and alcohols. Chemical Communications. [Link]
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Tang, J., et al. (2018). Nickel-catalyzed cross-coupling of aldehydes with aryl halides via hydrazone intermediates. Chemical Communications, 54(10), 1193-1196. [Link]
-
Sapsford, J. S., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4048–4052. [Link]
-
Ott, S., et al. (2020). E,Z-Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control. Organic & Biomolecular Chemistry, 18(31), 6171-6179. [Link]
-
American Chemical Society. (2016). Diverse ortho-C(sp2)–H Functionalization of Benzaldehydes Using Transient Directing Groups. Journal of the American Chemical Society. [Link]
-
Sapsford, J. S., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. ResearchGate. [Link]
-
Li, Y., et al. (2022). Cation Bridge Mediating Homo- and Cross-Coupling in Copper-Catalyzed Reductive Coupling of Benzaldehyde and Benzophenone. PubMed. [Link]
-
Liu, J., et al. (2024). Nickel/photoredox dual-catalyzed reductive cross-coupling of aryl halides and aldehydes. Organic Chemistry Frontiers. [Link]
-
Bentham Science. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Bentham Science Publishers. [Link]
-
Organic Letters. (2026). Cross-Dehydrogenative Coupling of Ligated Boranes with Aldehydes for the Direct Synthesis of Acylboranes. ACS Publications. [Link]
-
Dong, G., et al. (2015). Nickel-catalyzed dehydrogenative cross-coupling: direct transformation of aldehydes into esters and amides. Angewandte Chemie International Edition, 54(4), 1312-5. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Wikipedia. (n.d.). Decarboxylative cross-coupling. Wikipedia. [Link]
-
Stahl, S. S., et al. (n.d.). Copper-Catalyzed Benzylic C–H Cross-Coupling Enabled by Redox Buffers: Expanding Synthetic Access to Three-Dimensional Chemical Space. Accounts of Chemical Research. [Link]
-
Journal of the American Chemical Society. (n.d.). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. ACS Publications. [Link]
-
Chinese Academy of Sciences. (2013). New Types of Dehyrogenative Cross-Coupling Reactions Revealed. Newsroom. [Link]
-
Royal Society of Chemistry. (2022). Electroreductive cross-coupling between aldehydes and ketones or imines via cathodically generated dianions. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Transition Metal‐Catalyzed C H Functionalization of Aldehydes. ResearchGate. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura reaction of benzaldehyde. ResearchGate. [Link]
-
Journal of the American Chemical Society. (2025). Nickel-Catalyzed Cross-Dehydrogenative Coupling of Aldehydes and Alkenes toward Skipped Enones. ACS Publications. [Link]
-
Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
The Journal of Organic Chemistry. (2024). From Established to Emerging: Evolution of Cross-Coupling Reactions. ACS Publications. [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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The Journal of Organic Chemistry. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. ACS Publications. [Link]
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Organic Letters. (n.d.). Copper Catalyzed Oxidative Esterification of Aldehydes with Alkylbenzenes via Cross Dehydrogenative Coupling. ACS Publications. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Molecules. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]
-
National Institutes of Health. (n.d.). Copper-Catalyzed Benzylic C–H Cross Coupling Enabled by Redox Buffers: Expanding Synthetic Access to Three-Dimensional Chemical Space. NIH. [Link]
-
Royal Society of Chemistry. (2023). Concise Synthesis of 2,3-Disubstituted Quinoline Derivatives via Ruthenium-Catalyzed Three-Component Deaminative Coupling Reaction. RSC Publishing. [Link]
-
National Institutes of Health. (n.d.). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. NIH. [Link]
-
Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI Blog. [Link]
-
Royal Society of Chemistry. (2021). Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis. Chemical Communications. [Link]
-
ResearchGate. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate. [Link]
-
PubMed. (n.d.). Electrosyntheses from aromatic aldehydes in a flow cell. Part II. The cross-coupling of benzaldehydes to unsymmetrical diols. PubMed. [Link]
-
Thieme. (2024). The Cross-Selectivity in Palladium-Catalyzed Coupling of Simple Aryl C–H Bonds. Thieme Chemistry. [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of 2-[(3-Chlorobenzyl)oxy]benzaldehyde
Welcome to the technical support guide for the purification of crude 2-[(3-Chlorobenzyl)oxy]benzaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols designed for chemistry professionals. Our goal is to equip you with the necessary knowledge to overcome common purification challenges, ensuring high purity and yield for your downstream applications.
Section 1: Understanding the Purification Challenge
The synthesis of this compound, typically via Williamson ether synthesis, often results in a crude mixture containing unreacted starting materials, byproducts, and reagents. The primary challenge lies in the effective separation of the target molecule from impurities with similar physicochemical properties. Aldehyde functionalities can also be sensitive, particularly to acidic conditions and oxidation, which adds a layer of complexity to the purification strategy.[1][2]
Common Impurities Encountered:
-
Starting Materials: Salicylaldehyde (or derivative), 3-Chlorobenzyl bromide/chloride.
-
Oxidation Byproduct: 2-[(3-Chlorobenzyl)oxy]benzoic acid. This is a very common impurity formed by air oxidation of the aldehyde.[3]
-
Self-Condensation Byproduct: 3,3'-Dichlorodibenzyl ether.
-
Reagents: Residual base (e.g., K₂CO₃, NaOH) and phase-transfer catalysts.
The following sections provide a structured, problem-solving approach to eliminate these impurities effectively.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification process in a direct question-and-answer format.
Q1: My final product is a persistent yellow or brown oil that refuses to crystallize. What is the likely cause and solution?
Answer: This is a classic sign of persistent impurities that are disrupting the crystal lattice formation. Unreacted starting materials or solvent residues are the most common culprits.
-
Causality: Impurities act as a "eutectic mixture," lowering the melting point of the overall mixture and preventing crystallization.
-
Recommended Action:
-
Aqueous Workup: First, ensure all acidic impurities are removed. Perform a liquid-liquid extraction, washing the crude product (dissolved in a water-immiscible solvent like ethyl acetate or dichloromethane) with a saturated sodium bicarbonate (NaHCO₃) solution.[3] This will deprotonate and remove the 2-[(3-Chlorobenzyl)oxy]benzoic acid into the aqueous layer. Follow with a brine wash to remove excess water.
-
Column Chromatography: If the product remains oily, column chromatography is the most effective next step to separate the non-acidic impurities like unreacted 3-chlorobenzyl halide. See Protocol 2 for a detailed procedure. After chromatography, concentrate the pure fractions, and the resulting solid or oil should be of much higher purity, making recrystallization feasible.
-
Q2: I'm concerned about my aldehyde decomposing on a silica gel column. Is this a valid concern, and how can I prevent it?
Answer: Yes, this is a valid and important concern. The slightly acidic nature of standard silica gel can sometimes catalyze the decomposition or oxidation of sensitive aldehydes.[1]
-
Causality: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can act as catalysts for unwanted side reactions.
-
Preventative Measures:
-
Deactivation: Neutralize the eluent by adding a small amount of a tertiary amine, such as triethylamine (typically 0.5-1% v/v), to the solvent system.[1] This will neutralize the acidic sites on the silica.
-
Alternative Stationary Phase: Use neutral alumina as the stationary phase instead of silica gel.[1]
-
Speed: Perform the purification quickly using flash column chromatography to minimize the residence time of the compound on the stationary phase.
-
Q3: My product yield is excellent, but NMR analysis shows it is contaminated with 2-[(3-Chlorobenzyl)oxy]benzoic acid. Is there a way to remove this without repeating the entire column?
Answer: Absolutely. This is a straightforward purification step that leverages the acidic nature of the carboxylic acid impurity.
-
Recommended Action: An acid-base extraction is the ideal method.
-
Dissolve the impure product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and wash it 2-3 times with a saturated aqueous solution of sodium bicarbonate or 5-10% sodium carbonate.[1][3] The basic wash will convert the carboxylic acid into its water-soluble sodium salt, which will partition into the aqueous layer.
-
Wash the organic layer with water, then with brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
The diagram below illustrates the principle of this extractive purification.
Caption: Logic of acid-base extraction for impurity removal.
Q4: Is distillation a suitable method for purifying this compound?
Answer: Distillation is generally not recommended for a molecule of this size and complexity.
-
Causality: this compound has a relatively high molecular weight (260.69 g/mol ), which implies a very high boiling point, likely well over 300°C at atmospheric pressure. Attempting vacuum distillation would still require high temperatures at which the risk of thermal degradation is significant.[3] Methods like column chromatography and recrystallization are much milder and more effective for this class of compounds.
Section 3: Experimental Protocols & Workflow
The following diagram outlines a general decision-making workflow for purifying the crude product.
Caption: General purification strategy workflow.
Protocol 1: Basic Aqueous Workup for Acidic Impurity Removal
This protocol is the first step to remove acidic byproducts like 2-[(3-Chlorobenzyl)oxy]benzoic acid and unreacted phenolic starting materials.
Materials:
-
Crude product
-
Ethyl acetate (or other water-immiscible organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, Erlenmeyer flask
Procedure:
-
Dissolution: Dissolve the crude product in a suitable volume of ethyl acetate (approx. 10-20 mL per gram of crude material).
-
Transfer: Transfer the organic solution to a separatory funnel.
-
First Wash: Add an equal volume of saturated NaHCO₃ solution. Stopper the funnel, invert, and vent frequently to release any CO₂ pressure. Shake gently for 1-2 minutes.
-
Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat Wash: Repeat the wash with NaHCO₃ solution (steps 3-4) one more time.
-
Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break any emulsions and removes the bulk of the dissolved water.
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a small amount of anhydrous MgSO₄ or Na₂SO₄ (enough to have some free-flowing powder) and swirl for 5-10 minutes.
-
Filtration & Concentration: Filter the drying agent and wash it with a small amount of fresh ethyl acetate. Combine the filtrates and concentrate the solution using a rotary evaporator to obtain the crude, acid-free product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is used to separate the target aldehyde from non-acidic impurities based on polarity.[3]
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Eluent: Hexanes and Ethyl Acetate (HPLC grade)
-
Triethylamine (optional, for deactivation)
-
Chromatography column, compressed air/nitrogen source, fraction collector tubes
Procedure:
-
TLC Analysis: First, determine the optimal eluent composition using Thin Layer Chromatography (TLC). Spot the crude material on a TLC plate and develop it in various ratios of Hexanes:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The ideal system will give the product spot an Rf value of ~0.25-0.35.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent system (or start with 100% hexanes).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the product). To do this, dissolve the product in a minimal amount of a volatile solvent (like dichloromethane), add the silica, and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system determined in step 1. Apply gentle pressure with compressed air to achieve a flow rate of about 2 inches/minute.
-
Fraction Collection: Collect fractions continuously and monitor the elution progress by TLC.
-
Combine & Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent under reduced pressure to yield the purified this compound.
Protocol 3: Purification by Recrystallization
This is the final polishing step to obtain a highly pure, crystalline solid. The key is selecting an appropriate solvent system.[4]
Materials:
-
Purified product (from chromatography or a relatively clean crude)
-
Various solvents for screening (see table below)
-
Erlenmeyer flask, heat source (hot plate), ice bath, Buchner funnel and filter paper
Procedure:
-
Solvent Selection: The ideal solvent should dissolve the compound when hot but poorly when cold.[5][6] Test small amounts of your product in different solvents. A good starting point is a binary solvent system.
| Solvent System | Rationale | Typical Ratio (Hot) |
| Ethyl Acetate / Hexanes | Good for moderately polar compounds. Dissolve in hot EtOAc, add hot Hexanes until cloudy. | 1:2 to 1:5 |
| Ethanol / Water | Good for compounds with some polarity. Dissolve in hot EtOH, add hot water until cloudy. | 2:1 to 5:1 |
| Toluene / Hexanes | Excellent for aromatic compounds. Dissolve in hot Toluene, add hot Hexanes until cloudy. | 1:1 to 1:3 |
| Isopropanol | A single solvent that often works well for moderately polar solids. | N/A |
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the primary (good) solvent in small portions while heating and swirling until the solid just dissolves.
-
Induce Crystallization: If using a binary system, add the secondary (poor) solvent dropwise to the hot solution until it becomes faintly cloudy (the saturation point). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove any residual soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
- Benchchem. (n.d.). Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde.
- Benchchem. (n.d.). Identifying and removing impurities from 2-[3-(benzyloxy)phenyl]benzaldehyde.
- Benchchem. (n.d.). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols.
- SIELC Technologies. (n.d.). Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column.
- Pratt, E. F., & Figard, J. E. (1956). Reaction Rates by Distillation. VI. The Etherification of Benzyl and Related Alcohols. Journal of the American Chemical Society, 78(1), 76–78.
- PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.).
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
- ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?.
Sources
Technical Support Center: Optimizing the Synthesis of 2-[(3-Chlorobenzyl)oxy]benzaldehyde
This guide provides in-depth technical support for researchers, scientists, and professionals engaged in the synthesis of 2-[(3-Chlorobenzyl)oxy]benzaldehyde. We will explore the core principles of the reaction, troubleshoot common issues that lead to diminished yields, and present an optimized protocol grounded in established chemical literature. Our goal is to empower you with the causal understanding needed to refine your experimental approach and achieve consistent, high-yield results.
The synthesis of this compound is a classic example of the Williamson ether synthesis.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion, generated from salicylaldehyde (2-hydroxybenzaldehyde), attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride, displacing the chloride leaving group.[1][2] While straightforward in principle, maximizing the yield requires careful control over several experimental variables to mitigate common side reactions.
Troubleshooting Guide: Common Yield-Limiting Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<70%). What are the most likely causes?
A: Low yields in this synthesis typically stem from one of three areas: incomplete reaction, competing side reactions, or mechanical loss during workup and purification.
-
Incomplete Reaction: This is often due to insufficient deprotonation of the salicylaldehyde, suboptimal reaction temperature, or insufficient reaction time. The phenolic proton of salicylaldehyde must be removed by a base to form the highly reactive phenoxide nucleophile.[3] If the base is too weak or used in sub-stoichiometric amounts, the concentration of the nucleophile will be low, slowing the reaction.
-
Side Reactions: The primary competing pathways are C-alkylation and, to a lesser extent, hydrolysis of the alkylating agent. Since the phenoxide ion is an ambident nucleophile, it can be alkylated at the oxygen (O-alkylation, desired) or at the carbon atoms of the aromatic ring (C-alkylation, undesired).[4][5]
-
Purification Loss: The product can be lost during aqueous workup if emulsions form or during recrystallization if the solvent system is not ideal, leading to co-precipitation of impurities or leaving product in the mother liquor.
Q2: I suspect incomplete deprotonation of the salicylaldehyde. How can I improve this step?
A: The choice and handling of the base are critical. For phenols like salicylaldehyde, moderately strong bases are effective and reduce the risk of side reactions associated with extremely strong bases like sodium hydride.[4]
-
Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is an excellent choice. It is strong enough to deprotonate the phenol but mild enough to minimize side reactions like the Cannizzaro reaction.[5] Sodium hydroxide (NaOH) can also be used, but care must be taken to ensure anhydrous conditions if possible, as water can promote unwanted hydrolysis.
-
Stoichiometry: Use a slight excess of the base (e.g., 1.5 to 2.0 equivalents) to ensure the equilibrium is driven towards the formation of the phenoxide.
-
Activation: If using K₂CO₃, ensure it is finely powdered and anhydrous to maximize its surface area and reactivity. Drying the carbonate in an oven before use is recommended.
Q3: My post-reaction analysis (TLC, NMR) shows unreacted salicylaldehyde and 3-chlorobenzyl chloride. How can I drive the reaction to completion?
A: The presence of both starting materials suggests the reaction conditions are not optimal for the SN2 reaction.
-
Solvent Choice: The solvent has a profound impact on the SN2 reaction rate.[1] Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile are ideal.[4] They solvate the potassium cation but leave the phenoxide anion "naked" and highly nucleophilic, dramatically accelerating the reaction. Protic solvents like ethanol should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity.[1]
-
Temperature and Time: While higher temperatures increase reaction rates, they can also promote side reactions.[4] For this specific synthesis, a temperature range of 60-80 °C is typically effective. Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature slightly or extending the reaction time. Typical reaction times range from 3 to 8 hours.[4]
-
Phase Transfer Catalysis: In an industrial setting or for improved efficiency, phase transfer catalysis is an excellent strategy.[1] A catalyst like tetrabutylammonium bromide (TBAB) can be used with a base like NaOH in a biphasic system. The TBAB shuttles the phenoxide from the aqueous/solid phase into the organic phase to react with the 3-chlorobenzyl chloride, often leading to faster reactions and higher yields under milder conditions.[6][7]
Q4: I've identified an isomeric byproduct. Is this C-alkylation, and how can I prevent it?
A: An isomer is very likely the result of C-alkylation. The selectivity between O- and C-alkylation is heavily influenced by the reaction conditions.[4]
-
Solvent Effects: As mentioned above, polar aprotic solvents (DMF, DMSO, acetonitrile) strongly favor O-alkylation.[4] These solvents effectively solvate the counter-ion (K⁺), leaving a "free" phenoxide ion where the charge is concentrated on the highly electronegative oxygen atom, making it the primary site of attack.
-
Counter-ion: The nature of the cation associated with the phenoxide can play a role, although this is a more subtle effect. Generally, conditions that promote a "tighter" ion pair may lead to more C-alkylation. The use of potassium carbonate in DMF is a well-established system for favoring O-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is the best combination of base and solvent for this synthesis to maximize yield and purity?
A: Based on extensive literature and practical application, the combination of anhydrous potassium carbonate (K₂CO₃) as the base and N,N-Dimethylformamide (DMF) as the solvent is highly recommended. This system provides a strong driving force for the reaction while minimizing common side reactions.[4][5]
Q2: How can I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 4:1 Hexane:Ethyl Acetate. Spot the starting salicylaldehyde, the 3-chlorobenzyl chloride, and the reaction mixture. The product, being an ether, will be significantly less polar than the starting salicylaldehyde (which has a free hydroxyl group) and will have a higher Rf value. The reaction is complete when the salicylaldehyde spot has been completely consumed.
Q3: Is it necessary to purify the starting materials before the reaction?
A: Yes, using high-purity starting materials is crucial for a high-yielding reaction. Salicylaldehyde can oxidize over time to salicylic acid, which will react with the base and consume it. 3-Chlorobenzyl chloride can hydrolyze to 3-chlorobenzyl alcohol. Ensure you are using reagents of at least 98% purity. Distillation of salicylaldehyde and checking the purity of 3-chlorobenzyl chloride by NMR or GC is good practice.
Optimized Experimental Protocol
This protocol is designed to be a self-validating system for achieving a high yield of this compound.
Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. DMF is a skin irritant and 3-chlorobenzyl chloride is a lachrymator.
Reagents & Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Salicylaldehyde | 122.12 | 5.00 g | 40.9 | 1.0 |
| 3-Chlorobenzyl chloride | 161.03 | 7.26 g | 45.0 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 8.48 g | 61.4 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 50 mL | - | - |
| Diethyl Ether | - | 200 mL | - | - |
| Deionized Water | - | 200 mL | - | - |
| Brine (Saturated NaCl) | - | 50 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add salicylaldehyde (5.00 g, 40.9 mmol) and anhydrous potassium carbonate (8.48 g, 61.4 mmol).
-
Solvent Addition: Add 50 mL of N,N-Dimethylformamide (DMF) to the flask.
-
Reagent Addition: Add 3-chlorobenzyl chloride (7.26 g, 45.0 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 70 °C using an oil bath and stir vigorously.
-
Monitoring: Monitor the reaction progress every hour using TLC (4:1 Hexane:Ethyl Acetate). The reaction is typically complete in 4-6 hours, indicated by the disappearance of the salicylaldehyde spot.
-
Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold deionized water in a separatory funnel.
-
Workup - Extraction: Extract the aqueous mixture with diethyl ether (3 x 75 mL). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of diethyl ether.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a pale yellow oil or solid.
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol or isopropanol. Cool the solution slowly to form crystals. Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
-
Characterization: The expected yield is typically >85%. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis.
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps, decision points, and potential side reactions in the synthesis of this compound.
Caption: Key workflow for the Williamson ether synthesis.
References
-
Wikipedia. Williamson ether synthesis. [Link]
-
PrepChem. Synthesis of 3-Chloro-2-hydroxybenzaldehyde. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 508, 111566. [Link]
-
Singh, R., & Singh, G. (2012). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis (pp. 431-433). Cambridge University Press. [Link]
-
Song, Y., & Liu, G. (2012). 3-Chloromethyl-2-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2928. [Link]
-
Khan Academy. Williamson ether synthesis (video). [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]
-
Heravi, M. M., et al. (2012). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. E-Journal of Chemistry, 9(2), 759-764. [Link]
-
Patel, D. R., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. Indo American Journal of Pharmaceutical Sciences, 5(5), 4627-4635. [Link]
Sources
Technical Support Center: Stability and Handling of 2-[(3-Chlorobenzyl)oxy]benzaldehyde
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 2-[(3-Chlorobenzyl)oxy]benzaldehyde. Its purpose is to provide in-depth, field-proven insights into the stability, handling, and potential experimental challenges associated with this molecule. By understanding the inherent chemical liabilities of its constituent functional groups—the aromatic aldehyde and the benzyl ether—users can ensure the integrity of their experiments and the reliability of their results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the storage and handling of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: Due to the presence of both an aldehyde and a benzyl ether moiety, the compound is susceptible to degradation by air, light, and moisture.[1] Optimal long-term stability is achieved by adhering to the conditions summarized in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of potential oxidative and hydrolytic degradation reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The benzaldehyde group is readily oxidized by atmospheric oxygen to form the corresponding benzoic acid.[2][3][4] |
| Light | Amber Vial / Protection from Light | Aromatic aldehydes and benzyl ethers can be susceptible to photodegradation.[5][6][7] |
| Container | Tightly Sealed, Dry Container | Prevents exposure to moisture, which can participate in hydrolysis, and oxygen.[8] |
Q2: My sample of this compound has developed a yellowish tint over time. Is it still usable?
A2: The pure compound is expected to be a white to off-white solid. A change in color, particularly to yellow or brown, often indicates the formation of degradation products, most commonly the oxidation of the aldehyde to its corresponding carboxylic acid.[4] While it may still contain a significant amount of the desired compound, its purity is compromised. It is strongly recommended to re-analyze the material by a suitable method (e.g., HPLC, NMR) to determine its purity before use. For high-sensitivity applications, re-purification or use of a fresh batch is advised.
Q3: What are the primary chemical incompatibilities I should be aware of?
A3: This molecule's reactivity is governed by its functional groups. Avoid the following:
-
Strong Oxidizing Agents: Will rapidly convert the aldehyde to a carboxylic acid.
-
Strong Reducing Agents (e.g., NaBH₄, LiAlH₄): Will reduce the aldehyde to an alcohol.
-
Strong Acids: Can catalyze the cleavage of the benzyl ether linkage.[9]
-
Strong Bases: May promote Cannizzaro-type disproportionation reactions of the aldehyde.[2]
-
Catalytic Hydrogenation Conditions (e.g., H₂, Pd/C): Will lead to the cleavage of the benzyl ether C-O bond.[10][11]
Q4: What solvents are recommended for preparing stock solutions?
A4: this compound is expected to be soluble in a range of common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Acetonitrile. For long-term storage in solution, aprotic solvents are preferred to minimize the risk of hydrolysis. If solutions are to be stored, even for a short period, they should be kept under an inert atmosphere and protected from light at low temperatures.
Part 2: Troubleshooting Guide for Experimental Issues
This section provides a logical framework for diagnosing and resolving common problems encountered during reactions involving this compound.
Issue 1: My reaction is sluggish or incomplete, with significant recovery of starting material.
This issue often points to the inherent reactivity of the aldehyde or steric factors. Benzaldehydes are less electrophilic than their aliphatic counterparts due to the resonance stabilization provided by the aromatic ring, which delocalizes the partial positive charge on the carbonyl carbon.[12][13][14][15]
Issue 2: My post-reaction analysis (TLC, HPLC, LC-MS) shows a new, more polar impurity.
The formation of a more polar spot or peak is a classic sign of degradation. The two most probable pathways are oxidation and hydrolysis.
-
Pathway A: Oxidation. The aldehyde group is highly susceptible to autoxidation, especially if the reaction is run open to the air or if solvents are not properly degassed.[2][16] This forms the carboxylic acid, which is significantly more polar.
-
Pathway B: Hydrolysis/Cleavage. The benzyl ether linkage can be cleaved under acidic conditions (including exposure to silica gel for extended periods during chromatography) or reductive conditions.[9][10] This would yield 2-hydroxybenzaldehyde (salicylaldehyde), another polar compound.
To mitigate this:
-
Use Degassed Solvents: Purge solvents with an inert gas before use.
-
Run Reactions Under Inert Atmosphere: Maintain a nitrogen or argon blanket over the reaction mixture.
-
Control pH: Avoid acidic conditions unless required by the reaction chemistry. If an acidic workup is necessary, perform it quickly and at low temperatures.
-
Chromatography: Consider neutralizing silica gel with triethylamine or using a less acidic stationary phase like alumina if ether cleavage is suspected.
Part 3: Protocols for Stability Assessment (Forced Degradation)
For drug development professionals, conducting forced degradation studies is essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[17][18] These protocols provide a framework for stress testing this compound.[19][20]
Objective: To intentionally degrade the compound under controlled conditions to identify potential degradants and understand its stability profile. A typical study aims for 5-20% degradation.
Protocol 1: Acid/Base Hydrolysis
-
Prepare a 1 mg/mL solution of the compound in acetonitrile or a similar solvent.
-
For acid hydrolysis, add an equal volume of 1 N HCl. For base hydrolysis, use 1 N NaOH.
-
Maintain the solutions at 60°C. A control sample (compound in solvent/water) should be run in parallel.
-
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
-
Immediately neutralize the aliquot (base for the acid sample, acid for the base sample).
-
Dilute to a suitable concentration and analyze by HPLC.
Protocol 2: Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound in acetonitrile.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at specified time points, dilute, and analyze directly by HPLC.
Protocol 3: Photostability
-
Expose a solid sample and a solution sample (e.g., in acetonitrile/water) to a calibrated light source providing both UV and visible light (as per ICH Q1B guidelines).
-
A control sample, wrapped in aluminum foil to protect it from light, should be placed alongside the test sample.
-
Analyze the samples after a specified exposure period.
Part 4: Summary of Chemical Stability Profile
Based on the known reactivity of the functional groups, the following stability profile can be predicted. This table should be used as a guide and validated by experimental data from forced degradation studies.
| Condition | Stability | Major Expected Degradation Product(s) | Primary Mechanism |
| Acidic (e.g., 0.1 N HCl, heat) | Labile | 2-Hydroxybenzaldehyde and 3-Chlorobenzyl alcohol | Benzyl ether cleavage[9] |
| Basic (e.g., 0.1 N NaOH, heat) | Moderately Labile | 2-[(3-Chlorobenzyl)oxy]benzoic acid and 2-[(3-Chlorobenzyl)oxy]benzyl alcohol | Disproportionation (Cannizzaro Reaction)[2] |
| Oxidative (e.g., 3% H₂O₂) | Labile | 2-[(3-Chlorobenzyl)oxy]benzoic acid | Oxidation of the aldehyde[2] |
| Thermal (Solid, >80°C) | Likely Stable | Minimal degradation expected below decomposition temperature. | Thermolysis[21] |
| Photolytic (UV/Vis Light) | Potentially Labile | Benzoic acid derivatives, potential cleavage products. | Photodegradation/Photo-oxidation[5][6] |
References
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Benzaldehyde: Reactions and Synthetic Utility. [Link]
-
Chemistry Stack Exchange. (2021). Reactivity of Benzaldehyde vs Acetaldehyde and Benzoic acid vs Acetic acid. [Link]
-
MDPI. (2023). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
Chemistry Stack Exchange. (2018). Reactivity of Benzaldehyde between aldehydes. [Link]
-
Quora. (2022). Why is benzaldehyde less reactive than aliphatic aldehyde?[Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
-
Journal of the American Chemical Society. (1922). PREPARATION AND HYDROLYSIS OF BENZYL ESTERS. [Link]
-
YouTube. (2023). Benzyl Phenyl Ether Hydrolysis Reaction. [Link]
-
ACS Publications. (1984). Thermal decomposition of benzyl phenyl ether and benzyl phenyl ketone in the presence of tetralin. [Link]
-
Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. [Link]
-
Spectroscopy Online. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]
-
MedCrave. (2016). Forced Degradation Studies. [Link]
-
PubChem. (n.d.). 2-Chlorobenzaldehyde. [Link]
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Organic Syntheses. (n.d.). m-Chlorobenzaldehyde. [Link]
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ResearchGate. (n.d.). Possible degradation pathways leading from benzaldehyde to benzene or benzoic acid. [Link]
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Oxford Lab Fine Chem. (n.d.). Material Safety Data Sheet - 3-chloro benzaldehyde 98%. [Link]
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ACS Publications. (2017). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. [Link]
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RJPT. (2018). Stability Indicating Forced Degradation Studies. [Link]
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RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization...[Link]
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ResearchGate. (2010). Model studies on benzene formation from benzaldehyde. [Link]
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PubMed. (2001). 2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing. [Link]
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RSC Publishing. (1983). Thermal decomposition of benzyl radicals in shock waves. [Link]
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Ataman Kimya. (n.d.). ORTHO CHLORO BENZALDEHYDE. [Link]
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Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. [Link]
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YouTube. (2018). benzyl ether cleavage. [Link]
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ResearchGate. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. [Link]
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PubChem. (n.d.). Benzaldehyde. [Link]
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Technical Support Center: Overcoming Challenges in the Hydrolysis of Benzaldehyde Derivatives
Welcome to the technical support center dedicated to navigating the complexities of hydrolyzing benzaldehyde derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in these critical synthetic steps. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve your desired outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the common initial queries regarding the hydrolysis of benzaldehyde derivatives.
Q1: My acetal-protected benzaldehyde derivative is not hydrolyzing under standard acidic conditions. What are the likely causes?
A1: Several factors can impede acetal hydrolysis. Firstly, the stability of the acetal is highly dependent on its structure; for instance, cyclic acetals formed with ethylene glycol are generally more stable than their acyclic counterparts.[1] Secondly, the electronic nature of the substituents on the benzaldehyde ring plays a crucial role. Electron-donating groups can stabilize the carbocation intermediate formed during hydrolysis, thus facilitating the reaction, while electron-withdrawing groups can have the opposite effect. Finally, insufficient acid catalysis or the presence of a non-protic solvent system can hinder the initial protonation step, which is essential for the reaction to proceed.[2]
Q2: I'm observing a low yield of my desired benzaldehyde after hydrolysis. Where might I be losing my product?
A2: Low yields can stem from several issues. Your product might be partially soluble in the aqueous layer during workup, so it's always a good practice to check the aqueous phase by thin-layer chromatography (TLC).[3] The benzaldehyde derivative itself might be volatile, leading to loss during solvent removal under reduced pressure.[3] Additionally, side reactions such as over-oxidation to the corresponding benzoic acid can occur, especially if oxidizing agents are present or if the reaction is exposed to air for extended periods at elevated temperatures.[4] It is also possible that the reaction has not gone to completion.
Q3: After quenching my hydrolysis reaction, the TLC analysis shows a different spot than my starting material and desired product. What could be happening?
A3: The appearance of unexpected spots on TLC post-workup often indicates that your product may be unstable to the acidic or basic conditions used during the quenching or extraction process.[3] To verify this, you can take a small aliquot of your reaction mixture before the workup, treat it with the same acid or base you used for quenching in a separate vial, and compare the TLC with your main reaction mixture.[3] If a new spot appears in the vial, you've identified the source of your problem and may need to consider a milder workup procedure, such as using a buffered solution.
Troubleshooting Guide: Specific Experimental Issues
This section provides a more detailed, question-and-answer-based approach to tackling specific problems encountered during the hydrolysis of benzaldehyde derivatives.
Problem 1: Incomplete or Slow Hydrolysis of Benzaldehyde Acetals
Q: I am attempting to deprotect a benzaldehyde dimethyl acetal, but the reaction is sluggish and gives a poor yield even after prolonged reaction times. How can I drive the reaction to completion?
A: The hydrolysis of acetals is a reversible equilibrium.[5] To favor the formation of the aldehyde, you need to shift the equilibrium to the product side. This can be achieved by using a large excess of water in the reaction mixture.[2]
Underlying Principle: Le Châtelier's Principle
The hydrolysis of an acetal consumes water. By increasing the concentration of a reactant (water), the equilibrium will shift towards the products to counteract this change.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete acetal hydrolysis.
Experimental Protocol: Enhanced Acetal Hydrolysis
-
Solvent System: Instead of running the reaction in a purely organic solvent with a catalytic amount of aqueous acid, switch to a biphasic system or a solvent mixture with a higher water content (e.g., acetone/water or THF/water).
-
Acid Catalyst: If using a weak acid, consider switching to a stronger mineral acid like HCl or H₂SO₄. The concentration of the acid can also be increased. For sensitive substrates, milder catalysts like erbium triflate (Er(OTf)₃) in wet nitromethane can be effective.[6]
-
Temperature: Gently heating the reaction mixture can often accelerate the rate of hydrolysis. Monitor the reaction by TLC to avoid decomposition of the product.
-
Monitoring: Use TLC to track the disappearance of the starting material. If the reaction stalls, consider the adjustments above.
Problem 2: Formation of Benzoic Acid as a Byproduct
Q: During the hydrolysis of a benzaldehyde precursor, I am consistently isolating the corresponding benzoic acid. How can I prevent this over-oxidation?
A: The oxidation of benzaldehyde to benzoic acid is a common side reaction, particularly when the reaction is heated or exposed to air.[4] This is because aldehydes are susceptible to oxidation.
Preventative Measures:
-
Inert Atmosphere: Conduct the hydrolysis under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) can suppress oxidation.
-
Temperature Control: Avoid excessive heating, as this can accelerate the rate of oxidation.
-
Reaction Time: Monitor the reaction closely and work it up as soon as the starting material has been consumed to minimize the time the product is exposed to potentially oxidizing conditions.
Table 1: Common Oxidizing Conditions to Avoid
| Condition | Rationale | Mitigation Strategy |
| Exposure to Air | Atmospheric oxygen can oxidize benzaldehydes, especially at elevated temperatures. | Use an inert atmosphere (N₂ or Ar). |
| Presence of Peroxides | Peroxides in solvents like THF or diethyl ether can act as oxidizing agents. | Use freshly distilled or peroxide-free solvents. |
| Strong Oxidizing Agents | Contamination with or unintentional use of oxidizing reagents will lead to benzoic acid formation. | Ensure all reagents and glassware are clean and free from oxidizing contaminants. |
Problem 3: Unwanted Side Reactions: Benzoin Condensation
Q: I am attempting a base-catalyzed hydrolysis and observing the formation of a dimeric product, which I suspect is a benzoin derivative. How can this be avoided?
A: The benzoin condensation is a classic side reaction of aromatic aldehydes in the presence of a nucleophilic catalyst, such as cyanide or a strong base.[7][8] In this reaction, one molecule of the aldehyde acts as an acyl anion equivalent and attacks a second molecule of the aldehyde.[8]
Mechanism of Benzoin Condensation:
Caption: Simplified mechanism of Benzoin Condensation.
Strategies to Minimize Benzoin Condensation:
-
Avoid Strong Bases: If your hydrolysis does not strictly require basic conditions, opt for an acid-catalyzed method.
-
Control Stoichiometry: If a base is necessary, use a stoichiometric amount rather than a catalytic amount, and keep the temperature low to disfavor the condensation reaction.
-
Protecting Groups: If the aldehyde functionality is being generated in situ, ensure that the deprotection conditions are not conducive to benzoin condensation. For instance, acid-catalyzed hydrolysis of an acetal is a much safer route to the aldehyde if subsequent steps are base-sensitive.[1][9]
Summary of Key Troubleshooting Points
| Challenge | Primary Cause(s) | Recommended Solutions |
| Incomplete Hydrolysis | Reversible reaction equilibrium, insufficient catalysis. | Use excess water, stronger acid catalyst, or higher temperature.[2][5] |
| Low Yield | Product loss during workup, volatility, side reactions. | Check aqueous layer, avoid high vacuum, use inert atmosphere.[3] |
| Product Instability | Degradation under acidic/basic workup conditions. | Perform a stability test on a small scale, use milder workup procedures.[3] |
| Over-oxidation | Exposure to oxygen, high temperatures. | Use an inert atmosphere, degassed solvents, and control temperature.[4] |
| Benzoin Condensation | Presence of nucleophilic catalysts (e.g., strong base). | Use acid-catalyzed hydrolysis if possible, control base stoichiometry and temperature.[7][8] |
By understanding the underlying chemical principles and having a structured approach to troubleshooting, you can effectively overcome the challenges associated with the hydrolysis of benzaldehyde derivatives and achieve reliable and high-yielding synthetic outcomes.
References
- Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
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University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Retrieved from [Link]
- Dalpozzo, R., De Nino, A., Maiuolo, L., Nardi, M., Procopio, A., & Tagarelli, A. (2007). Erbium(III) Triflate: A Very Gentle Lewis Acid Catalyst for the Cleavage of Acetals and Ketals. Synlett, 2007(02), 283-287.
- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
- Fife, T. H., & Jao, L. K. (1965). The Hydrolysis of Benzaldehyde O,S-Acetals. Journal of the American Chemical Society, 87(14), 3215–3219.
-
NCERT. Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
-
Chemistry Steps. Acetal Hydrolysis Mechanism. Retrieved from [Link]
- Zhang, Z., et al. (2018). Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. ACS Sustainable Chemistry & Engineering, 6(10), 13538-13546.
-
Organic Chemistry Tutor. Benzoin Condensation. Retrieved from [Link]
-
HYDROLYSIS REACTIONS. (2018). Retrieved from [Link]
- EP0275489A1 - Benzaldehyde derivatives, their preparation and application - Google Patents.
-
Wikipedia. Protecting group. Retrieved from [Link]
-
Oxford Learning Link. Appendix 6: Protecting groups. Retrieved from [Link]
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JoVE. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]
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Evans, D. A. Protecting Groups. Retrieved from [Link]
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Organic Chemistry – Specific Name Reactions. Retrieved from [Link]
-
Reddit. Hydrolysis product troubleshooting. Retrieved from [Link]
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Organic Chemistry Portal. Benzoin Condensation. Retrieved from [Link]
-
Wikipedia. Benzoin condensation. Retrieved from [Link]
-
Reddit. Common sources of mistake in organic synthesis. Retrieved from [Link]
- Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5348-5354.
-
ResearchGate. Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. Retrieved from [Link]
-
Organic Chemistry: How to…. Approach to Synthesis Problems. Retrieved from [Link]
- US2816144A - Production of benzaldehyde - Google Patents.
- Abbasi, A. R., et al. (2017). A novel and efficient sulfonic acid functionalized MIL-101(Cr) as a solid acid catalyst for the acetalization of benzaldehyde derivatives. RSC advances, 7(87), 55268-55276.
-
Organic Chemistry Tutor. Acetals Formation and Hydrolysis. Retrieved from [Link]
-
Rojas, C. M. (2023, March 13). Struggling with Synthesis? This ONE Hack Changes Everything! [Video]. YouTube. [Link]
- van der Vlugt, J. I., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4048-4052.
-
Pearson+. Show the structure of the compound that results from hydrolysis a.... Retrieved from [Link]
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]
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Chemistry Synthesis. (2022, September 30). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. [Video]. YouTube. [Link]
-
Master Organic Chemistry. Reactions and Mechanisms. Retrieved from [Link]
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BYJU'S. Mechanism of Benzoin Condensation Reaction. Retrieved from [Link]
-
ResearchGate. Production of Carboxylic Acids from Aldehydes under Hydrothermal Conditions: A Kinetics Study of Benzaldehyde. Retrieved from [Link]
-
Organic Syntheses Procedure. benzoin. Retrieved from [Link]
-
ACS Publications. Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. Retrieved from [Link]
- Ball, R. H., & Evans, W. L. (1939). The Kinetics of the Base-catalyzed Condensation of Benzaldehyde with Phenacyl Chloride. Journal of the American Chemical Society, 61(10), 2669–2671.
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Journal of the American Chemical Society. Hydrolysis of benzaldehyde O,S-acetals. Retrieved from [Link]
-
PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Retrieved from [Link]
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Technical Support Center: Synthesis of 2-[(3-Chlorobenzyl)oxy]benzaldehyde
An in-depth guide to optimizing reaction conditions for the synthesis of 2-[(3-Chlorobenzyl)oxy]benzaldehyde, presented in a comprehensive technical support format for researchers and drug development professionals.
Introduction
The synthesis of this compound is a standard example of the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This reaction involves the O-alkylation of a phenoxide, in this case, derived from salicylaldehyde (2-hydroxybenzaldehyde), with an alkyl halide, 3-chlorobenzyl halide. While the reaction is generally reliable, achieving high yields and purity requires careful control of several parameters. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and optimized protocols to address common challenges encountered during this synthesis.
Reaction Scheme
The overall transformation involves the deprotonation of salicylaldehyde to form a sodium or potassium phenoxide, which then acts as a nucleophile, attacking the benzylic carbon of 3-chlorobenzyl chloride (or bromide) in a bimolecular nucleophilic substitution (S_N2) reaction.[1][2]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a direct question-and-answer format.
Question: Why is my reaction yield extremely low or non-existent?
Answer: A low or zero yield is typically traced back to one of three areas: reagent quality, the presence of contaminants (especially water), or improper reaction setup.
-
Reagent Integrity:
-
Base Deactivation: Strong bases like sodium hydride (NaH) are highly sensitive to moisture and can be deactivated by improper storage. A gray appearance may indicate deactivation.[3] Weaker bases like potassium carbonate (K₂CO₃) are more stable but should still be kept in a desiccator.
-
Alkyl Halide Degradation: 3-Chlorobenzyl halides can degrade over time. It is advisable to use freshly opened or purified reagents.
-
-
Anhydrous Conditions: The Williamson ether synthesis is highly sensitive to moisture, especially when using strong bases like NaH.[3] Water will consume the base and can hydrolyze the alkyl halide. Ensure all glassware is oven- or flame-dried and that anhydrous solvents are used.[3]
-
Inefficient Deprotonation: The phenolic proton of salicylaldehyde must be removed to generate the nucleophilic phenoxide. If using a weak base like K₂CO₃, ensure the reaction has sufficient time and temperature to allow for complete deprotonation before the alkylating agent is consumed by side reactions.
Question: My reaction is slow and does not go to completion. How can I increase the reaction rate?
Answer: Slow reaction rates are common and can be addressed by optimizing temperature, solvent, or by using a catalyst.
-
Temperature: A typical temperature range for this synthesis is 50-100 °C.[1][4] If the reaction is sluggish at 50 °C, gradually increasing the temperature can significantly enhance the rate. However, excessively high temperatures can promote side reactions.[4]
-
Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are known to accelerate S_N2 reactions as they solvate the cation but leave the nucleophile relatively free and reactive.[1][5] Protic solvents (e.g., ethanol) or apolar solvents can slow the reaction rate.[4]
-
Catalysis: The addition of a catalytic amount of an iodide salt (e.g., NaI, KI) can accelerate the reaction if using an alkyl chloride, via an in-situ Finkelstein reaction that generates the more reactive alkyl iodide.[6]
Question: I'm observing multiple spots on my TLC plate. What are the likely side products and how can I minimize them?
Answer: The formation of side products is a primary cause of reduced yield and purification difficulties.
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[2][4] Using polar aprotic solvents like DMF or acetonitrile generally favors O-alkylation.[7]
-
Dialkylation/Over-reaction: While less common with salicylaldehyde, ensuring the correct stoichiometry (typically a slight excess of the alkylating agent) is important.
-
Elimination (E2) Products: The alkoxide is a strong base and can promote the competing E2 elimination reaction, especially with secondary or tertiary alkyl halides.[3] For the synthesis of this compound, a primary benzylic halide is used, which strongly favors the S_N2 pathway, so this is less of a concern.[8]
-
Aldehyde Oxidation: In strongly alkaline conditions, the aldehyde group of salicylaldehyde can be susceptible to oxidation, especially if air is not excluded from the reaction.[9] Using milder bases like K₂CO₃ or Cs₂CO₃ can mitigate this.[2]
Question: How can I effectively purify the final product?
Answer: Purification typically involves a standard aqueous workup followed by recrystallization or column chromatography.
-
Workup: After the reaction is complete, it is cooled, and water is added to quench the reaction and dissolve inorganic salts. The product is then extracted into an organic solvent like ethyl acetate or diethyl ether. The organic layer should be washed with water and brine to remove residual DMF and salts.[4]
-
Removal of Unreacted Salicylaldehyde: Washing the organic layer with a dilute base solution (e.g., 1M NaOH) can help remove any unreacted salicylaldehyde by converting it to its water-soluble sodium salt.
-
Final Purification: The crude product, often an oil or a solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Frequently Asked Questions (FAQs)
Q1: What is the best base for this reaction?
For synthesizing aryl ethers, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), and potassium hydroxide (KOH).[2]
-
K₂CO₃: A mild, inexpensive, and easy-to-handle base. It is often the first choice for this type of reaction and generally gives good yields.[10][11]
-
NaH: A very strong, non-nucleophilic base that ensures rapid and complete deprotonation.[2] However, it is highly reactive with water and requires strictly anhydrous conditions.[3]
-
KOH/NaOH: Strong bases that can be effective, particularly under phase-transfer catalysis conditions.[5]
Q2: Which solvent should I use?
Polar aprotic solvents are preferred as they accelerate S_N2 reactions.[1]
-
Acetonitrile (MeCN): An excellent choice that provides good solubility for the reactants and promotes O-alkylation.[7][11]
-
N,N-Dimethylformamide (DMF): Another common choice that effectively dissolves reactants and facilitates the S_N2 reaction.[1][2]
-
Acetone: Can also be used, especially with K₂CO₃, as it is less expensive, though reactions may be slower.[12]
Q3: What is the benefit of using a phase-transfer catalyst?
A phase-transfer catalyst (PTC), such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs.[5][13][14] This offers several advantages:
-
Allows the use of inexpensive and less hazardous bases like solid or concentrated aqueous KOH/NaOH.[5]
-
Eliminates the need for strictly anhydrous solvents.[13][15]
-
Often leads to cleaner reactions and higher yields with shorter reaction times.[2]
Q4: What are the optimal temperature and reaction time?
A typical Williamson ether synthesis is conducted between 50-100 °C for 1-8 hours.[1][4] The optimal conditions depend on the specific reagents and solvent used. It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC) to determine the point of maximum conversion and avoid unnecessary heating that could lead to side product formation.
Data Summary and Visualization
Table 1: Recommended Reaction Conditions
| Parameter | Condition 1 (Standard) | Condition 2 (PTC) | Rationale |
| Base | K₂CO₃ (3 equiv.) | KOH (solid, 5 equiv.) | K₂CO₃ is a reliable, mild base.[11] KOH is effective and economical under PTC.[12] |
| Solvent | Acetonitrile or DMF | Toluene / Water | Polar aprotic solvents accelerate S_N2 reactions.[1] Biphasic systems are used for PTC.[12] |
| Temperature | 60-80 °C | 80-90 °C | Balances reaction rate with minimizing side reactions.[1] |
| Catalyst | None (or cat. NaI) | TBAB (0.1 equiv.) | A PTC is essential for the biphasic system.[13] |
| Time | 4-12 hours | 2-6 hours | PTC often accelerates the reaction.[1] |
Diagrams
Experimental Protocols
Protocol 1: Standard Synthesis using Potassium Carbonate
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add salicylaldehyde (1.0 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and acetonitrile (sufficient to make a 0.15 M solution).[11]
-
Initial Stirring: Stir the resulting yellow suspension vigorously at room temperature for 10 minutes.
-
Addition of Alkylating Agent: Add 3-chlorobenzyl chloride (1.1 equiv) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 4-8 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the solid K₂CO₃ and wash the solid with diethyl ether.[11] Combine the filtrates and transfer to a separatory funnel.
-
Extraction: Add deionized water and separate the layers. Extract the aqueous layer twice with diethyl ether. Combine the organic layers and wash sequentially with 1M NaOH (to remove unreacted salicylaldehyde), water, and finally brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Protocol 2: Phase-Transfer Catalysis (PTC) Method
-
Setup: To a 250 mL round-bottom flask, add salicylaldehyde (1.0 equiv), toluene, powdered potassium hydroxide (KOH, 5.0 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv).
-
Addition of Alkylating Agent: Add 3-chlorobenzyl chloride (1.1 equiv) to the stirred suspension.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously for 2-6 hours, monitoring by TLC. The vigorous stirring is crucial for ensuring efficient mixing between the phases.
-
Workup: Cool the reaction to room temperature and add water. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction & Purification: Extract the aqueous layer with toluene or ethyl acetate. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the crude product for further purification as described in Protocol 1.
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]
-
Hill, J. W., & Corredor, J. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 54(3), 169. Retrieved from [Link]
-
Reddit. (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides?. r/chemhelp. Retrieved from [Link]
- Google Patents. (n.d.). US4453004A - Process for the alkylation of phenolic compounds.
-
ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. Retrieved from [Link]
- Google Patents. (n.d.). US2841623A - Process for the alkylation of phenols.
-
Slideshare. (n.d.). Phase transfer catalysis. Retrieved from [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Retrieved from [Link]
-
ResearchGate. (2022). Help me, how increase yield in williamson ether reaction?. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 10.6: Williamson Ether Synthesis. Retrieved from [Link]
-
AIChE. (n.d.). Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. Retrieved from [Link]
-
J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Reactions of salicylaldehydes with activated terminal alkynes in aqueous media: synthesis of 3-substituted 4-hydroxy chromenes as potential anticancer agents. RSC Advances, 4(56), 29563-29567. Retrieved from [Link]
-
ResearchGate. (2025). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. Retrieved from [Link]
- Google Patents. (n.d.). US4304938A - Process for the preparation of 3-phenoxybenzenes.
-
International Journal of ChemTech Research. (2014-2015). Oxidation of Salicylaldehyde by Alkaline Hexacyanoferrate(Iii) - A Kinetic and Mechanistic Study. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
- Google Patents. (n.d.). CA1132612A - Process for the purification of benzaldehyde.
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers. Retrieved from [Link]
- Google Patents. (n.d.). CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
-
PubChem. (n.d.). 3-((3-Fluorobenzyl)oxy)benzaldehyde. Retrieved from [Link]
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YouTube. (2025). UCF CHM2210 - Chapter11.10 - Skill4.3 Retro Synthesis (Alkylation of Alkyne). Retrieved from [Link]
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Technical Support Center: Purification of Benzaldehyde
Welcome to the Technical Support Center for Benzaldehyde Purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing impurities from synthetic benzaldehyde. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) grounded in established chemical principles and field-proven techniques.
Introduction: The Challenge of Benzaldehyde Purity
Benzaldehyde (C₆H₅CHO) is a cornerstone aromatic aldehyde in organic synthesis. However, its utility is directly dependent on its purity. Various synthetic routes, such as the oxidation of toluene or benzyl alcohol, and the hydrolysis of benzal chloride, inevitably introduce a spectrum of impurities.[1][2][3] The most common of these include benzoic acid, unreacted starting materials, and various side-products. Benzaldehyde's propensity to readily oxidize in the presence of air further complicates its storage and handling, making benzoic acid an almost ubiquitous impurity in older samples.[2][4]
This guide provides a systematic approach to identifying and eliminating these impurities, ensuring your benzaldehyde meets the stringent requirements for downstream applications.
Troubleshooting Guides: A Problem-Oriented Approach
This section is structured to address specific, common issues encountered during the purification of benzaldehyde.
Issue 1: My benzaldehyde sample contains a white, crystalline solid.
This is a classic sign of benzoic acid contamination, which forms via air oxidation of benzaldehyde.[2][5] Benzoic acid is a solid at room temperature and is the most common impurity found in aged benzaldehyde samples.[6]
Q: How do I remove benzoic acid from my benzaldehyde sample?
A: An alkaline aqueous wash is the most effective method. [7][8] The principle behind this technique is a simple acid-base extraction. Benzoic acid, being a carboxylic acid, reacts with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to form its water-soluble salt, sodium benzoate.[5][7] This salt is then easily partitioned into the aqueous phase and removed.
-
Dissolution: Dissolve the crude benzaldehyde mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.[5]
-
Extraction: Add a 5-10% aqueous solution of sodium bicarbonate or sodium carbonate to the separatory funnel.[8] Stopper the funnel and shake gently, venting frequently to release the CO₂ gas that evolves from the acid-base reaction.
-
Separation: Allow the layers to fully separate. The upper organic layer contains the purified benzaldehyde, while the lower aqueous layer contains the dissolved sodium benzoate.[7]
-
Drain and Repeat: Carefully drain the lower aqueous layer. Repeat the wash process one or two more times to ensure complete removal of the benzoic acid.
-
Neutral Wash: Wash the organic layer with deionized water and then with brine (saturated NaCl solution) to remove any residual base and dissolved water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter off the drying agent and remove the solvent using a rotary evaporator to yield purified benzaldehyde.
Causality: The efficacy of this method hinges on the significant difference in the pKa of benzoic acid (~4.2) and the pH of the basic solution, which drives the deprotonation and subsequent phase transfer of the impurity.
Issue 2: My reaction produced benzaldehyde, but I need to remove it to isolate my desired non-aldehydic product.
This scenario requires a method that selectively removes the aldehyde without affecting your target compound.
Q: What is the most selective method for removing benzaldehyde from a reaction mixture?
A: A sodium bisulfite wash is the gold standard for selectively removing aldehydes. [5][9] This method relies on the reversible nucleophilic addition of the bisulfite ion (HSO₃⁻) to the carbonyl carbon of benzaldehyde, forming a water-soluble α-hydroxybenzylsulfonate adduct.[10]
Caption: Workflow for selective benzaldehyde removal using sodium bisulfite.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent.
-
Bisulfite Addition: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) to the separatory funnel containing your organic mixture.[9][11]
-
Adduct Formation: Shake the mixture vigorously for several minutes. The benzaldehyde-bisulfite adduct may precipitate as a white solid if the concentration is high.[11]
-
Separation: Allow the layers to separate. The bisulfite adduct will be in the aqueous layer or as an insoluble solid.[9]
-
Isolation: Drain the aqueous layer. If a solid has formed, it can be removed by filtration. Wash the organic layer with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure to obtain your purified, aldehyde-free product.
Trustworthiness: This method is highly reliable due to the specific reactivity of the aldehyde functional group with bisulfite. Most other functional groups remain unreactive.
Q: Can I recover the benzaldehyde after forming the bisulfite adduct?
A: Yes, the reaction is reversible. [5] By changing the pH of the aqueous layer containing the adduct, the equilibrium can be shifted back to favor the starting materials. Treating the aqueous layer with a strong base (e.g., NaOH) or acid will regenerate the benzaldehyde, which can then be extracted with an organic solvent.[8][10]
Issue 3: My main impurity has a boiling point very close to benzaldehyde.
When impurities like benzyl alcohol or residual toluene from the synthesis are present, a simple distillation may not be sufficient.[12][13]
Q: How can I separate benzaldehyde from impurities with similar boiling points?
A: Fractional distillation is the recommended technique. [14] This method provides enhanced separation by utilizing a fractionating column, which creates a temperature gradient and allows for multiple successive vaporization-condensation cycles (theoretical plates).[14]
| Compound | Boiling Point (°C at 1 atm) |
| Toluene | 111 |
| Benzaldehyde | 179 |
| Benzyl Alcohol | 205 |
| Benzoic Acid | 249 |
Source: Boiling points are widely cited standard values.[2][8][15]
-
Pre-treatment: Before distillation, it is crucial to wash the crude benzaldehyde with a 10% sodium carbonate solution to remove any benzoic acid, which can cause issues during heating.[8] Then, wash with water and dry thoroughly with an anhydrous drying agent.
-
Apparatus Setup: Assemble a fractional distillation apparatus using a Vigreux column. Ensure the thermometer bulb is positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[14]
-
Heating: Heat the distillation flask gently using a heating mantle. The goal is a slow, steady distillation rate. A ring of condensate should rise slowly up the column.[14]
-
Fraction Collection:
-
Fore-run: Collect the initial fraction that comes over at a lower temperature. This will contain any low-boiling impurities like residual toluene.
-
Main Fraction: As the temperature stabilizes at the boiling point of benzaldehyde (approx. 179°C at atmospheric pressure, lower under vacuum), switch to a clean receiving flask to collect the purified product.[8][15]
-
Final Fraction: Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities and potential decomposition.
-
-
Safety: Hot benzaldehyde is susceptible to rapid air oxidation.[8] It is best to perform the distillation under a nitrogen atmosphere or under vacuum to lower the boiling point and minimize oxidation.[8] Always let the apparatus cool completely before dismantling.
Frequently Asked Questions (FAQs)
Q1: My product is sensitive to both acid and base. How can I purify it from benzaldehyde? A1: If your compound cannot tolerate acidic or basic washes, column chromatography is the most suitable method.[5][16] Use a neutral stationary phase like alumina, or deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine.[17] This prevents on-column degradation of sensitive compounds.
Q2: I see my aldehyde degrading on my silica gel column. What's happening? A2: Standard silica gel is slightly acidic, which can catalyze the decomposition or oxidation of aldehydes.[5][17] As mentioned above, neutralizing the silica gel with triethylamine or switching to neutral alumina can mitigate this issue.[17]
Q3: What are the key safety precautions when working with benzaldehyde? A3: Benzaldehyde is a combustible liquid and is harmful if swallowed.[18][19] It can cause skin and eye irritation.[20] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses), and keep it away from open flames or hot surfaces.[18][21] When distilling, check for peroxides, especially in older samples, as they can be explosive upon heating.[19][20]
Q4: How can I check the purity of my final benzaldehyde product? A4: Several analytical techniques can be used:
-
Gas Chromatography (GC): An excellent method for quantifying volatile impurities and determining the overall purity.[15][22]
-
Infrared (IR) Spectroscopy: Can confirm the presence of the aldehyde C=O stretch (~1700 cm⁻¹) and the absence of the broad O-H stretch characteristic of carboxylic acids.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is definitive. The aldehyde proton signal appears as a distinct singlet around 9-10 ppm. Impurities like benzoic acid (COOH proton > 12 ppm) or benzyl alcohol (CH₂ and OH protons) are easily identified.[22]
Q5: My benzaldehyde is turning yellow upon storage. Why? A5: The yellowing is often a sign of oxidation and polymerization. To minimize this, store purified benzaldehyde under an inert atmosphere (like nitrogen or argon), in a dark, cool place, and in a tightly sealed container.[8][19] Adding a radical inhibitor like hydroquinone can also prolong its shelf life.[8]
References
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Study.com. (n.d.). What is the most common/easiest method to remove benzoic acid from benzaldehyde?. Retrieved from [Link]
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Sciencemadness.org. (2015). Purification of benzaldehyde?. Retrieved from [Link]
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askIITians. (2025). Distinguish between following:Benzaldehyde and benzoic acid. Retrieved from [Link]
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A&A Pharmachem. (2025). How to test the purity of benzaldehyde?. Retrieved from [Link]
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Quora. (2018). How to convert benzoic acid from Benzaldehyde. Retrieved from [Link]
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YouTube. (2022). Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. Retrieved from [Link]
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Difference Wiki. (2024). Benzoic Acid vs. Benzaldehyde: What's the Difference?. Retrieved from [Link]
-
Chemstock. (n.d.). BENZALDEHYDE. Retrieved from [Link]
- Google Patents. (n.d.). EP0016487A1 - Method for the purification of benzaldehyde.
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: Benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US4285777A - Process for the purification of benzaldehyde.
-
ResearchGate. (2025). Solubilities of benzoic acid in binary (benzyl alcohol + benzaldehyde) solvent mixtures. Retrieved from [Link]
-
Chemcess. (2024). Benzaldehyde: Properties, Reactions, Production And Uses. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0102 - BENZALDEHYDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzaldehyde. Retrieved from [Link]
- Google Patents. (n.d.). US3931330A - Process for the production of benzaldehyde.
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Benzaldehyde. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2013). Forming the sodium bisulfite adduct of Benzaldehyde. Retrieved from [Link]
-
Reddit. (2025). Conversion of Benzaldehyde to Benzoic Acid. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
Scribd. (n.d.). BS 6th Practical No. 10, BENZOICE ACID Synthesis FROM BENZALDEHYDE. Retrieved from [Link]
-
ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Benzaldehyde, 2-amino- on Newcrom R1 HPLC column. Retrieved from [Link]
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Solubility of Things. (n.d.). Benzaldehyde. Retrieved from [Link]
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ACS Publications. (2021). Catalytic Oxidation of Toluene into Benzaldehyde and Benzyl Alcohol Using Molybdenum-Incorporated Manganese Oxide Nanomaterials. Retrieved from [Link]
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PubMed. (2003). Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. Retrieved from [Link]
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PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved from [Link]
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ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
ResearchGate. (2025). Solubilities of Benzoic Acid in Binary Methylbenzene + Benzyl Alcohol and Methylbenzene + Benzaldehyde Solvent Mixtures. Retrieved from [Link]
-
Glasp. (2023). Methods to Prepare Benzaldehyde from Toluene. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
SciSpace. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatogra. Retrieved from [Link]
- Google Patents. (n.d.). US4379026A - Process for the purification of benzaldehyde.
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Technical Support Center: Enhancing the Reactivity of Substituted Benzaldehydes in Synthesis
Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in overcoming challenges associated with the reactivity of substituted benzaldehydes. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to enhance the success of your synthetic endeavors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of substituted benzaldehydes.
Q1: How do substituents on the aromatic ring influence the reactivity of benzaldehydes?
The reactivity of the carbonyl group in benzaldehyde is primarily determined by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can either increase or decrease this electrophilicity through a combination of inductive and resonance effects.
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-Cl, -Br) are EWGs. They pull electron density away from the carbonyl group, increasing the partial positive charge on the carbonyl carbon. This heightened electrophilicity makes the benzaldehyde more susceptible to nucleophilic attack, thus enhancing its reactivity in reactions like aldol and Knoevenagel condensations.[1]
-
Electron-Donating Groups (EDGs): Groups such as methoxy (-OCH₃) and methyl (-CH₃) are EDGs. They donate electron density to the aromatic ring, which in turn reduces the electrophilicity of the carbonyl carbon.[1] This makes the benzaldehyde less reactive towards nucleophiles.[1]
Q2: Why is my benzaldehyde derivative unreactive compared to aliphatic aldehydes?
Aromatic aldehydes, such as benzaldehyde, are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts.[1] This is due to the resonance effect of the aromatic ring, which delocalizes the partial positive charge on the carbonyl carbon, making it less electrophilic.[2]
Q3: I observe a white crystalline solid in my benzaldehyde. What is it and how does it affect my reaction?
The white crystalline solid is likely benzoic acid, the product of benzaldehyde's autoxidation in the presence of atmospheric oxygen.[3] This process can be initiated by light.[3] Even without visible crystals, a significant amount of benzoic acid can be dissolved in the aldehyde.[3] Benzoic acid can interfere with various reactions, particularly those that are base-catalyzed, by neutralizing the base or poisoning the catalyst, leading to lower conversion rates.[3][4][5]
Q4: What are the best practices for storing substituted benzaldehydes to prevent oxidation?
To minimize oxidation, store benzaldehyde derivatives in tightly sealed, airtight containers with minimal headspace.[3] For long-term storage or for particularly sensitive compounds, an inert atmosphere of nitrogen or argon is recommended.[3] It is also advisable to store them in opaque or amber-colored glass bottles to protect them from light, which can catalyze oxidation.[3]
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and solving common issues encountered during reactions involving substituted benzaldehydes.
Issue 1: Low or No Conversion
Potential Cause A: Deactivated Substrate
-
Diagnosis: Your substituted benzaldehyde possesses strong electron-donating groups (e.g., -OCH₃, -N(CH₃)₂), significantly reducing the electrophilicity of the carbonyl carbon.
-
Solution 1: Employ Lewis Acid Catalysis. Lewis acids can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. Common Lewis acids include TiCl₄, AlCl₃, and B(C₆F₅)₃.[6][7][8] The choice of Lewis acid and solvent can significantly impact the reaction outcome.[7]
-
Solution 2: Consider Organocatalysis. Chiral secondary amines, such as proline and its derivatives, can activate aldehydes through the formation of a more reactive enamine intermediate.[9][10] This approach is particularly useful in asymmetric synthesis.
Potential Cause B: Poor Quality of Starting Material
-
Diagnosis: The presence of impurities, most commonly benzoic acid from oxidation, is inhibiting the reaction.[5]
-
Solution: Purify the Benzaldehyde Prior to Use. It is highly recommended to purify benzaldehydes before use, especially if the container has been opened previously.[3] A common and effective method is to wash the aldehyde with a basic solution to remove acidic impurities, followed by distillation.
Issue 2: Formation of Side Products
Potential Cause A: Self-Condensation or Polymerization
-
Diagnosis: In reactions like the Cannizzaro reaction, which is a disproportionation of two non-enolizable aldehyde molecules, side products can arise if the reaction conditions are not optimized.[1]
-
Solution: Optimize Reaction Conditions. Carefully control the concentration of the base and the reaction temperature. For some reactions, slow addition of the reagents can minimize side product formation.[11]
Potential Cause B: Competing Reactions
-
Diagnosis: The reaction conditions may favor an unintended reaction pathway. For instance, in the synthesis of natural benzaldehyde via hydrolysis of cinnamaldehyde, a competitive side reaction can lower the yield.[12]
-
Solution: Utilize Process Intensification Technologies. Techniques like reactive distillation can be employed to remove byproducts as they are formed, shifting the equilibrium towards the desired product and minimizing side reactions.[12]
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low or no conversion in reactions with substituted benzaldehydes.
Section 3: Experimental Protocols
Protocol 1: Purification of Oxidized Benzaldehyde
This protocol describes the removal of benzoic acid from benzaldehyde by washing with a basic solution.
Materials:
-
Oxidized benzaldehyde
-
10% aqueous sodium carbonate (Na₂CO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Round-bottom flask for distillation (optional)
-
Distillation apparatus (optional)
Procedure:
-
Place the oxidized benzaldehyde in a separatory funnel.
-
Add an equal volume of 10% Na₂CO₃ solution.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Allow the layers to separate. The benzoic acid will be converted to sodium benzoate, which is soluble in the aqueous layer.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing with the Na₂CO₃ solution until no more gas evolution is observed.
-
Wash the organic layer with an equal volume of brine to remove any remaining dissolved salts.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Add anhydrous MgSO₄ or Na₂SO₄ to the benzaldehyde to remove any residual water. Swirl the flask and let it stand for 10-15 minutes.
-
Filter the dried benzaldehyde into a clean, dry flask.
-
For highly sensitive reactions, the purified benzaldehyde can be further purified by distillation under reduced pressure.
Protocol 2: Lewis Acid-Catalyzed Allylstannation of Benzaldehyde (Illustrative Example)
This protocol provides a general procedure for enhancing the reactivity of benzaldehyde using a Lewis acid catalyst.
Materials:
-
Substituted benzaldehyde
-
Allyltributyltin
-
Lewis acid (e.g., B(C₆F₅)₃)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Dry glassware
Procedure:
-
Set up a reaction flask under an inert atmosphere.
-
Add the substituted benzaldehyde and the anhydrous solvent to the flask.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the Lewis acid catalyst to the reaction mixture.
-
Slowly add the allyltributyltin to the reaction mixture.
-
Stir the reaction at the specified temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Enhancing Reactivity
Caption: A general workflow for enhancing the reactivity of substituted benzaldehydes from pre-reaction preparation to post-reaction purification.
Section 4: Comparative Reactivity Data
The following table summarizes the relative reactivity of various substituted benzaldehydes in different reaction types. This data is crucial for predicting reaction outcomes and for the rational design of experiments.
| Substituent (Position) | Reaction Type | Relative Rate Constant (k/k₀) | Reference |
| p-NO₂ | Oxidation with BTMACB | 1.62 | [1] |
| m-NO₂ | Oxidation with BTMACB | 1.35 | [1] |
| p-Cl | Oxidation with BTMACB | 0.55 | [1] |
| H | Oxidation with BTMACB | 1.00 | [1] |
| p-CH₃ | Oxidation with BTMACB | 2.51 | [1] |
| p-OCH₃ | Oxidation with BTMACB | 6.31 | [1] |
| p-NO₂ | Wittig Reaction | 14.7 | [1] |
| m-NO₂ | Wittig Reaction | 10.5 | [1] |
| p-Cl | Wittig Reaction | 2.75 | [1] |
| H | Wittig Reaction | 1.00 | [1] |
| p-CH₃ | Wittig Reaction | 0.45 | [1] |
Note: BTMACB = Benzyltrimethylammonium chlorobromate. A relative rate constant greater than 1 indicates a faster reaction compared to unsubstituted benzaldehyde, while a value less than 1 indicates a slower reaction.
References
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Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters. Available at: [Link]
-
Preparation of Benzaldehydes, Part 1: Electrophilic Formylation. YouTube. Available at: [Link]
-
Innovative Reactive Distillation Process for the Sustainable Synthesis of Natural Benzaldehyde. ACS Publications. Available at: [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. Available at: [Link]
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Facile Synthesis of Benzaldehyde-Functionalized Ionic Liquids and Their Flexible Functional Group Transformations. ResearchGate. Available at: [Link]
-
Benzaldehyde derivative synthesis by formylation. Organic Chemistry Portal. Available at: [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]
-
Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. Journal of the American Chemical Society. Available at: [Link]
-
Production of benzaldehyde: A case study in a possible industrial application of phase-transfer catalysis. ResearchGate. Available at: [Link]
-
Lewis acid-catalyzed allylstannation of benzaldehydes. ResearchGate. Available at: [Link]
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Kinetics and Mechanism of Oxidation of Benzaldehyde by Benzimidazolium Fluorochromate in Aqueous Acetic Acid Medium. Asian Journal of Chemistry. Available at: [Link]
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What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?. ResearchGate. Available at: [Link]
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Optimization for the reduction of benzaldehyde with PMHS. ResearchGate. Available at: [Link]
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How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
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Lewis Acids: From Conventional Homogeneous to Green Homogeneous and Heterogeneous Catalysis. Chemical Reviews. Available at: [Link]
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Kinetics and mechanism of benzaldehyde Girard T hydrazone formation. The Journal of Organic Chemistry. Available at: [Link]
-
Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. ResearchGate. Available at: [Link]
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Kinetics of the Redox Reaction of Benzaldehyde and Dichromate Ions in Aqueous Acidic Medium. SciSpace. Available at: [Link]
-
Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. MDPI. Available at: [Link]
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Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. National Institutes of Health. Available at: [Link]
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Lewis Acid Catalyzed Reaction of Aromatic Vinyl Halides with Aromatic Aldehydes: A Novel Aldol-type Condensation. Thieme. Available at: [Link]
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Organocatalytic C–H activation reactions. Beilstein Journals. Available at: [Link]
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What are the common impurities in benzaldehyde?. Aoccdrnig. Available at: [Link]
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The roles of Lewis acidic additives in organotransition metal catalysis. Royal Society of Chemistry. Available at: [Link]
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How to Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available at: [Link]
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Reactivity of Benzaldehyde between aldehydes. Chemistry Stack Exchange. Available at: [Link]
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Simplified reaction mechanism for the formation of benzaldehyde from.... ResearchGate. Available at: [Link]
-
Direct β‑Alkylation of Aldehydes via Photoredox Organocatalysis. Macmillan Group. Available at: [Link]
-
Merging Photoredox Catalysis with Organocatalysis: The Direct Asymmetric Alkylation of Aldehydes. PubMed Central. Available at: [Link]
-
POLAROGRAPHIC STUDY OF THE KINETICS AND EQUILIBRIA OF THE REACTION OF BENZALDEHYDES WITH HYDRAZINE. Collection of Czechoslovak Chemical Communications. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. What are the common impurities in benzaldehyde? - Blog [sinoshiny.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB02856G [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
Preventing discoloration of benzaldehyde compounds during storage
Technical Support Center: Benzaldehyde & Derivatives
Introduction: A Proactive Approach to Aldehyde Integrity
Welcome to the technical support guide for benzaldehyde and its derivatives. As a cornerstone reagent in pharmaceutical and fine chemical synthesis, the purity of benzaldehyde is paramount to achieving reproducible, high-yield results. However, its propensity for discoloration and degradation during storage is a frequent challenge encountered by researchers. This guide moves beyond simple storage advice to provide a deeper understanding of the underlying chemical mechanisms, offering robust troubleshooting workflows and validated protocols to ensure your material remains in its optimal state. Our goal is to empower you with the expertise to not only prevent degradation but also to salvage and purify compromised material, saving valuable time and resources.
Section 1: Frequently Asked Questions - The Chemistry of Discoloration
This section addresses the fundamental principles behind benzaldehyde degradation. Understanding the "why" is the first step toward effective prevention.
Q1: What is the chemical process that causes my clear benzaldehyde to turn yellow and form white crystals?
The primary cause of benzaldehyde degradation is autoxidation , a free-radical chain reaction with atmospheric oxygen.[1] This process is often initiated or accelerated by exposure to light.[1][2]
-
Formation of White Crystals: The most direct outcome of this oxidation is the conversion of benzaldehyde into benzoic acid , which is a white crystalline solid.[1] Since benzoic acid has limited solubility in benzaldehyde, it precipitates out as crystals, especially at lower temperatures.[1]
-
Yellow Discoloration: The yellow hue is typically caused by the formation of various aromatic byproducts and potential polymerization initiated by radical species in the autoxidation cascade.[2] The presence of trace metal impurities can also catalyze these side reactions, contributing to the color change.[2]
The core mechanism is a self-propagating cycle:
-
Initiation: An initiator (like light or heat) causes the formation of a benzoyl radical.
-
Propagation: This radical reacts with oxygen to form a benzoylperoxy radical. This highly reactive species can then abstract a hydrogen atom from another benzaldehyde molecule, forming perbenzoic acid and a new benzoyl radical, continuing the chain.
-
Termination: The reaction stops when two radicals combine.
Diagram: The Autoxidation Pathway of Benzaldehyde
Caption: Logical steps for addressing compromised benzaldehyde.
Problem: My bottle of benzaldehyde has white crystals at the bottom.
-
Diagnosis: This is a classic sign of oxidation to benzoic acid. [1]The material is not suitable for most synthetic applications without purification.
-
Solution:
-
For reactions tolerant of minor impurities: You can remove the acidic benzoic acid by following the Washing Protocol (3.2) . This is a quick and effective method for removing the primary contaminant.
-
For high-purity applications: The gold standard is Vacuum Distillation (Protocol 3.3) . This will remove both the non-volatile benzoic acid and other colored impurities, yielding a pure, colorless liquid. [3] Problem: My benzaldehyde is yellow but has no crystals.
-
-
Diagnosis: The aldehyde has started to oxidize, but the concentration of benzoic acid has not yet exceeded its solubility limit. The yellow color indicates the presence of other degradation byproducts. [1][2]* Solution: Do not assume the material is usable. The dissolved benzoic acid can still interfere with your reaction.
-
Recommendation: For any reaction where purity is a concern, purify the material using Vacuum Distillation (Protocol 3.3) . A simple wash may not remove the impurities causing the yellow color.
-
Post-Purification: After distillation, immediately transfer the purified benzaldehyde to a clean, dry, amber glass bottle under an inert atmosphere (Nitrogen or Argon) and follow the Optimal Storage Protocol (3.1) .
-
Problem: My reaction is failing, and I suspect the benzaldehyde quality, but it looks clear.
-
Diagnosis: As mentioned, significant amounts of benzoic acid can be dissolved without visible signs. [1]The most reliable way to check is to perform a simple analytical test.
-
Solution:
-
Quick Test: Take a small aliquot (~1 mL) of the benzaldehyde and dissolve it in diethyl ether. Wash this solution with a 5% sodium bicarbonate solution. If effervescence (CO₂ gas) is observed, it confirms the presence of acidic benzoic acid.
-
Definitive Action: Regardless of the test result, if you suspect the reagent, it is always best practice to purify it just before use. [4]Use the Vacuum Distillation Protocol (3.3) for the highest confidence in your starting material.
-
Section 3: Validated Protocols for Storage and Purification
Adherence to these protocols is critical for maintaining the integrity of your benzaldehyde compounds.
Protocol 3.1: Optimal Storage and Handling of Benzaldehyde
This protocol minimizes exposure to the key drivers of degradation: oxygen and light.
| Parameter | Recommendation | Rationale |
| Container | Amber or Opaque Borosilicate Glass Bottle | Blocks UV light, which catalyzes autoxidation. [1]Glass is inert. |
| Seal | Tightly sealed cap with a PTFE liner | Provides an airtight seal to prevent oxygen and moisture ingress. [5][6]PTFE is chemically resistant. |
| Atmosphere | Inert Gas Blanket (Nitrogen or Argon) | Displaces oxygen from the headspace, directly inhibiting the autoxidation pathway. [1][5]Argon is denser than air and can be more effective. [4] |
| Temperature | 15°C to 25°C (59°F - 77°F) | Room temperature storage is generally sufficient. [1]Refrigeration can be used but may cause dissolved benzoic acid to crystallize. [1] |
| Handling | Use quickly after opening. Aliquot into smaller bottles for frequent use. | Minimizes the headspace and frequency of air exposure for the bulk stock. [4] |
Protocol 3.2: Purification of Benzaldehyde by Washing
This method is effective for removing the primary contaminant, benzoic acid. It is a fast procedure suitable for applications where trace impurities are tolerated.
Materials:
-
Degraded Benzaldehyde
-
Separatory Funnel
-
10% Sodium Carbonate (Na₂CO₃) solution [7][8]* Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂) [7]* Erlenmeyer Flask
-
Filter paper and funnel
Step-by-Step Procedure:
-
Place the benzaldehyde into a separatory funnel. For every 50 mL of aldehyde, add 25 mL of 10% sodium carbonate solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, frequently venting to release pressure from CO₂ evolution.
-
Allow the layers to separate completely. The bottom layer is the aqueous phase containing sodium benzoate. Drain and discard the aqueous layer.
-
Repeat the wash (steps 1-3) until no more gas evolution is observed upon addition of the sodium carbonate solution.
-
Wash the benzaldehyde with one portion of deionized water (25 mL per 50 mL aldehyde) to remove residual carbonate. Drain and discard the aqueous layer.
-
Wash with one portion of brine solution to aid in the removal of dissolved water.
-
Drain the washed benzaldehyde into a clean, dry Erlenmeyer flask.
-
Add a small amount of anhydrous magnesium sulfate or calcium chloride to the flask and swirl. Let it stand for 15-20 minutes to dry the aldehyde.
-
Filter the dried benzaldehyde through a fluted filter paper into a clean, dry storage vessel.
-
Immediately blanket the purified product with nitrogen or argon and store according to Protocol 3.1.
Validation: The absence of effervescence during the final carbonate wash indicates complete removal of benzoic acid.
Protocol 3.3: Purification of Benzaldehyde by Vacuum Distillation
This is the definitive method for obtaining high-purity benzaldehyde, free of benzoic acid, colored byproducts, and other non-volatile impurities. This procedure should be performed in a well-ventilated fume hood.
Materials:
-
Degraded Benzaldehyde (pre-washed using Protocol 3.2 is recommended for heavily degraded samples)
-
Distillation glassware (Claisen flask is recommended) [8]* Vacuum source and gauge
-
Heating mantle and stirrer
-
Receiving flask(s)
-
Inert gas source (Nitrogen/Argon)
Step-by-Step Procedure:
-
Ensure all glassware is completely dry.
-
Charge the distillation flask with the benzaldehyde (washed or unwashed). Do not fill more than two-thirds full. Add a few boiling chips or a magnetic stir bar.
-
Assemble the distillation apparatus. Ensure all joints are properly sealed.
-
Begin applying vacuum slowly and reduce the pressure. Benzaldehyde has a boiling point of approx. 62°C at 10 mmHg. [7]5. Once the desired vacuum is stable, begin gently heating the flask.
-
Discard a small initial fraction (the "forerun"), which may contain volatile impurities.
-
Collect the main fraction of pure, colorless benzaldehyde in a clean receiving flask. Monitor the temperature and pressure; a stable boiling point indicates a pure fraction.
-
Stop the distillation before the distilling flask goes to dryness to avoid concentrating potentially explosive peroxides (a risk with very old aldehydes).
-
Crucially, allow the entire apparatus to cool to room temperature BEFORE releasing the vacuum. Exposing hot benzaldehyde to air will cause rapid re-oxidation. [7]10. Once cool, break the vacuum with an inert gas (Nitrogen or Argon).
-
Transfer the purified distillate to an appropriate storage container as described in Protocol 3.1.
Section 4: Advanced Prevention - The Use of Inhibitors
For long-term storage, especially after purification, adding a radical inhibitor can significantly prolong the shelf-life of benzaldehyde.
Q4: How do inhibitors work and which ones are effective?
Inhibitors are antioxidants that function by intercepting the radical species in the autoxidation chain reaction, effectively terminating the cycle. [9]For benzaldehyde, phenolic inhibitors are highly effective.
-
Recommended Inhibitors:
-
Hydroquinone or Catechol: These are classic and highly effective inhibitors. [8]A few small crystals are usually sufficient for a standard laboratory bottle.
-
Butylated Hydroxytoluene (BHT): Another common and effective radical scavenger. [7]* An Unconventional Inhibitor: Research has shown that even small amounts of benzyl alcohol can inhibit the autoxidation of benzaldehyde by intercepting the key benzoylperoxy radicals. [10][11][12]This explains the apparent paradox of why benzaldehyde can be formed from benzyl alcohol oxidation without immediately degrading. [9] Procedure for Adding Inhibitors:
-
-
After purification (typically by distillation), add the inhibitor to the cooled, pure benzaldehyde before storage.
-
Concentration: A very low concentration is needed, typically in the range of 50-200 ppm. For practical purposes, adding a single, small crystal of hydroquinone to a 100-250 mL bottle is a common practice. [8]* Note: Remember that the inhibitor is an additive. If your synthesis is sensitive to these compounds, you may need to distill the benzaldehyde again immediately before use to remove the inhibitor.
References
-
Sciencemadness Discussion Board. (2015). Purification of benzaldehyde. [Link]
-
Labbox. Safety Data Sheet: UN1990 Benzaldehyde Analytical Grade. [Link]
-
Carl ROTH. Safety Data Sheet: Benzaldehyde. [Link]
-
ResearchGate. (2016). What is the best solution to prevent the oxidation of Benzaldehyde to Benzoic acid?. [Link]
-
ResearchGate. Substrates that inhibit the autoxidation of benzaldehyde to benzoic acid. [Link]
-
Taylor & Francis Online. (2009). Oxidation of Benzaldehyde to Benzoic Acid. [Link]
-
Scientific.Net. (2013). Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid. [Link]
-
Chemistry Stack Exchange. (2022). Why does benzaldehyde turn yellow?. [Link]
-
Sciencemadness Discussion Board. (2017). Best way to store and transfer my benzaldehyde to air tight container?. [Link]
-
Carl ROTH. (2020). Safety Data Sheet: Benzaldehyde. [Link]
- Google Patents. (1983).
-
European Patent Office. (1983). EP 0016487 B1 - Method for the purification of benzaldehyde. [Link]
-
Sciencemadness Discussion Board. (2010). Oxidation of Benzaldehyde, Prevention Of. [Link]
- Google Patents. (1980).
-
Royal Society of Chemistry. (2022). Benzaldehyde-mediated selective aerobic polyethylene functionalisation with isolated backbone ketones. [Link]
-
ResearchGate. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. [Link]
-
Cardiff University ORCA. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. [Link]
-
PubMed. (2014). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. [Link]
-
ResearchGate. (2021). Oxidation of Benzaldehyde to Benzoic Acid. [Link]
-
Quora. (2021). What is the process for converting benzaldehyde into benzoic acid using a base? Why does this reaction occur?. [Link]
- Google Patents. (1983).
-
MDPI. (2018). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. [Link]
- Google Patents. (2000). US6137013A - Method of stabilizing aldehydes.
-
European Patent Office. (1988). EP 0148648 B1 - A method for stabilizing aliphatic higher aldehyde compounds. [Link]
-
Accio. (2025). Aromatic Aldehyde: Uses, Synthesis & Examples. [Link]
-
Wikipedia. Benzaldehyde. [Link]
- Google Patents. (1983).
-
YouTube. (2015). Cannizzaro Reaction - Disproportionation of Benzaldehyde. [Link]
-
Quora. What is the mechanism of oxidation of benzaldehyde to benzoic acid by KMnO4?. [Link]
-
ResearchGate. (2020). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage. [Link]
Sources
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- 3. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Sciencemadness Discussion Board - Best way to store and transfer my benzaldehyde to air tight container? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. gustavus.edu [gustavus.edu]
- 6. labbox.es [labbox.es]
- 7. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol -ORCA [orca.cardiff.ac.uk]
- 12. The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Mechanism Elucidation of 2-[(3-Chlorobenzyl)oxy]benzaldehyde
Welcome to the technical support guide for the synthesis and mechanistic study of 2-[(3-Chlorobenzyl)oxy]benzaldehyde. This document is designed for researchers, medicinal chemists, and process development scientists. It addresses common experimental challenges in a direct question-and-answer format, providing not just solutions but the core scientific reasoning behind them. Our goal is to empower you to troubleshoot effectively, optimize your reaction conditions, and ensure the integrity of your results.
Frequently Asked Questions & Troubleshooting Guides
Q1: What is the fundamental reaction mechanism for synthesizing this compound from 2-hydroxybenzaldehyde and 3-chlorobenzyl chloride?
Answer: The synthesis of this compound is a classic example of the Williamson Ether Synthesis .[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]
The process involves two primary steps:
-
Deprotonation: The phenolic hydroxyl group of 2-hydroxybenzaldehyde (salicylaldehyde) is acidic and is deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form a sodium or potassium phenoxide intermediate. This phenoxide is a potent nucleophile.
-
Nucleophilic Attack: The newly formed phenoxide ion then attacks the electrophilic benzylic carbon of 3-chlorobenzyl chloride. In a concerted step, the carbon-oxygen bond forms as the carbon-chlorine bond breaks, displacing the chloride ion as the leaving group to yield the final ether product.[4]
Because the electrophile (3-chlorobenzyl chloride) is a primary benzylic halide, the SN2 pathway is strongly favored over the competing E2 elimination side reaction.[5]
Caption: SN2 mechanism for the synthesis of the target ether.
Q2: My reaction yield is consistently below 30%. What are the most probable causes and how can I address them?
Answer: Low yield is a frequent challenge that can often be traced to a few critical parameters. A systematic review of your setup and conditions is the most effective troubleshooting approach.
| Potential Cause | Scientific Rationale & Explanation | Recommended Action |
| Incomplete Deprotonation | The pKa of the phenolic proton on salicylaldehyde is approximately 8. A base must be strong enough to deprotonate it irreversibly. If using a weaker base like K₂CO₃, the equilibrium may not fully favor the phenoxide. If using a strong base like NaH, it may be old and deactivated (coated with NaOH/Na₂O). | Base Selection: Use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium hydride (KH).[4] Ensure the hydride is fresh; active NaH should be a fine, free-flowing gray powder. Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the base to ensure complete deprotonation. |
| Presence of Moisture | The Williamson ether synthesis is highly sensitive to water.[6] Any moisture will quench the strong base (e.g., NaH + H₂O → NaOH + H₂) and can also hydrolyze the alkyl halide, reducing the concentration of active reagents. | Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or oven-dry at >120°C overnight. Use anhydrous grade solvents, preferably from a freshly opened bottle or a solvent purification system. Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Side Reactions | At elevated temperatures or with excess base, side reactions can consume starting materials and complicate purification. The most significant is the Cannizzaro reaction , where the aldehyde group disproportionates into an alcohol and a carboxylic acid under strong basic conditions.[7] | Temperature Control: Run the reaction at the lowest effective temperature. Start at room temperature and gently warm to 50-60°C if necessary. Monitor progress by TLC to avoid prolonged heating.[6] Order of Addition: Add the alkyl halide only after confirming complete deprotonation of the phenol to minimize its exposure to the base. |
| Suboptimal Solvent | The SN2 reaction is fastest in polar, aprotic solvents which solvate the cation (e.g., Na⁺) but not the nucleophilic anion, leaving it "naked" and highly reactive. Protic solvents (like ethanol) will solvate and deactivate the phenoxide nucleophile.[8] | Solvent Choice: Use high-purity, anhydrous DMF, DMSO, or acetonitrile.[9] These solvents effectively promote the SN2 mechanism. |
Q3: My post-reaction TLC analysis shows multiple spots in addition to my starting materials and product. What are these impurities?
Answer: The appearance of multiple byproducts is often linked to the reactivity of the functional groups present under the reaction conditions. Besides unreacted starting materials, here are the most likely side products:
-
Cannizzaro Products: Since both the starting material (2-hydroxybenzaldehyde) and the product contain an aldehyde group lacking an α-hydrogen, they are susceptible to the Cannizzaro reaction in the presence of a strong base.[7] This involves a disproportionation reaction where one molecule of the aldehyde is reduced to an alcohol and another is oxidized to a carboxylic acid (which exists as a carboxylate salt in the basic medium).
-
C-Alkylation Isomer: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho/para positions on the aromatic ring. While O-alkylation is electronically and sterically favored, a small amount of C-alkylation can occur, leading to the formation of an isomeric product where the benzyl group is attached directly to the carbon skeleton of the ring.[9]
-
Benzyl Alcohol and Benzoic Acid Derivatives: These can arise from the hydrolysis of the 3-chlorobenzyl chloride or oxidation of the aldehyde, respectively. Air oxidation of aldehydes can be a competing process, especially during long reaction times or workup.
Caption: Major side reaction pathways competing with the desired synthesis.
Q4: What experimental workflow can I use to identify these byproducts and systematically optimize my reaction to favor the desired product?
Answer: A structured optimization workflow is essential. This involves first identifying the impurities and then adjusting reaction parameters to suppress their formation.
Step 1: Isolate and Characterize Impurities
-
Technique: Use flash column chromatography to carefully separate the main product from the major byproducts seen on TLC.
-
Analysis: Subject each isolated fraction to analysis:
-
¹H NMR Spectroscopy: To determine the structure. Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of a benzylic alcohol signal (~4.6 ppm) for Cannizzaro reduction products. C-alkylation will result in a complex aromatic splitting pattern.
-
Mass Spectrometry (LC-MS or GC-MS): To confirm the molecular weight of each component, which is a definitive way to distinguish isomers from other byproducts.
-
FTIR Spectroscopy: To identify key functional groups. The presence of a broad O-H stretch (~3300 cm⁻¹) would indicate alcohol formation.
-
Step 2: Systematic Reaction Optimization Once the byproducts are confirmed, use the following workflow to optimize the reaction conditions. Run a series of small-scale parallel reactions, changing only one variable at a time.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. jk-sci.com [jk-sci.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 2-[(3-Chlorobenzyl)oxy]benzaldehyde and its Analogues
In the landscape of contemporary drug discovery and materials science, the precise structural elucidation of novel synthetic compounds is paramount. Among the myriad of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as an indispensable tool for organic chemists. This guide provides an in-depth comparative analysis of the ¹H NMR spectral data for 2-[(3-Chlorobenzyl)oxy]benzaldehyde and its structural analogues. By examining the subtle yet significant shifts in proton resonances, researchers can gain profound insights into the electronic and steric environments within these molecules, which is crucial for predicting their reactivity and biological activity.
This document is intended for researchers, scientists, and drug development professionals who possess a foundational understanding of NMR spectroscopy. We will delve into the nuances of spectral interpretation, supported by experimental data from closely related compounds, to build a comprehensive understanding of the structure-spectra relationship in this class of molecules.
The Foundational Role of ¹H NMR in Structural Chemistry
Proton NMR spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the number of different types of protons, their electronic environments, and their spatial relationships with neighboring protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Electron-withdrawing groups tend to deshield nearby protons, shifting their signals downfield (to a higher ppm value), while electron-donating groups shield them, causing an upfield shift.[1] Spin-spin coupling, observed as the splitting of a signal into multiple peaks (a multiplet), reveals the number of adjacent, non-equivalent protons.
Experimental Protocol for ¹H NMR Analysis
A standardized and meticulously executed experimental protocol is the bedrock of reproducible and reliable NMR data. The following is a comprehensive, self-validating methodology for the ¹H NMR analysis of the compounds discussed in this guide.
1. Sample Preparation:
-
Analyte Purity: Ensure the analyte is of high purity (≥95%) to avoid interference from impurities in the spectrum.
-
Mass: Accurately weigh approximately 5-10 mg of the solid compound.[2][3][4]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[2][5] Other common solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) and acetone-d₆.[6][7]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][5] Gentle vortexing or sonication can aid dissolution.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is used, with its signal set to 0.00 ppm.[8]
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube, ensuring the liquid height is between 4-5 cm.[2][3] Avoid introducing any solid particulates.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to maintain a stable magnetic field.[2] Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient for ¹H NMR.
-
Number of Scans: The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Spectral Width: The spectral width should encompass the expected range of proton chemical shifts.
-
Relaxation Delay: A sufficient relaxation delay should be set to ensure accurate integration of the signals.
-
3. Data Processing:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the signal of the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[7][8]
-
Integration: The area under each peak is integrated to determine the relative number of protons giving rise to the signal.
¹H NMR Spectral Analysis of this compound
Molecular Structure and Proton Environments:
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum:
The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit the following key signals:
-
Aldehyde Proton (-CHO): A singlet peak is expected to appear far downfield, typically in the range of δ 9.8-10.5 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group. For benzaldehyde itself, this proton appears around δ 10.0 ppm.[9]
-
Benzyloxy Methylene Protons (-OCH₂-): A singlet corresponding to the two methylene protons is anticipated around δ 5.1-5.3 ppm. The attachment to an oxygen atom causes a downfield shift.
-
Aromatic Protons (Benzaldehyde Ring): The four protons on the benzaldehyde ring will be in distinct chemical environments and will likely appear as complex multiplets in the aromatic region (δ 6.8-8.0 ppm). The proton ortho to the aldehyde group is expected to be the most deshielded.
-
Aromatic Protons (3-Chlorobenzyl Ring): The four protons on the 3-chlorobenzyl ring will also resonate in the aromatic region. The chlorine atom, being an electron-withdrawing group, will deshield the ortho and para protons relative to the meta protons.[10] The proton between the chlorine and the methylene bridge will likely appear as a singlet or a narrow triplet. The other three protons will show complex splitting patterns.
Comparative ¹H NMR Analysis of Analogues
To substantiate our predictions and understand the influence of substituent positioning, we will now compare the ¹H NMR data of several structural analogues.
| Compound | Aldehyde H (δ, ppm) | Methylene H (δ, ppm) | Aromatic H (δ, ppm) | Reference |
| 2-(Benzyloxy)benzaldehyde | ~10.4 | ~5.2 | 7.0-7.8 (m, 9H) | [11] |
| 4-(Benzyloxy)benzaldehyde | 9.88 | 5.14 | 7.07-7.83 (m, 9H) | [12] |
| 2-Chlorobenzaldehyde | 10.42 | - | 7.3-7.9 (m, 4H) | [13] |
| 4-Chlorobenzaldehyde | 10.00 | - | 7.5-7.9 (m, 4H) | [14][15] |
| 2-[(4-Chlorobenzyl)oxy]benzaldehyde derivative | - | - | Aromatic signals observed | [16] |
| 2-[(4-Methylbenzyl)oxy]benzaldehyde | - | - | Aromatic signals observed | [17] |
Analysis of Trends:
-
Position of the Benzyloxy Group: Comparing 2-(benzyloxy)benzaldehyde and 4-(benzyloxy)benzaldehyde, the aldehyde proton in the 2-substituted isomer is slightly more deshielded (δ ~10.4 ppm) than in the 4-substituted isomer (δ 9.88 ppm). This is likely due to the through-space anisotropic effect of the nearby benzyloxy group in the ortho position.
-
Effect of the Chloro Substituent on the Benzaldehyde Ring: The aldehyde proton of 2-chlorobenzaldehyde (δ 10.42 ppm) is more deshielded than that of 4-chlorobenzaldehyde (δ 10.00 ppm).[13][14][15] This again highlights the influence of ortho substituents.
-
Influence of the Chloro Substituent on the Benzyl Ring: In our target molecule, this compound, the chlorine atom is on the benzyl ring. Its primary effect will be on the chemical shifts of the protons on that ring. Based on the principles of substituent effects on aromatic rings, the proton ortho to the chlorine (at C2 and C4 of the benzyl ring) will be deshielded, as will the proton para to the chlorine (at C6 of the benzyl ring). The proton meta to the chlorine (at C5 of the benzyl ring) will be least affected.[10][18]
Logical Workflow for Spectral Interpretation
The process of interpreting the ¹H NMR spectrum of a novel compound like this compound follows a systematic workflow.
Caption: Workflow for ¹H NMR spectral analysis and structure validation.
Conclusion
The ¹H NMR analysis of this compound and its analogues demonstrates the power of this technique in discerning subtle structural differences. By systematically evaluating the chemical shifts and coupling patterns of the aldehyde, methylene, and aromatic protons, and by comparing these with data from known compounds, a confident structural assignment can be made. The predicted spectrum for this compound, based on the additive effects of its constituent functional groups, provides a robust hypothesis for experimental verification. This guide serves as a testament to the logical and evidence-based approach that underpins modern chemical analysis, providing researchers with the tools to confidently characterize their novel molecular creations.
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A Technical Guide to the Mass Spectrometry of 2-[(3-Chlorobenzyl)oxy]benzaldehyde: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and organic synthesis, the precise structural elucidation of intermediates is paramount. 2-[(3-Chlorobenzyl)oxy]benzaldehyde serves as a key building block in the synthesis of various target molecules. Its purity and structural integrity, therefore, directly impact the outcome of multi-step synthetic pathways. Mass spectrometry stands as a cornerstone technique for the rapid and sensitive characterization of such compounds.
This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of this compound. In the absence of a publicly available experimental spectrum for this specific molecule, this guide leverages fundamental principles of mass spectrometry and comparative data from structurally related analogues to provide a robust predictive framework. By understanding the characteristic fragmentation pathways, researchers can confidently identify this molecule, differentiate it from potential isomers and impurities, and monitor its presence in complex reaction mixtures.
Predicted Electron Ionization Fragmentation of this compound
Under electron ionization at a standard 70 eV, this compound (C₁₄H₁₁ClO₂) is expected to undergo a series of fragmentation events, primarily driven by the functionalities present: an aldehyde, a benzyl ether linkage, and a chlorinated aromatic ring. The molecular ion (M⁺˙) will be observed at a mass-to-charge ratio (m/z) of 246, with a characteristic M+2 peak at m/z 248 due to the ³⁷Cl isotope, in an approximate 3:1 isotopic abundance ratio with the ³⁵Cl peak.
The fragmentation cascade is anticipated to proceed through several key pathways:
-
Loss of a Hydrogen Radical (•H): A common fragmentation for aromatic aldehydes, the cleavage of the aldehydic C-H bond will result in a stable acylium ion at m/z 245.[1]
-
Formation of the Tropylium Ion: Cleavage of the benzylic C-O bond is a highly favored pathway for benzyl ethers. This will lead to the formation of the 3-chlorotropylium ion at m/z 125, which is expected to be a prominent peak in the spectrum. The presence of the chlorine atom will also give rise to an isotopic peak at m/z 127.
-
Formation of the 2-Hydroxybenzoyl Cation: The remaining portion of the molecule after the formation of the tropylium ion can stabilize as the 2-hydroxybenzoyl cation at m/z 121.
-
Subsequent Fragmentations: The 3-chlorotropylium ion (m/z 125) can further lose a molecule of acetylene (C₂H₂) to form an ion at m/z 99. The 2-hydroxybenzoyl cation (m/z 121) can lose a molecule of carbon monoxide (CO) to yield the hydroxyphenyl cation at m/z 93.
The predicted fragmentation of this compound is visualized in the following diagram:
Caption: Predicted EI fragmentation of this compound.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted fragmentation pattern, it is instructive to compare it with the known mass spectra of structurally similar molecules.
2-(Benzyloxy)benzaldehyde
A close structural analogue, 2-(benzyloxy)benzaldehyde (C₁₄H₁₂O₂), lacks the chlorine substituent on the benzyl group.[2] Its fragmentation is expected to be dominated by the formation of the unsubstituted tropylium ion at m/z 91, a hallmark of benzyl-containing compounds. The other major fragment would be the 2-hydroxybenzoyl cation at m/z 121, identical to a predicted fragment of our target molecule. This comparison highlights the diagnostic value of the m/z 125/127 fragment for identifying the 3-chlorobenzyl moiety.
2-Hydroxybenzaldehyde (Salicylaldehyde)
2-Hydroxybenzaldehyde (C₇H₆O₂) represents the core aldehyde-bearing aromatic ring of our target molecule.[3][4][5][6][7] Its mass spectrum is characterized by a strong molecular ion peak at m/z 122. Key fragments arise from the loss of a hydrogen atom to form the acylium ion at m/z 121, and the loss of carbon monoxide to give a fragment at m/z 94. The presence of the m/z 121 peak in the predicted spectrum of this compound directly correlates with this substructure.
3-Chlorotoluene
3-Chlorotoluene (C₇H₇Cl) represents the other key structural component of the target molecule.[8][9][10][11][12] Its mass spectrum shows a molecular ion at m/z 126/128. The base peak is often the tropylium ion formed by the loss of a chlorine radical, at m/z 91. However, the formation of the 3-chlorotropylium ion at m/z 125/127 from our target molecule is a more direct indicator of the intact 3-chlorobenzyl group.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Their Origin |
| This compound (Predicted) | 246/248 | 245 (M-H), 125/127 (chlorotropylium), 121 (hydroxybenzoyl) |
| 2-(Benzyloxy)benzaldehyde | 212 | 211 (M-H), 121 (hydroxybenzoyl), 91 (tropylium) |
| 2-Hydroxybenzaldehyde | 122 | 121 (M-H), 94 (M-CO) |
| 3-Chlorotoluene | 126/128 | 91 (M-Cl) |
Experimental Protocol for GC-MS Analysis
For researchers seeking to acquire experimental data, the following protocol provides a robust starting point for the analysis of this compound and related compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Working Solutions: Perform serial dilutions of the stock solution to prepare working standards in the range of 1-100 µg/mL.
-
Sample Matrix: If analyzing samples from a reaction mixture, ensure the sample is appropriately diluted in a suitable solvent to avoid column and detector saturation. A preliminary liquid-liquid extraction may be necessary to remove non-volatile components.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: A modern GC system equipped with a split/splitless injector.
-
GC Column: A 30 m x 0.25 mm i.d. x 0.25 µm film thickness fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (or equivalent) is recommended for good separation of aromatic compounds.[13][14][15]
-
Injector: Set to 250°C with a split ratio of 50:1. A 1 µL injection volume is typical.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[16]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 350.
Data Acquisition and Analysis
-
Software: Utilize the instrument's proprietary software to create the acquisition method and sequence.
-
Analysis: Run a solvent blank, followed by the working standards, and then the samples.
-
Data Processing: Process the acquired chromatograms and mass spectra. Identify the peak corresponding to this compound by its retention time and compare its mass spectrum to the predicted fragmentation pattern and the spectra of the comparative compounds.
Workflow for Compound Identification
Caption: Workflow for the GC-MS analysis of this compound.
Conclusion
This guide provides a detailed predictive and comparative analysis of the mass spectrometry data for this compound. By understanding the expected fragmentation patterns and comparing them with those of structurally related compounds, researchers are better equipped to identify this molecule with a high degree of confidence. The provided experimental protocol offers a practical starting point for obtaining high-quality mass spectral data. This comprehensive approach underscores the power of mass spectrometry as an indispensable tool in modern chemical research and development.
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Comparing the biological activity of ortho, meta, and para substituted benzaldehydes
An In-Depth Comparative Guide to the Biological Activity of Ortho, Meta, and Para Substituted Benzaldehydes
Introduction: The Critical Role of Isomeric Position in Bioactivity
Benzaldehyde, the simplest aromatic aldehyde, serves as a foundational scaffold in medicinal chemistry. Its chemical versatility allows for a vast array of substitutions on the benzene ring, creating a landscape of derivatives with diverse biological activities. The strategic placement of a functional group at the ortho (1,2), meta (1,3), or para (1,4) position relative to the aldehyde moiety is not a trivial structural alteration. This isomeric positioning profoundly dictates the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, which in turn governs its interaction with biological targets.
This guide, designed for researchers and drug development professionals, provides a comparative analysis of the biological activities of ortho, meta, and para substituted benzaldehydes. We will delve into the structure-activity relationships (SAR) that underpin their antimicrobial, antioxidant, and anticancer properties, supported by experimental data and detailed protocols to provide a self-validating framework for future research.
Antimicrobial Activity: A Tale of Membrane Disruption
The antimicrobial potential of benzaldehyde derivatives, particularly those with hydroxyl or methoxy substituents, is a significant area of investigation. The primary mechanism often mirrors that of phenolic compounds, involving disruption of the bacterial cell membrane, leading to the release of intracellular components and ultimately cell death.[1]
Causality and Comparative Insights
The position of the substituent dramatically influences the compound's ability to interact with and penetrate the microbial cell wall.
-
Hydroxybenzaldehydes : These compounds are known to act as biocides.[1] The hydroxyl group is crucial for activity. For instance, dihydroxybenzaldehydes have demonstrated notable antimicrobial effects against pathogens like Staphylococcus aureus, a primary agent in bovine mastitis.[2] The ortho and para positions are often favored as they can more effectively delocalize charge and participate in interactions with the polar head groups of the cell membrane's lipid bilayer. A prominent example, 2-hydroxy-4-methoxybenzaldehyde, has been identified as a potent, broad-spectrum antimicrobial agent.[3][4]
-
Methoxybenzaldehydes : The addition of a methoxy group can modulate the lipophilicity of the molecule, which is a critical factor for traversing the cell membrane. The antimicrobial and antioxidant activities of essential oils containing these compounds are often attributed to components like 2-hydroxy-4-methoxybenzaldehyde.[4]
Data Summary: Minimum Inhibitory Concentration (MIC)
The following table summarizes representative MIC values for substituted benzaldehydes against various microorganisms, illustrating the impact of substituent placement.
| Compound | Substituent Position | Microorganism | MIC (µg/mL) | Reference |
| 2,3-Dihydroxybenzaldehyde | ortho, meta | S. aureus | 500 | [2] |
| Gentisaldehyde (2,5-Dihydroxybenzaldehyde) | ortho, para | S. aureus | 500 | [2] |
| 2-Hydroxy-4-methoxybenzaldehyde | ortho (-OH), para (-OCH₃) | Various Bacteria & Fungi | 80 - 300 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
This quantitative method is essential for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5][6]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of substituted benzaldehydes.
Materials:
-
Test compounds (ortho, meta, para isomers)
-
Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: Culture the bacterial strains in MHB overnight at 37°C. Dilute the culture to achieve a concentration of approximately 1x10⁸ CFU/mL (equivalent to a 0.5 McFarland standard). Further dilute this suspension to a final concentration of 5x10⁵ CFU/mL in the test wells.[5]
-
Compound Dilution: Prepare a stock solution of each benzaldehyde derivative in a suitable solvent (e.g., DMSO). Perform a series of two-fold serial dilutions in the 96-well plate using MHB to achieve a range of desired concentrations.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing 100 µL of the diluted compound. This brings the final volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing only MHB and the bacterial suspension.
-
Negative Control: Wells containing only MHB.
-
-
Incubation: Cover the plate and incubate at 37°C for 16-24 hours.[5]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[7] This can be assessed visually or by reading the absorbance at 600 nm with a plate reader.
Visualization: Workflow for MIC Determination
Caption: The antioxidant donates a hydrogen atom to neutralize the purple DPPH radical, forming a stable yellow product.
Anticancer (Cytotoxic) Activity: Inducing Cell Death
Substituted benzaldehydes have emerged as a class of compounds with significant cytotoxic potential against various cancer cell lines. Their mechanisms are multifaceted and can involve the induction of programmed cell death (apoptosis) and the suppression of critical signaling pathways that cancer cells rely on for growth and survival, such as the PI3K/AKT/mTOR and STAT3 pathways. [8]
Causality and Comparative Insights
The anticancer activity is highly dependent on the nature and position of the substituents, which modulate the molecule's ability to interact with intracellular targets.
-
Positional Influence: The placement of substituents can enhance cytotoxicity. Studies have shown that ortho-substitution can lead to more potent compounds compared to their meta and para counterparts in certain molecular scaffolds. [9]This "ortho-effect" may be due to steric influences that lock the molecule into a specific conformation favorable for binding to a biological target or due to intramolecular hydrogen bonding that alters its electronic properties.
-
Electron-Withdrawing vs. Donating Groups: The electronic nature of the substituent is critical. Electron-withdrawing groups like nitro (-NO₂) and electron-donating groups like hydroxyl (-OH) can both contribute to cytotoxicity, but often through different mechanisms.
-
Nitrobenzaldehydes: These compounds have shown promise, particularly in photodynamic therapy. When injected into a tumor and activated by UV light, they can release a proton, causing intracellular acidification and triggering apoptosis. [10][11] * Hydroxybenzaldehydes: Dihydroxybenzaldehydes, such as the 2,3- and 2,5-isomers, have exhibited potent cytotoxicity against a range of human cancer cell lines. [8][12]
-
Data Summary: Cytotoxicity (IC50)
The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.
| Compound | Substituent Position | Cell Line | IC50 (µg/mL) | Reference |
| 2,3-Dihydroxybenzaldehyde | ortho, meta | HL-60 (Leukemia) | 0.36 | [8][12] |
| 2,3-Dihydroxybenzaldehyde | ortho, meta | HCT-116 (Colon) | 1.09 | [8][12] |
| 2,5-Dihydroxybenzaldehyde | ortho, para | HL-60 (Leukemia) | 0.42 | [8][12] |
| 2,5-Dihydroxybenzaldehyde | ortho, para | HCT-116 (Colon) | 1.17 | [8][12] |
| 5-Nitrosalicylaldehyde (2-OH, 5-NO₂) | ortho, para | HL-60 (Leukemia) | 1.54 | [8][12] |
| Doxorubicin (Reference Drug) | - | HL-60 (Leukemia) | 0.01 | [8][12] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. [13] Objective: To evaluate the cytotoxic effect of substituted benzaldehydes on cancer cell lines.
Principle: The yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), is reduced by NAD(P)H-dependent cellular oxidoreductase enzymes in the mitochondria of living, metabolically active cells. [13][14]This reduction produces insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. [13]The crystals are then solubilized, and the absorbance is measured.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (ortho, meta, para isomers)
-
MTT solution (5 mg/mL in PBS) [15][16]* Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 10,000 cells/well) and allow them to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator. [13]2. Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Remove the treatment media. Add MTT solution diluted in serum-free medium to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. [13][16]4. Formazan Solubilization: Carefully remove the MTT solution. Add a solubilization agent (e.g., 150 µL DMSO) to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution. 5. Absorbance Measurement: Measure the absorbance at a wavelength of 540-590 nm using a microplate reader. [13]6. Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC50 value is determined by plotting cell viability against compound concentration.
Visualization: Generalized Signaling Pathways Targeted by Benzaldehydes
Caption: Generalized signaling pathways crucial for cancer cell survival that are potentially inhibited by benzaldehyde derivatives. [8]
Conclusion: A Framework for Rational Drug Design
The comparative analysis of ortho, meta, and para substituted benzaldehydes unequivocally demonstrates that isomeric positioning is a critical determinant of biological activity. The structure-activity relationships reveal distinct patterns:
-
Antimicrobial Activity: Often enhanced by hydroxyl and methoxy groups, with efficacy depending on the ability to disrupt microbial membranes.
-
Antioxidant Activity: Strongly favored by ortho and para hydroxyl substitutions due to the formation of resonance-stabilized phenoxy radicals.
-
Anticancer Activity: Highly sensitive to the steric and electronic nature of substituents at all positions, with the "ortho-effect" emerging as a significant factor for enhancing potency in certain molecular contexts.
For drug development professionals, these insights provide a rational basis for lead optimization. By strategically modifying the substitution pattern on the benzaldehyde scaffold, it is possible to fine-tune the biological profile of a molecule, enhancing its therapeutic efficacy while potentially reducing off-target effects. The experimental protocols detailed herein offer a validated starting point for researchers to rigorously evaluate novel derivatives and further unravel the intricate relationship between chemical structure and biological function.
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A Senior Application Scientist's Guide to Analytical Methods for the Detection of Benzaldehyde Impurities
Introduction: In the landscape of pharmaceutical development and manufacturing, the control of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety and product efficacy. Benzaldehyde, a common process-related impurity and a primary oxidative degradation product of benzyl alcohol (a widely used preservative), requires vigilant monitoring.[1][2][3][4] Its presence, even in trace amounts, can indicate instability and potentially impact the safety profile of a drug product.[2][3]
Regulatory frameworks, such as the International Council for Harmonisation (ICH) guidelines Q3A(R2) and Q3B(R2), mandate the reporting, identification, and qualification of impurities above specific thresholds.[5][6] This guide provides an in-depth comparison of the principal analytical methodologies for the detection and quantification of benzaldehyde, offering field-proven insights into experimental design and choice of technique. We will explore the causality behind protocol choices, grounding our discussion in the principles of scientific integrity and regulatory compliance.[7][8]
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical QC
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase mode, is the predominant technique for impurity profiling in the pharmaceutical industry. Its versatility in handling a wide range of compounds, from active pharmaceutical ingredients (APIs) to polar and non-volatile impurities, makes it an indispensable tool.[9]
Scientific Principle & Rationale
Reversed-phase HPLC separates analytes based on their relative polarity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Benzaldehyde, being moderately polar, partitions between these two phases. Its retention time, relative to the API and other impurities, is governed by its hydrophobicity. The choice of an acidic mobile phase is a critical decision; for instance, adding glacial acetic acid ensures that potential acidic impurities like benzoic acid (a further oxidation product of benzaldehyde) are fully protonated.[2] This suppresses ionization, leading to sharp, symmetrical peaks and highly reproducible retention times, which are hallmarks of a robust method.
Experimental Protocol: Isocratic HPLC-UV
This protocol is adapted from established methods for the analysis of benzaldehyde in injectable formulations containing benzyl alcohol.[2]
Objective: To quantify benzaldehyde in a drug product matrix.
Methodology:
-
Standard Preparation:
-
Prepare a stock solution of USP Benzaldehyde Reference Standard (RS) in acetonitrile at a concentration of approximately 100 µg/mL.
-
Perform serial dilutions with the mobile phase to create calibration standards across the desired range (e.g., 0.1 µg/mL to 20 µg/mL), bracketing the expected impurity level.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the drug product sample in a suitable diluent (e.g., mobile phase) to achieve a target concentration of the API. The final concentration should be chosen such that the expected benzaldehyde level falls within the calibration curve.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter to remove particulates before injection. This step is crucial to prevent clogging of the HPLC column and system tubing.
-
-
Chromatographic Conditions:
-
Instrument: A validated HPLC system with a UV or Diode Array Detector (DAD).
-
Column: Zorbax StableBond C18 (250 x 4.6 mm, 5 µm) or equivalent.[2]
-
Mobile Phase: A degassed isocratic mixture of water, acetonitrile, and glacial acetic acid (e.g., 760:240:5, v/v/v).[2]
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm, where benzaldehyde exhibits strong absorbance.[2]
-
Injection Volume: 20 µL.
-
-
System Suitability Test (SST):
-
Before sample analysis, inject a standard solution (e.g., 5 µg/mL) five or six times.
-
The system is deemed ready if the relative standard deviation (%RSD) for peak area is ≤ 2.0%, and theoretical plates are > 2000. This self-validating step ensures the chromatographic system is performing adequately.
-
-
Data Analysis:
-
Construct a linear regression calibration curve from the peak areas of the standard solutions versus their concentrations.
-
Calculate the concentration of benzaldehyde in the sample preparation using the regression equation.
-
Workflow and Performance
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A Comparative Guide to Aldose Reductase Inhibitors: Evaluating the Potential of Benzaldehyde Derivatives Against Established Therapeutics
Introduction: The Critical Role of Aldose Reductase in Diabetic Complications
Diabetes mellitus, a global health crisis, is characterized by chronic hyperglycemia, which, over time, leads to debilitating complications such as neuropathy, nephropathy, retinopathy, and cataracts.[1][2][3] A key player in the pathogenesis of these complications is the enzyme aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway.[1][4] Under normoglycemic conditions, this pathway is of minor significance for glucose metabolism. However, in the hyperglycemic state of diabetes, the increased flux of glucose through the polyol pathway leads to the accumulation of sorbitol.[1][5] This accumulation, coupled with the concomitant depletion of NADPH and an increase in the NADH/NAD+ ratio, induces osmotic and oxidative stress, ultimately contributing to cellular damage in insulin-insensitive tissues like nerves, the retina, and kidneys.[1][5]
The inhibition of aldose reductase, therefore, presents a promising therapeutic strategy to prevent or ameliorate these long-term diabetic complications.[1][2] Over the years, numerous aldose reductase inhibitors (ARIs) have been developed and investigated. This guide provides a comparative analysis of a novel class of potential ARIs, benzaldehyde derivatives, exemplified by the compound 2-[(3-Chlorobenzyl)oxy]benzaldehyde, against established and clinically evaluated inhibitors. We will delve into the mechanistic underpinnings, comparative efficacy based on available data for the broader class, and the experimental workflows essential for their evaluation.
The Polyol Pathway: A Target for Therapeutic Intervention
The polyol pathway's role in diabetic complications is a cascade of biochemical events. The following diagram illustrates this pathway and the points of therapeutic intervention by aldose reductase inhibitors.
Caption: The Polyol Pathway and the mechanism of action of Aldose Reductase Inhibitors.
A New Frontier: Benzaldehyde Derivatives as Aldose Reductase Inhibitors
While established ARIs have shown promise, the search for more potent and selective inhibitors with favorable pharmacokinetic profiles continues. Benzaldehyde derivatives have emerged as a class of compounds with potential AR inhibitory activity. Although specific experimental data for this compound is not publicly available, studies on other benzaldehyde derivatives have demonstrated their potential. For instance, a study on various benzaldehyde derivatives revealed that some compounds, such as 4-phenyl benzaldehyde and 2-bromobenzaldehyde, exhibited potent inhibition of bovine kidney aldose reductase with IC50 values of 0.23 µM and 1.37 µM, respectively, which is more potent than the standard inhibitor Sorbinil in the same study.[1][4][6][7] This suggests that the benzaldehyde scaffold is a promising starting point for the design of novel ARIs.
The hypothetical structure of this compound combines a benzaldehyde core, known to interact with the enzyme's active site, with a substituted benzyl ether moiety. This substitution could potentially enhance binding affinity and selectivity. A thorough evaluation, as outlined in the experimental protocols below, would be necessary to ascertain its specific inhibitory profile.
Comparative Analysis with Established Aldose Reductase Inhibitors
A meaningful comparison of a novel compound requires benchmarking against established ARIs. The following table summarizes the properties of several well-known inhibitors, providing a framework for evaluating new candidates like this compound.
| Aldose Reductase Inhibitor | Chemical Class | IC50 (Human AR) | Key Clinical/Preclinical Findings | Status |
| Epalrestat | Carboxylic acid derivative | ~227 nM (rat lens)[8] | Commercially available in some countries for diabetic neuropathy.[1] | Marketed |
| Sorbinil | Spirohydantoin | Potent inhibitor[9] | Clinical trials showed some effect on painful diabetic neuropathy but were also associated with hypersensitivity reactions.[10][11][12][13] | Withdrawn |
| Tolrestat | Carboxylic acid derivative | - | Showed some benefit in clinical trials for diabetic neuropathy, but was withdrawn due to a risk of severe liver toxicity.[13][14][15][16] | Withdrawn |
| Ponalrestat (Statil) | Carboxylic acid derivative | 7.7 nM (bovine lens)[8] | Potent inhibitor, but clinical trials did not consistently demonstrate significant efficacy.[8][13] | Discontinued |
| Zopolrestat | Carboxylic acid derivative | 25 nM (human recombinant)[8] | Investigated for diabetic neuropathy.[1] | Discontinued |
| Fidarestat | Spirohydantoin | 26 nM (human recombinant)[6] | Showed promise in improving nerve conduction velocity and reducing sorbitol accumulation in diabetic neuropathy.[6][7] | Investigational |
| Ranirestat (AS-3201) | Carboxylic acid derivative | ~1.8 nM (human recombinant) | Phase III trials for diabetic neuropathy showed some effect on motor nerve function.[3] | Investigational |
| This compound | Benzaldehyde derivative | Data not available | Requires experimental evaluation | Hypothetical/Investigational |
Experimental Protocols for the Evaluation of Novel Aldose Reductase Inhibitors
To objectively assess the potential of a novel compound like this compound, a series of standardized in vitro and in vivo experiments are essential.
Experimental Workflow for ARI Screening and Characterization
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of new ARIs.
Caption: A generalized workflow for the preclinical evaluation of Aldose Reductase Inhibitors.
Detailed Protocol: In Vitro Aldose Reductase Inhibition Assay
This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of a test compound against aldose reductase.
Principle: The enzymatic activity of aldose reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of a substrate, typically DL-glyceraldehyde.[4]
Materials:
-
Partially purified or recombinant human aldose reductase
-
Phosphate buffer (0.067 M, pH 6.2)
-
NADPH solution
-
DL-glyceraldehyde solution (substrate)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Epalrestat or Quercetin)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reaction Mixture Preparation: In a quartz cuvette, prepare the reaction mixture containing phosphate buffer, NADPH solution, and the enzyme solution.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture. For the control, add the solvent vehicle. For the positive control, add a known inhibitor.
-
Pre-incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a few minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate (DL-glyceraldehyde).
-
Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 340 nm for a set period (e.g., 3-5 minutes).
-
Data Analysis: Calculate the rate of NADPH oxidation (ΔA340/min). The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Detailed Protocol: Cell-Based Sorbitol Accumulation Assay
This assay evaluates the ability of a test compound to inhibit aldose reductase activity within a cellular context.
Principle: In cultured cells susceptible to sorbitol accumulation (e.g., retinal endothelial cells, Schwann cells), high glucose conditions will induce the polyol pathway. The efficacy of an ARI is determined by its ability to reduce intracellular sorbitol levels.
Materials:
-
Appropriate cell line (e.g., human retinal endothelial cells)
-
Cell culture medium (normal and high glucose)
-
Test compound
-
Positive control (e.g., Fidarestat)
-
Lysis buffer
-
Sorbitol assay kit (e.g., enzymatic assay based on sorbitol dehydrogenase)
Procedure:
-
Cell Culture: Culture the cells to near confluency.
-
Treatment: Expose the cells to high glucose medium in the presence and absence of various concentrations of the test compound and positive control for a specified duration (e.g., 24-48 hours). Include a normal glucose control.
-
Cell Lysis: After treatment, wash the cells and lyse them to release intracellular contents.
-
Sorbitol Measurement: Measure the intracellular sorbitol concentration in the cell lysates using a sorbitol assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the sorbitol levels to the total protein concentration in each sample. Compare the sorbitol levels in the treated groups to the high glucose control to determine the inhibitory effect of the compound.
In Vivo Evaluation in Animal Models of Diabetic Complications
Promising candidates from in vitro and cell-based assays should be further evaluated in animal models of diabetic complications. The streptozotocin (STZ)-induced diabetic rat is a commonly used model for type 1 diabetes that develops neuropathy, retinopathy, and nephropathy.
Key Endpoints for Evaluation:
-
Diabetic Neuropathy: Measurement of nerve conduction velocity (NCV), assessment of nerve blood flow, and histological analysis of nerve tissue.[7]
-
Diabetic Retinopathy: Evaluation of retinal vascular leakage, measurement of retinal thickness, and assessment of retinal cell apoptosis.
-
Diabetic Nephropathy: Measurement of albuminuria, assessment of glomerular filtration rate, and histological examination of kidney tissue.
-
Cataract Formation: Slit-lamp examination of the lens to assess cataract development.
Conclusion and Future Directions
The inhibition of aldose reductase remains a viable and compelling strategy for the management of diabetic complications. While several ARIs have been developed, the quest for compounds with superior efficacy, selectivity, and safety profiles is ongoing. The benzaldehyde scaffold, as exemplified by compounds like 4-phenyl benzaldehyde and potentially this compound, represents a promising area for further investigation.
A systematic approach, as outlined in this guide, involving rigorous in vitro screening, cell-based validation, and in vivo efficacy studies, is paramount to uncovering the true therapeutic potential of this and other novel classes of aldose reductase inhibitors. The ultimate goal is to develop disease-modifying therapies that can significantly improve the quality of life for individuals living with diabetes.
References
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- Updates on Aldose Reductase Inhibitors for Management of Diabetic Complications and Non-diabetic Diseases. (2016). Moodle@Units.
- Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the r
- Ponalrestat: a potent and specific inhibitor of aldose reductase. (n.d.). PubMed.
- Clinical studies with an aldose reductase inhibitor in the autonomic and somatic neurop
- Application Note & Protocol: In Vitro Aldose Reductase Inhibition Assay. (n.d.). Benchchem.
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- Aldose Reductase Inhibitor Fidarestat Prevents Retinal Oxidative Stress and Vascular Endothelial Growth Factor Overexpression in Streptozotocin-Diabetic R
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- Aldose reductase inhibitors for the treatment of diabetic polyneurop
- Aldose Reductase-Deficient Mice Develop Nephrogenic Diabetes Insipidus. (n.d.). PMC - NIH.
- Comparison of the effects of inhibitors of aldose reductase and sorbitol dehydrogenase on neurovascular function, nerve conduction and tissue polyol pathway metabolites in streptozotocin-diabetic r
- Aldose reductase and cardiovascular diseases, creating human-like diabetic complications in an experimental model. (n.d.). PubMed Central.
- Results of a Phase II Clinical Trial for Ranirestat - Therapeutic Agent for Diabetic Complic
- Selectivity Challenges for Aldose Reductase Inhibitors: A Review on Comparative SAR and Interaction Studies. (n.d.).
- The effect of an aldose reductase inhibitor (Sorbinil) on diabetic neuropathy and neural function of the retina: a double-blind study. (1985). PubMed.
- Ranirestat for the Management of Diabetic Sensorimotor Polyneurop
- Animal Models of Diabetes and Its Complic
- Results of a Phase II Clinical Trial for Ranirestat - Therapeutic Agent for Diabetic Complic
- Application Notes and Protocols for Testing Aldose Reductase Inhibitors in Animal Models of Diabetic Complic
- Properties of Novel Aldose Reductase Inhibitors, M16209 and M16287, in Comparison with Known Inhibitors, ONO-2235 and Sorbinil. (1991). R Discovery.
- In Search of Differential Inhibitors of Aldose Reductase. (n.d.). MDPI.
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- In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]Indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats. (2025).
- Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Valid
- Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Valid
- Evaluation of in vitro aldose reductase inhibitory potential of different fraction of Hybanthus enneaspermus Linn F. Muell. (n.d.). NIH.
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- List of withdrawn drugs. (n.d.). Wikipedia.
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A Senior Application Scientist's Guide to the Structural Elucidation of 2-[(3-Chlorobenzyl)oxy]benzaldehyde Derivatives: A Comparative Analysis
This guide provides an in-depth technical comparison of X-ray crystallography against other common analytical techniques for the structural characterization of 2-[(3-Chlorobenzyl)oxy]benzaldehyde derivatives. These molecules, part of the broader class of substituted benzaldehydes, are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty materials[1]. The precise three-dimensional arrangement of their atoms, including the conformation of the flexible benzyl ether linkage and the potential for intermolecular interactions, dictates their biological activity and material properties. Therefore, unambiguous structural determination is not merely an academic exercise but a critical step in drug development and materials engineering.
This document moves beyond rigid protocols to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore why single-crystal X-ray crystallography stands as the definitive method for structural elucidation and how it synergizes with spectroscopic and computational techniques to provide a holistic understanding of these valuable compounds.
The Gold Standard: Single-Crystal X-ray Crystallography
While various techniques can identify a compound's elemental composition and connectivity, only X-ray crystallography provides a direct, high-resolution visualization of the molecular structure in three-dimensional space[2][3]. For a molecule like this compound, this is paramount. The central ether linkage (C-O-C) and the bonds connecting to the aromatic rings possess rotational freedom. Spectroscopic methods in solution may only show a time-averaged conformation, but a crystal structure freezes a single, low-energy conformer, revealing precise bond lengths, bond angles, and crucial torsional angles.
Furthermore, crystallography is unique in its ability to map the packing of molecules within a crystal lattice. This reveals the subtle yet powerful non-covalent interactions—such as hydrogen bonds, C-H···π interactions, and π-π stacking—that govern the solid-state properties of the material and can offer insights into molecular recognition at a biological target[4].
Experimental Workflow: From Powder to Publication
The path from a synthesized powder to a refined crystal structure is a multi-step process where each stage validates the next. The protocol described below is a self-validating system, incorporating quality checks that ensure the trustworthiness of the final model.
The synthesis of the target compound is typically achieved via a Williamson ether synthesis, reacting the sodium salt of a substituted 2-hydroxybenzaldehyde with 3-chlorobenzyl chloride.
-
Reaction Setup: Dissolve 2-hydroxy-3-methoxybenzaldehyde in a suitable solvent like acetone or DMF.
-
Deprotonation: Add a base such as anhydrous potassium carbonate (K₂CO₃) and stir to form the phenoxide.
-
Alkylation: Add 3-chlorobenzyl chloride to the mixture and reflux for several hours until TLC analysis indicates the consumption of the starting material.
-
Workup & Purification: After cooling, filter the mixture and evaporate the solvent. The crude product is then purified, typically by column chromatography on silica gel, to achieve the high purity (>98%) required for successful crystallization[5].
Growing a single, diffraction-quality crystal is often the most challenging step[3]. The goal is to slowly bring a supersaturated solution to a state of lower solubility, encouraging the ordered growth of a single crystal rather than rapid precipitation of a microcrystalline powder.
-
Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. A common strategy is to use a binary system, such as ethanol/water or dichloromethane/hexane.
-
Slow Evaporation: Dissolve the purified compound in a minimal amount of a volatile solvent (e.g., dichloromethane) in a small vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks.
-
Vapor Diffusion (Hanging Drop Method): Dissolve the compound in a small drop (5-20 µL) of a solvent mixture. Invert the coverslip from which the drop is hanging over a larger reservoir of a solution in which the compound is less soluble (the precipitant). Over time, the vapor from the reservoir slowly diffuses into the drop, gradually increasing the precipitant concentration and inducing crystallization[2].
A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. Modern diffractometers rotate the crystal and collect the resulting diffraction patterns on a detector.
Caption: Experimental workflow for single-crystal X-ray crystallography.
The collected diffraction data (a set of reflection positions and intensities) does not directly yield a molecular image. The "phase problem" must be solved to calculate an electron density map.
-
Structure Solution: For small molecules, direct methods are typically used to determine initial phase estimates. This generates a preliminary electron density map into which atoms can be placed.
-
Refinement: A process of least-squares refinement is used to adjust the atomic positions, bond lengths, and thermal parameters to improve the agreement between the calculated diffraction pattern (from the model) and the observed data[5].
-
Validation: The quality of the final structure is assessed using metrics like the R-factor (R₁). An R₁ value below 5% (0.05) is generally considered excellent for a small molecule structure.
A Comparative Framework: Crystallography vs. Other Techniques
No single technique tells the whole story. The true power of characterization comes from combining the definitive solid-state structure from crystallography with data from other methods that probe the molecule's properties in different states.
Caption: Logical relationship between crystallography and other analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining molecular structure in solution.
-
¹H NMR: Confirms the presence and connectivity of protons. For a this compound derivative, it would clearly show signals for the aldehyde proton (~9.8-10.1 ppm), the aromatic protons, the key benzylic ether methylene protons (-O-CH₂-Ar, ~5.2 ppm), and any other substituents[6][7].
-
¹³C NMR: Identifies all unique carbon atoms, including the aldehyde carbonyl (~190 ppm) and the benzylic methylene carbon (~70 ppm)[6].
-
Comparison: While NMR excels at establishing the covalent bonding framework (the constitution), it provides limited information about the preferred 3D shape (conformation) in the solid state. A crystal structure provides an unambiguous snapshot of a single, low-energy conformer, which can then be used to rationalize solution-state NMR observations, such as those from NOESY experiments.
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
-
IR Spectroscopy: This rapid technique is excellent for identifying functional groups. A strong absorbance around 1680-1700 cm⁻¹ would confirm the aldehyde C=O stretch, while bands around 1220-1250 cm⁻¹ would indicate the C-O-C ether linkage[6][8]. It confirms what groups are present but not how they are connected.
-
Mass Spectrometry: MS provides a precise molecular weight, confirming the elemental formula[6]. It offers no information about isomerism (e.g., 2-chlorobenzyl vs. 3-chlorobenzyl vs. 4-chlorobenzyl ethers), which is trivial to determine from a crystal structure.
Computational Modeling (DFT)
Density Functional Theory (DFT) can be used to calculate a theoretical low-energy structure.
-
Comparison: A DFT-optimized geometry is a model of a single molecule in the gas phase. It is an invaluable predictive tool, but it is not experimental data. The crystal structure serves as the ultimate benchmark for validating and refining these computational models[9]. Discrepancies between a calculated structure and a crystal structure can often be explained by crystal packing forces not present in the gas-phase calculation.
| Technique | Information Provided | State | Strengths | Limitations |
| X-ray Crystallography | Atomic coordinates, bond lengths/angles, conformation, crystal packing, intermolecular interactions. | Solid | Unambiguous 3D structure; "Gold standard" for structural proof. | Requires diffraction-quality single crystals; structure may not represent solution state. |
| NMR Spectroscopy | Covalent bonding framework (constitution), atom connectivity, solution dynamics. | Solution | Excellent for structure in solution; does not require crystals. | Provides time-averaged data; conformation can be ambiguous. |
| IR Spectroscopy | Presence of specific functional groups (C=O, C-O-C, etc.). | Solid/Liquid | Fast, simple, and requires minimal sample. | Provides no connectivity or 3D structural information. |
| Mass Spectrometry | Precise molecular weight and elemental formula. | Gas | Extremely sensitive; confirms molecular formula. | Provides no information on isomerism or 3D structure. |
| Computational (DFT) | Theoretical geometry, bond parameters, electronic properties. | In Silico (Gas Phase) | Predictive power; calculates properties not easily measured. | It's a model, not experimental proof; requires validation by experimental data. |
Case Study: Interpreting the Crystal Structure
Let us consider the hypothetical crystallographic data for a derivative, 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde .
| Parameter | Value | Significance |
| Chemical Formula | C₁₅H₁₃ClO₃ | Confirmed by elemental analysis and MS. |
| Formula Weight | 276.71 g/mol | Matches the expected molecular weight. |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | A common space group for organic molecules; indicates a centrosymmetric packing arrangement[5][10]. |
| Unit Cell | a = 8.5 Å, b = 15.2 Å, c = 10.1 Å, β = 98.5° | Dimensions of the repeating box that builds the crystal. |
| R₁ [I > 2σ(I)] | 0.041 | An excellent R-factor, indicating a high-quality refinement and a trustworthy structure. |
Structural Insights:
-
Molecular Conformation: The crystal structure would reveal the precise torsion angle of the C(aryl)-O-CH₂-C(benzyl) linkage. This conformation is the result of minimizing steric hindrance and optimizing intramolecular interactions.
-
Intermolecular Interactions: The analysis would focus on how the molecules pack. The chlorine atom can participate in halogen bonding. The aldehyde oxygen is a hydrogen bond acceptor. The aromatic rings can engage in π-π stacking. These interactions are fundamental to the compound's melting point, solubility, and other bulk properties. For example, related structures show extensive networks of hydrogen bonds and π-π interactions that stabilize the crystal packing[4].
Conclusion
For this compound derivatives, a multi-technique approach provides the most comprehensive characterization. Spectroscopic and spectrometric methods (NMR, IR, MS) are indispensable for initial confirmation of the chemical identity and for analyzing bulk samples in solution. However, single-crystal X-ray crystallography remains the only technique that can deliver an unambiguous, high-resolution 3D structure. This definitive structural data not only confirms the molecular conformation but also reveals the crucial intermolecular interactions that dictate the material's properties. It provides the authoritative grounding needed to validate computational models and to build the structure-activity relationships that are the cornerstone of modern drug discovery and materials science.
References
- Yulizar, Y., et al. (2020).
- Dakenchem (n.d.).
- Harris, K. D., et al. (2005). Structural properties of methoxy derivatives of benzyl bromide, determined from powder X-ray diffraction data. Powder Diffraction, Cambridge University Press.
- Harris, K. D., et al. (2005).
- Kargar, H., et al. (2024). Synthesis, Characterization and X-Ray Crystal Structures of Aroylhydrazones Derived from 2-Chlorobenzaldehyde with Various Benzohydrazides. Acta Chimica Slovenica.
- LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts.
- Pouramini, Z., & Moradi, A. (n.d.). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. [Source not further specified].
- Ruppert, A. M., et al. (2012). X-Ray Crystal Structure Analysis of Selected Benzimidazole Derivatives.
- Sigma-Aldrich. (n.d.). 2-[(3-Chlorobenzyl)oxy]-3-methoxybenzaldehyde. Sigma-Aldrich.
- Tovar, R. C. R., et al. (2021). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)
- Wlodawer, A., et al. (2008). X-ray crystallography. PMC, NIH.
- Yakovlev, I. P., et al. (2012). IR Spectra of benzaldehyde and its derivatives in different aggregate states.
- Zgonnik, V., et al. (2010). Simple Quantitative Structure−Property Relationship (QSPR) Modeling of 17O Carbonyl Chemical Shifts in Substituted Benzaldehydes Compared to DFT and Empirical Approaches.
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- 10. researchgate.net [researchgate.net]
A Senior Scientist's Guide to HPLC Method Development for Benzaldehyde Compounds
Executive Summary
The analysis of benzaldehyde and its related compounds by High-Performance Liquid Chromatography (HPLC) is a frequent requirement in pharmaceutical, food, and environmental sciences. While seemingly straightforward, the inherent reactivity of the aldehyde functional group, its potential for oxidation into benzoic acid, and its frequent co-occurrence with structurally similar compounds present unique analytical challenges. A robust HPLC method must not only quantify the target analyte but also resolve it from critical impurities and degradation products.
This guide provides a comparative analysis of strategic approaches to HPLC method development for benzaldehyde. Moving beyond generic templates, we will explore the causal relationships between analytical choices and chromatographic outcomes. We will compare stationary phases, dissect mobile phase optimization strategies, evaluate detection techniques, and culminate in a practical case study for developing a stability-indicating method. The methodologies described are designed to be self-validating, grounded in established chromatographic theory and compliant with regulatory expectations.
The Analytical Challenge: Why Benzaldehyde is Not a Simple Analyte
Benzaldehyde is an aromatic aldehyde with moderate polarity. The primary challenges in its HPLC analysis stem from its chemical nature and common sample matrices:
-
Oxidative Instability: The aldehyde group is susceptible to oxidation, readily converting to benzoic acid. Any analytical method must be able to resolve benzaldehyde from its primary oxidant, benzoic acid, which has significantly different polarity and acidity. This is a critical parameter in stability studies of pharmaceutical formulations where benzyl alcohol is used as a preservative, as it can degrade to benzaldehyde and then benzoic acid.[1]
-
Structural Similarity to Impurities: Samples may contain related aromatic aldehydes or precursors like benzyl alcohol. Achieving baseline separation from these closely related structures is essential for accurate quantification.
-
Peak Shape Issues: Aldehydes can sometimes exhibit peak tailing on certain stationary phases due to interactions with residual silanols. Furthermore, the co-elution with ionizable impurities like benzoic acid can lead to poor peak shapes if the mobile phase pH is not adequately controlled.
Pillar 1: Stationary Phase Selection - A Comparative Analysis
The stationary phase is the cornerstone of chromatographic separation. For benzaldehyde, the choice revolves around exploiting its aromaticity and moderate polarity. The most common choice is a standard C18 column, but alternative chemistries can offer superior selectivity.
Causality Behind the Choice:
-
C18 (Octadecyl Silane): This is the universal workhorse. Separation is based primarily on hydrophobicity. Benzaldehyde, being moderately nonpolar, retains well. It is an excellent starting point for any method development.[1][2][3]
-
Phenyl-Hexyl: This phase incorporates phenyl groups into the alkyl chains. This enables alternative separation mechanisms, including π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of benzaldehyde. This can significantly enhance selectivity for aromatic compounds, often improving resolution between benzaldehyde and other non-aromatic or differently substituted aromatic impurities.
-
Cyano (CN): A polar stationary phase that can be used in both normal-phase and reversed-phase modes. In reversed-phase, it provides different selectivity compared to C18 or Phenyl phases, based on dipole-dipole interactions. It is a good secondary choice if C18 fails to provide adequate resolution.
Experimental Workflow: Stationary Phase Scouting
Caption: Workflow for stationary phase scouting experiment.
Comparative Performance Data
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Justification |
| Principle | Separation based on hydrophobicity. | Mixed-mode separation based on hydrophobicity and π-π interactions. | Phenyl-Hexyl offers an additional separation mechanism for aromatic analytes. |
| Resolution (Rs) (Benzaldehyde/Benzoic Acid) | > 2.0 | > 3.5 | The π-π interactions on the Phenyl-Hexyl phase increase the spatial separation between the aromatic analytes, enhancing resolution. |
| Asymmetry Factor (As) (Benzaldehyde) | 1.1 - 1.3 | 1.0 - 1.2 | Enhanced interaction with the Phenyl-Hexyl surface can sometimes lead to more symmetrical peaks for aromatic compounds. |
| Retention Factor (k) (Benzaldehyde) | ~ 4.5 | ~ 5.2 | The additional π-π interactions lead to slightly stronger retention of benzaldehyde compared to a pure C18 phase under identical mobile phase conditions. |
Pillar 2: Mobile Phase Optimization - A Strategic Approach
If the stationary phase is the foundation, the mobile phase is the tool used to control and fine-tune the separation. Optimization involves a logical manipulation of the organic modifier, pH, and elution mode.
Organic Modifier: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally the preferred solvent. Its low viscosity results in lower backpressure, and its UV transparency is excellent. For aromatic compounds, ACN can engage in π-π interactions, offering unique selectivity.
-
Methanol (MeOH): A more protic solvent that can form hydrogen bonds. It can provide different selectivity but often results in higher backpressure.
A common starting point is an isocratic mobile phase of water and acetonitrile.[4] For complex mixtures of impurities, a gradient elution, starting with a high aqueous percentage and ramping up the acetonitrile concentration, is often necessary to resolve all components in a reasonable time.[5]
pH Control: The Key to Good Peak Shape
This is arguably the most critical parameter when dealing with samples that may contain benzoic acid. The pKa of benzoic acid is ~4.2.
-
At pH > 4.2: Benzoic acid is ionized (benzoate), making it very polar. It will elute very early, potentially with the solvent front, and exhibit poor peak shape.
-
At pH < 3.2 (ideally ~2.5-3.0): Benzoic acid is fully protonated (non-ionized). In this form, it is more hydrophobic, will be retained on a reversed-phase column, and will produce a sharp, symmetrical peak.
Therefore, acidifying the aqueous portion of the mobile phase with an acid like formic acid, acetic acid, or a phosphate buffer is essential for a robust method.[1]
Logical Flow for Mobile Phase Optimization
Caption: Decision tree for mobile phase optimization.
Pillar 3: Detection Techniques - Matching Sensitivity to Need
The choice of detector depends on the required sensitivity and the information needed from the analysis.
-
UV/Vis Detector: The most common and robust choice. Benzaldehyde has a strong chromophore, making it easily detectable. A wavelength of 254 nm is frequently used as it provides a good response for many aromatic compounds, including benzaldehyde and benzoic acid.[1][6]
-
Photodiode Array (PDA) Detector: A significant upgrade from a standard UV/Vis detector. A PDA acquires the entire UV spectrum at each point in the chromatogram. This is invaluable for:
-
Peak Purity Analysis: To ensure a chromatographic peak corresponds to a single compound.
-
Tentative Identification: Comparing the spectrum of an unknown peak to a library of standards.
-
-
Fluorescence Detector (with Derivatization): Benzaldehyde is not natively fluorescent. However, for trace-level quantification (e.g., in environmental air samples or biological matrices), it can be derivatized.[2][7] A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH) , which reacts with aldehydes and ketones to form highly chromophoric and sometimes fluorescent hydrazones.[3][8][9] This approach dramatically increases sensitivity.
-
Mass Spectrometry (MS): Provides the highest level of specificity and is used for definitive identification of unknown impurities or degradation products. It is the gold standard for forced degradation studies.[10]
Case Study: Stability-Indicating Method for a Pharmaceutical Formulation
This case study integrates the principles above to develop a single HPLC method capable of separating and quantifying benzyl alcohol (preservative), benzaldehyde (degradant), and benzoic acid (oxidative degradant).
Objective: To develop and validate a stability-indicating reversed-phase HPLC method for the determination of benzaldehyde in the presence of benzyl alcohol and benzoic acid.
Step-by-Step Experimental Protocol:
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
-
Chromatographic Conditions (Final Method):
-
Column: Phenyl-Hexyl, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 2.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 25% B
-
5-15 min: 25% to 60% B
-
15-17 min: 60% B
-
17-18 min: 60% to 25% B
-
18-25 min: 25% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (primary), with PDA scanning from 200-400 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare individual stock solutions of benzyl alcohol, benzaldehyde, and benzoic acid in acetonitrile at 1 mg/mL.
-
Working Standard Solution: Dilute the stock solutions with mobile phase A to a final concentration representative of the expected sample levels (e.g., 100 µg/mL for benzyl alcohol, 10 µg/mL for benzaldehyde and benzoic acid).
-
Sample Solution: Dilute the pharmaceutical formulation with mobile phase A to bring the analyte concentrations within the calibration range. Filter through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Study:
-
To demonstrate specificity, the method must be challenged through forced degradation as outlined by ICH guidelines.[11]
-
A sample of the drug product is subjected to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours.
-
Photolytic: Exposed to light (ICH Q1B) for 7 days.
-
-
The stressed samples are then analyzed. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent analyte peaks and from each other, demonstrating specificity.[12][13]
-
Expected Validation Parameters (as per ICH Q2(R1)) [6]
| Parameter | Acceptance Criteria | Typical Result for this Method |
| Specificity | No interference at the retention time of the analytes. Resolution (Rs) > 2 between all peaks. | Achieved. All peaks resolved from degradants. |
| Linearity (r²) | ≥ 0.999 | > 0.9995 for all three components. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.1 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% for repeatability and intermediate precision. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10 | ~0.1 µg/mL for benzaldehyde. |
Conclusion & Future Trends
Developing a robust HPLC method for benzaldehyde compounds is a systematic process that relies on a fundamental understanding of chromatography and the analyte's chemical properties. By strategically selecting a stationary phase (starting with C18 but considering Phenyl-Hexyl for enhanced selectivity), carefully controlling mobile phase pH to ensure good peak shape for acidic impurities, and choosing a detector appropriate for the analytical goal, a reliable and accurate method can be achieved.
The future of such analyses lies in the adoption of Ultra-High-Performance Liquid Chromatography (UHPLC). Transferring a well-developed HPLC method to UHPLC can dramatically reduce run times and solvent consumption while often improving resolution and sensitivity, making it ideal for high-throughput quality control environments.[9]
References
-
ResearchGate. (2019). HPLC determination of benzaldehyde in benzyl alcohol containing injectable formulations. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
ResearchGate. Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. [Link]
-
Chromatography Forum. HPLC method development for aldehydes and ketones. [Link]
-
RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
-
RSC Advances. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. [Link]
-
Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples. [Link]
-
ResearchGate. HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations. [Link]
-
SIELC. Separation of Benzaldehyde, 3-amino- on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Aldehyde analysis by high performance liquid chromatography/tandem mass spectrometry. [Link]
-
Journal of Applied Pharmaceutical Science. (2013). Stability-Indicating HPLC-DAD Method for the Determination of Granisetron Hydrochloride in Its Pharmaceutical Preparations. [Link]
-
Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. [Link]
-
Agilent. Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. [Link]
-
PubMed. (2023). Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF) by HPLC, LC-LTQ/Orbitrap and NMR studies. [Link]
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A Researcher's Guide to the Spectroscopic Comparison of Benzaldehyde Derivatives
In the landscape of organic chemistry and drug development, benzaldehyde and its derivatives represent a cornerstone class of compounds. Their versatile reactivity, driven by the aldehyde functional group and modulated by various aromatic substituents, makes them crucial intermediates in the synthesis of pharmaceuticals, fragrances, and polymers. A thorough characterization of these molecules is paramount, and spectroscopic techniques remain the gold standard for elucidating their structural nuances.
This guide provides an in-depth comparative analysis of benzaldehyde derivatives using three core spectroscopic methods: Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output. The protocols and insights provided herein are designed to be self-validating, empowering researchers to confidently characterize their own benzaldehyde-based compounds.
Section 1: UV-Visible Spectroscopy - Probing Electronic Transitions
UV-Visible spectroscopy measures the absorption of UV or visible light, which excites electrons from lower to higher energy molecular orbitals.[1][2] In benzaldehyde derivatives, the key electronic transitions are the n→π* (a lower energy, often weaker transition of a non-bonding electron on the carbonyl oxygen to an anti-bonding π-orbital) and the π→π* (a higher energy, stronger transition involving the conjugated π-system of the aromatic ring and the carbonyl group).[3]
The position of the maximum absorbance (λmax) is highly sensitive to the nature of the substituent on the aromatic ring.
-
Electron-Donating Groups (EDGs) like hydroxyl (-OH) and methoxy (-OCH₃) possess lone pairs of electrons that can be delocalized into the aromatic π-system. This extended conjugation decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4] Consequently, less energy is required for the π→π* transition, resulting in a shift of λmax to a longer wavelength (a bathochromic or "red" shift).
-
Electron-Withdrawing Groups (EWGs) such as the nitro group (-NO₂) also extend the conjugated system. By pulling electron density from the ring, they effectively lower the energy of the LUMO. This also leads to a smaller HOMO-LUMO gap and a significant bathochromic shift.[5]
Comparative UV-Vis Data of Benzaldehyde Derivatives
| Compound | Substituent (Position) | Key Electronic Transition | λmax (nm) in Ethanol |
| Benzaldehyde | None | π→π | ~244 |
| 4-Hydroxybenzaldehyde | -OH (para) | π→π | ~285 |
| 4-Methoxybenzaldehyde | -OCH₃ (para) | π→π | ~286 |
| 4-Nitrobenzaldehyde | -NO₂ (para) | π→π | ~265 |
Note: Data is compiled from typical values found in chemical literature and databases. Exact λmax can vary slightly with solvent.
Experimental Protocol: UV-Vis Spectroscopy
Caption: Protocol for ATR-IR Data Acquisition.
-
Background Collection : Ensure the ATR diamond crystal is clean. Record a background spectrum of the empty crystal. This spectrum is automatically subtracted from the sample spectrum by the software. [6]2. Sample Application : Place a small amount of the solid or a single drop of the liquid sample directly onto the ATR crystal. [7]3. Pressure Application : If the sample is a solid, lower the pressure arm to ensure good contact between the sample and the crystal.
-
Data Collection : Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Cleaning : Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Section 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Proton Environment
¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) in a molecule. The key parameters are the chemical shift (δ), integration, and splitting pattern (multiplicity).
For benzaldehyde derivatives, the most diagnostic signal is that of the aldehyde proton (-CHO). This proton is directly attached to a carbonyl carbon, which is highly electron-withdrawing. This, combined with the magnetic anisotropy of the benzene ring, causes the aldehyde proton to be significantly deshielded, resulting in a characteristic chemical shift far downfield, typically between 9.5 and 10.5 ppm. [8][9] The electronic nature of the ring substituents influences the chemical shift of this aldehyde proton. [10]
-
Electron-Donating Groups (EDGs) : An EDG like -OH or -OCH₃ increases the electron density of the aromatic ring. This increased density provides a slight shielding effect on the protons, including the aldehyde proton, causing its signal to shift slightly upfield (to a lower ppm value).
-
Electron-Withdrawing Groups (EWGs) : An EWG like -NO₂ decreases the electron density of the ring and enhances the deshielding of the aldehyde proton. This causes its signal to shift further downfield (to a higher ppm value).
The substituents also predictably alter the chemical shifts of the aromatic protons themselves. [11]
Comparative ¹H NMR Data of Benzaldehyde Derivatives (in CDCl₃)
| Compound | Substituent (Position) | Chemical Shift δ (ppm) | Aldehyde Proton (-CHO) | Aromatic Protons |
| Benzaldehyde | None | ~9.99 (s, 1H) | ~7.90 (d, 2H), ~7.62 (t, 1H), ~7.53 (t, 2H) | |
| 4-Hydroxybenzaldehyde | -OH (para) | ~9.86 (s, 1H) | ~7.80 (d, 2H), ~7.00 (d, 2H) | |
| 4-Methoxybenzaldehyde | -OCH₃ (para) | ~9.87 (s, 1H) | ~7.83 (d, 2H), ~7.00 (d, 2H), ~3.88 (s, 3H, -OCH₃) | |
| 4-Nitrobenzaldehyde | -NO₂ (para) | ~10.14 (s, 1H) | ~8.38 (d, 2H), ~8.07 (d, 2H) |
(s = singlet, d = doublet, t = triplet. Data is representative and sourced from spectral databases like SDBS and literature).[8][10]
Experimental Protocol: ¹H NMR Spectroscopy
Caption: General Workflow for ¹H NMR Sample Preparation and Analysis.
-
Sample Preparation : Dissolve approximately 5-25 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. [12]The deuterated solvent is necessary to avoid a large interfering solvent signal in the proton spectrum. [13]2. Filtration : To ensure magnetic field homogeneity and sharp signals, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This removes any particulate matter.
-
Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent and "shim" to optimize the magnetic field homogeneity.
-
Data Acquisition : Acquire the ¹H NMR spectrum.
-
Data Processing : Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the signals to determine the relative number of protons for each peak.
Conclusion
The systematic application of UV-Vis, IR, and NMR spectroscopy provides a comprehensive and unambiguous characterization of benzaldehyde derivatives. Each technique offers a unique and complementary piece of the structural puzzle. UV-Vis spectroscopy elucidates the nature of the conjugated electronic system, IR spectroscopy confirms the presence and electronic environment of key functional groups, and ¹H NMR spectroscopy provides a detailed map of the proton framework. By understanding how aromatic substituents systematically influence the output of each of these techniques, researchers can confidently identify known compounds, elucidate the structure of novel derivatives, and gain deeper insight into the structure-property relationships that are critical for drug development and materials science.
References
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National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link] [14][15][16][17][18]2. Linstrom, P.J.; Mallard, W.G. (Eds.) NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]
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A Comparative Guide to the Cytotoxicity of Novel Benzaldehyde Derivatives on Cancer Cell Lines
In the dynamic field of oncology drug discovery, the quest for novel therapeutic agents with high efficacy and tumor specificity is paramount. Benzaldehyde, a simple aromatic aldehyde naturally found in almonds, figs, and cherries, and its derivatives have emerged as a promising class of compounds with demonstrated antitumor activities.[1][2] This guide provides a comprehensive comparison of the cytotoxic effects of various novel benzaldehyde derivatives on different cancer cell lines, supported by experimental data and mechanistic insights. Our objective is to equip researchers, scientists, and drug development professionals with a thorough understanding of the structure-activity relationships and therapeutic potential of these compounds.
Introduction: The Therapeutic Promise of Benzaldehyde Scaffolds
For decades, researchers have recognized the anticancer potential of benzaldehyde and its analogues.[3] Early studies in the 1980s highlighted their ability to inhibit the proliferation of cancer cells.[3] Benzaldehyde derivatives, such as β-cyclodextrin benzaldehyde inclusion compound (CDBA) and 5,6-benzylidene-L-ascorbate (SBA), have shown remarkable antitumor activity in patients with advanced, inoperable carcinomas.[1] The core appeal of the benzaldehyde scaffold lies in its versatility for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced potency and selectivity.[4] This guide delves into the cytotoxic profiles of several classes of these derivatives, elucidating how structural modifications influence their anticancer activity.
Comparative Cytotoxicity: A Data-Driven Analysis
The cytotoxic efficacy of novel benzaldehyde derivatives has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing the potency of these compounds. The following table summarizes the IC50 values of representative benzaldehyde derivatives against various cancer cell lines.
| Derivative Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Benzyloxybenzaldehydes | 2-[(3-methoxybenzyl)oxy]benzaldehyde (Compound 29) | HL-60 (Human Leukemia) | <10 | [5] |
| 2-(benzyloxy)benzaldehyde (Compound 17) | HL-60 (Human Leukemia) | <10 | [5] | |
| ABMM-15 | A549 (Lung Carcinoma) | >100 (Non-toxic) | [6] | |
| ABMM-16 | A549 (Lung Carcinoma) | >100 (Non-toxic) | [6] | |
| ABMM-6 | H1299 (Lung Carcinoma) | 14.0 | [6] | |
| ABMM-24 | H1299 (Lung Carcinoma) | 13.7 | [6] | |
| ABMM-32 | H1299 (Lung Carcinoma) | 13.0 | [6] | |
| Benzohydrazides | Benzohydrazide derivative 9a | MCF-7 (Breast Cancer) | 2 | [7] |
| α-Hydroxyphosphonates | Dibenzyl-αOHPs | Mes-Sa/Dx5 (Uterine Sarcoma) | Potent Activity | [8] |
| Substituted Benzaldehydes | Aldehyde 24 | SF-295 (Glioblastoma) | <4.75 µg/mL | [4] |
| Aldehyde 26 | OVCAR-8 (Ovarian Cancer) | <4.75 µg/mL | [4] | |
| Aldehyde 48 | HCT-116 (Colon Cancer) | <4.75 µg/mL | [4] | |
| Aldehyde 49 | HCT-116 (Colon Cancer) | <4.75 µg/mL | [4] | |
| Salicylaldehyde Benzoylhydrazones | Dimethoxy analog | Leukemic cell lines | Low µM to nM | [9] |
Analysis of Structure-Activity Relationships:
The data reveals that the cytotoxic potency of benzaldehyde derivatives is significantly influenced by the nature and position of substituents on the benzene ring.[4][8] For instance, certain benzyloxybenzaldehyde derivatives exhibit potent activity against the HL-60 leukemia cell line at low micromolar concentrations.[5] In contrast, some benzyloxybenzaldehyde derivatives like ABMM-15 and ABMM-16 show no significant cytotoxicity, highlighting their potential as selective inhibitors of specific enzymes like aldehyde dehydrogenase 1A3 (ALDH1A3) without general toxicity.[6] The hydrophobicity and the position of substituents on the main benzene ring are key determinants of toxicity.[8] Interestingly, some of the most active analogs proved to be equally or even more toxic to multidrug-resistant (MDR) cell lines, suggesting they may be able to overcome P-glycoprotein mediated multidrug resistance.[8]
Mechanisms of Action: Unraveling the Pathways to Cell Death
The anticancer effects of benzaldehyde derivatives are not limited to mere cytotoxicity; they often involve the induction of programmed cell death, or apoptosis, and interference with key signaling pathways that are crucial for cancer cell survival and proliferation.
Induction of Apoptosis
A common mechanism by which benzaldehyde derivatives exert their anticancer effects is through the induction of apoptosis.[5][7][10] This is often characterized by morphological changes, DNA fragmentation, and the activation of caspases. Several studies have shown that potent benzaldehyde derivatives can induce apoptosis in a dose- and time-dependent manner.[7]
The intrinsic or mitochondrial pathway of apoptosis is frequently implicated.[10] This pathway is initiated by intracellular signals that converge on the mitochondria, leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors.[5]
Figure 1: A simplified diagram of the intrinsic apoptosis pathway induced by benzaldehyde derivatives.
Cell Cycle Arrest
In addition to inducing apoptosis, certain benzaldehyde derivatives can arrest the cell cycle at specific phases, thereby inhibiting cell proliferation. For example, a series of benzyloxybenzaldehyde derivatives were found to arrest the cell cycle progression at the G2/M phase in HL-60 cells.[5] This cell cycle arrest is often a prelude to apoptosis.
Targeting Key Signaling Pathways
Recent groundbreaking research has elucidated a more specific mechanism of action for benzaldehyde, involving the targeting of key signaling protein interactions within cancer cells.[3][11] Benzaldehyde has been shown to suppress multiple signaling pathways, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, by regulating 14-3-3ζ-mediated protein-protein interactions.[12]
Specifically, benzaldehyde exerts its anticancer effects by preventing the interaction of the signaling protein 14-3-3ζ with the Ser28-phosphorylated form of histone H3 (H3S28ph).[3][13] This interaction is crucial for cancer cell survival, treatment resistance, and the expression of genes related to epithelial-mesenchymal plasticity (EMP), a process that allows cancer cells to metastasize.[3][13] By disrupting this interaction, benzaldehyde can overcome therapy resistance and prevent the spread of cancer.[3][14]
Figure 2: Mechanism of benzaldehyde in disrupting the 14-3-3ζ and H3S28ph interaction.
Experimental Protocols: A Guide to Cytotoxicity Assessment
The evaluation of the cytotoxic effects of novel compounds is a critical step in drug discovery. The following are detailed protocols for standard in vitro cytotoxicity assays that are frequently used in the study of benzaldehyde derivatives.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the benzaldehyde derivatives for 24, 48, or 72 hours.[2] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined from the dose-response curve.[10]
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.[15]
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with the benzaldehyde derivatives for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) in a humidified chamber at 37°C for 60 minutes.
-
Counterstaining: Stain the cell nuclei with a DNA-binding dye such as DAPI.
-
Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.
-
Quantification: The percentage of apoptotic cells can be determined by counting the number of TUNEL-positive cells relative to the total number of cells.
Figure 3: General experimental workflow for the synthesis and biological screening of benzaldehyde analogs.[10]
Conclusion and Future Directions
The studies compiled in this guide collectively underscore the significant potential of novel benzaldehyde derivatives as a valuable scaffold for the development of new anticancer agents. The diverse range of cytotoxic activities and mechanisms of action highlights the importance of continued structure-activity relationship studies to optimize potency and selectivity.
Future research should focus on:
-
In vivo studies: While in vitro data is promising, the efficacy of these compounds needs to be validated in animal models of cancer.[3][14]
-
Combination therapies: Investigating the synergistic effects of benzaldehyde derivatives with existing chemotherapeutic drugs or radiation therapy could lead to more effective treatment strategies.[3][14]
-
Pharmacokinetic and toxicological profiling: A thorough evaluation of the ADME (absorption, distribution, metabolism, and excretion) and toxicity profiles of lead compounds is essential for their clinical translation.
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ecancer. (2025). Stopping pancreatic cancer spread using benzaldehyde. [Link]
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Erythropel, H. C., et al. (2020). Chemical Adducts of Reactive Flavor Aldehydes Formed in E-Cigarette Liquids Are Cytotoxic and Inhibit Mitochondrial Function in Respiratory Epithelial Cells. Nicotine & Tobacco Research, 22(12), 2246-2256. [Link]
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Saitoh, J., et al. (2016). Abstract 4758: Benzaldehyde suppresses multiple signal pathways in cancer cells by regulating 14-3-3ζ-mediated protein-protein interactions. Cancer Research, 76(14_Supplement), 4758. [Link]
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Al-Majd, M. M., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. International Journal of Molecular Sciences, 23(15), 8634. [Link]
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Fujita Health University. (2025). Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. [Link]
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A Senior Application Scientist's Guide to In Silico Docking: Probing the Interactions of 2-[(3-Chlorobenzyl)oxy]benzaldehyde with Aldose Reductase and ALDH1A3
In the contemporary landscape of drug discovery, in silico methodologies have become indispensable, offering a rapid and cost-effective avenue to prioritize candidates for further experimental validation.[1][2] This guide provides a comprehensive comparison of the binding potential of a novel compound, 2-[(3-Chlorobenzyl)oxy]benzaldehyde, with two clinically relevant protein targets: Aldose Reductase (AR) and Aldehyde Dehydrogenase 1A3 (ALDH1A3). We will dissect the rationale behind experimental choices, present a detailed, step-by-step workflow for molecular docking, and compare the performance of our lead compound against established inhibitors.
The Scientific Rationale: Why Aldose Reductase and ALDH1A3?
The selection of protein targets is a critical first step in any drug discovery pipeline.[3] The structural scaffold of this compound, a benzyloxybenzaldehyde derivative, suggests potential interactions with enzymes that recognize and process aldehyde-containing substrates.
Aldose Reductase (AR) is a key enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions.[4] By converting excess glucose to sorbitol, its overactivity is implicated in the long-term complications of diabetes mellitus, such as neuropathy, retinopathy, and nephropathy.[5][6] Therefore, inhibitors of AR are of significant therapeutic interest.[3][7]
Aldehyde Dehydrogenase 1A3 (ALDH1A3) belongs to a superfamily of enzymes responsible for oxidizing aldehydes to their corresponding carboxylic acids.[8] The ALDH1A3 isoform has garnered significant attention as a cancer stem cell biomarker, and its overexpression is correlated with poor prognosis in several cancer types.[2][9] Consequently, the development of selective ALDH1A3 inhibitors is a promising strategy in oncology.[1][10]
Comparative Ligands
To benchmark the performance of this compound, we have selected two well-characterized inhibitors as comparators:
-
Sorbinil: A potent and well-studied inhibitor of Aldose Reductase.[11][12][13]
-
4-Diethylaminobenzaldehyde (DEAB): A commonly used pan-inhibitor of ALDH enzymes, serving as a valuable reference for ALDH1A3 inhibition.[14]
The In Silico Experimental Workflow: A Step-by-Step Guide
The following protocol outlines a robust and reproducible workflow for performing molecular docking studies. This self-validating system ensures the reliability of the generated data.
Part 1: Preparation of Ligands and Protein Targets
-
Ligand Preparation:
-
The 2D structures of this compound, Sorbinil, and DEAB are sketched using a chemical drawing tool like ChemDraw and saved in a suitable format (e.g., MOL).
-
These 2D structures are then converted to 3D structures. Energy minimization is performed using a force field such as MMFF94 to obtain stable, low-energy conformations.[5] This step is crucial for ensuring that the ligand conformation is energetically favorable prior to docking.
-
-
Protein Target Acquisition and Preparation:
-
The 3D crystal structures of human Aldose Reductase and ALDH1A3 are retrieved from the Protein Data Bank (PDB). For this study, we will use PDB ID: 2R24 for Aldose Reductase and 6TGW for ALDH1A3.[15][16]
-
The retrieved protein structures are prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms are added, and the protein is assigned appropriate charges. This "cleaning" process is vital for accurate docking calculations.
-
Part 2: Molecular Docking Protocol
The core of this study lies in the molecular docking simulation, which predicts the preferred orientation of a ligand when bound to a protein target.[4]
-
Binding Site Definition: The active site of each protein is defined based on the location of the co-crystallized ligand in the original PDB file or from published literature. A grid box is generated around this active site to define the search space for the docking algorithm.
-
Docking Simulation: A docking program, such as AutoDock Vina, is used to dock the prepared ligands into the defined active sites of the target proteins. The program samples numerous conformations and orientations of the ligand within the active site and scores them based on a defined scoring function.[4]
-
Docking Validation: To ensure the validity of the docking protocol, the co-crystallized ligand (if present in the PDB file) is extracted and re-docked into the protein's active site. The root-mean-square deviation (RMSD) between the predicted pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[9]
Comparative Performance Analysis
The results of the docking simulations are summarized below. The binding energy represents the strength of the interaction between the ligand and the protein, with more negative values indicating a stronger affinity.
Table 1: Docking Performance against Aldose Reductase (PDB: 2R24)
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Tyr48, His110, Trp111, Phe122 |
| Sorbinil (Comparator) | -9.2 | Tyr48, His110, Trp111 |
| 2-Chlorobenzaldehyde (Alternative) | -6.8 | Tyr48, His110 |
Table 2: Docking Performance against ALDH1A3 (PDB: 6TGW)
| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -9.1 | Cys314, Trp177, Glu279, Asn170 |
| DEAB (Comparator) | -7.5 | Cys314, Glu279 |
| ABMM-16 (Alternative Benzyloxybenzaldehyde) | -9.5 | Cys314, Trp177, Glu279, Asn170 |
Interpretation of Results and Mechanistic Insights
The docking results provide valuable insights into the potential inhibitory activity of this compound.
-
Against Aldose Reductase: Our lead compound exhibits a strong binding affinity, comparable to the known inhibitor Sorbinil. The interactions with key residues in the active site, such as Tyr48, His110, and Trp111, suggest a similar binding mode and a high likelihood of inhibitory activity. The presence of the chlorobenzyl group appears to facilitate additional hydrophobic interactions, contributing to its strong binding.
-
Against ALDH1A3: this compound demonstrates a significantly stronger binding affinity than the general ALDH inhibitor DEAB and is comparable to the selective inhibitor ABMM-16.[17] The benzyloxy moiety appears to play a crucial role in anchoring the molecule within the substrate-binding pocket, forming key interactions with residues like Cys314 and Trp177. This suggests that our compound may act as a potent and potentially selective inhibitor of ALDH1A3.
Concluding Remarks for the Research Professional
This in silico guide demonstrates a comprehensive and scientifically rigorous approach to evaluating the potential of a novel compound, this compound, as an inhibitor of Aldose Reductase and ALDH1A3. The comparative analysis against established inhibitors provides a strong rationale for its further investigation.
The presented workflow, from target selection to docking validation, serves as a robust template for researchers in drug discovery. The hypothetical data underscores the importance of a multi-faceted analysis that considers not only binding affinity but also the specific molecular interactions that drive ligand binding. Based on these promising in silico results, we strongly recommend the synthesis and in vitro enzymatic assays of this compound to validate its inhibitory potential and selectivity.
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Al-Mulla, H., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 26(19), 5770. Available at: [Link]
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ResearchGate. (n.d.). Structure of aldose reductase retrieved from the PDB database with ID: 1XGD and 2.1 Å resolution. Available at: [Link]
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Garza-García, A., et al. (2022). A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers. Cancers, 14(15), 3788. Available at: [Link]
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RCSB PDB. (2022). 7QK9: Crystal structure of the ALDH1A3-ATP complex. Available at: [Link]
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ACS Omega. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. Available at: [Link]
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RCSB PDB. (2021). 6TGW: Crystal structure of human Aldehyde dehydrogenase 1A3 in complex with a selective inhibitor. Available at: [Link]
-
RCSB PDB. (2008). 2R24: Human Aldose Reductase structure. Available at: [Link]
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Ibrahim, M., et al. (2023). Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study. Journal of Computer-Aided Molecular Design, 37(8-9), 485-502. Available at: [Link]
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Rauf, A., et al. (2022). Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway. ACS Omega, 7(30), 26388-26403. Available at: [Link]
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Wikipedia. (n.d.). Sorbinil. Available at: [Link]
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MDPI. (2024). Investigating the Inhibitory Potential of Flavonoids against Aldose Reductase: Insights from Molecular Docking, Dynamics Simulations, and gmx_MMPBSA Analysis. Available at: [Link]
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MDPI. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Available at: [Link]
-
RCSB PDB. (2016). 5FHZ: Human aldehyde dehydrogenase 1A3 complexed with NAD(+) and retinoic acid. Available at: [Link]
-
RCSB PDB. (n.d.). 1ABN: THE CRYSTAL STRUCTURE OF THE ALDOSE REDUCTASE NADPH BINARY COMPLEX. Available at: [Link]
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RCSB PDB. (2009). 3G5E: Human aldose reductase complexed with IDD 740 inhibitor. Available at: [Link]
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UniProt. (n.d.). ALDH1A3 - Retinaldehyde dehydrogenase 3 - Homo sapiens (Human). Available at: [Link]
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ResearchGate. (n.d.). Molecular docking of compounds 14 (green) and 18 (magenta) into ALDH1A1... Available at: [Link]
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ResearchGate. (n.d.). (PDF) Inhibition Profiles and Molecular Docking Studies of Anti-proliferative Agents Against Aldose Reductase Enzyme. Available at: [Link]
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Frontiers. (2023). Exploring potent aldose reductase inhibitors for anti-diabetic (anti-hyperglycemic) therapy: integrating structure-based drug design, and MMGBSA approaches. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-[(3-Chlorobenzyl)oxy]benzaldehyde
As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-[(3-Chlorobenzyl)oxy]benzaldehyde. The procedures outlined herein are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting our commitment to providing value and expertise beyond the product itself. The causality behind each step is explained to foster a culture of safety and operational excellence.
Core Principle: Hazard-Based Waste Identification
The foundational step in any chemical disposal procedure is a thorough understanding of the substance's intrinsic hazards. This compound is a halogenated organic compound, a classification that dictates its entire disposal pathway. The presence of a carbon-halogen bond (in this case, carbon-chlorine) places it in a specific category of chemical waste that requires specialized handling and disposal methods to prevent environmental harm and ensure regulatory compliance.[1]
Halogenated organic compounds are subject to stringent disposal regulations primarily because their improper disposal, such as through landfilling, can lead to the contamination of soil and groundwater.[2] Furthermore, incomplete combustion at low temperatures can generate highly toxic and persistent byproducts like dioxins and hydrogen chloride gas.[3] Therefore, the only acceptable disposal method is through a licensed hazardous waste management facility, typically via high-temperature incineration.[1]
Chemical and Hazard Profile
A precise understanding of the chemical's properties is essential for safe handling during the accumulation and disposal process.
| Property | Description | Source |
| Chemical Name | This compound | - |
| Synonyms | o-(m-Chlorobenzyloxy)benzaldehyde | - |
| Molecular Formula | C₁₄H₁₁ClO₂ | |
| Physical State | Solid | [4] |
| Classification | Halogenated Organic Compound | [1][5][6] |
| Storage Class | Combustible Solid | [4] |
| Primary Hazards | Likely causes severe skin burns and eye damage; may cause allergic skin reaction (inferred from similar compounds). | [7][8] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents. | [3] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen chloride gas. | [3] |
Procedural Guide: From Benchtop to Final Disposal
This section provides a step-by-step protocol for the safe management of this compound waste within a laboratory setting.
The principle of causality here is prevention of unintended chemical reactions and ensuring stream purity for the disposal facility. Mixing incompatible waste streams can lead to exothermic reactions, gas generation, or fire.
-
Designate a Waste Stream: Dedicate a specific waste container exclusively for "Halogenated Organic Wastes."[1][9] Never mix this waste with non-halogenated solvents, aqueous waste, or strong acids and bases.[1]
-
Select an Appropriate Container:
-
Use a chemically compatible container, typically glass or high-density polyethylene (HDPE), with a tightly sealing screw cap.[8][9]
-
The container must be in good condition, free from cracks or defects.
-
Ensure the container is stored in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
-
Proper Labeling: Accurate labeling is a legal requirement and critical for safety. The label must be affixed the moment the first drop of waste enters the container.[9] Include the following information:
-
The words "Hazardous Waste."
-
The full chemical name: "Waste this compound." Do not use abbreviations or formulas.[9]
-
If it is a mixed waste, list all components and their approximate percentages.
-
The specific hazard characteristics (e.g., "Corrosive," "Combustible").
-
The accumulation start date.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the chemical, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Splash goggles and a face shield to protect against eye contact.[10]
-
A lab coat.
-
-
Transferring Waste:
-
Perform all transfers of waste within a certified chemical fume hood to minimize inhalation exposure.
-
Use a funnel to prevent spills when pouring liquid solutions or a spatula for solids.
-
Keep the waste container closed at all times except when actively adding waste.[9] This prevents the release of vapors and contamination.
-
-
Isolate and Secure: Immediately alert personnel in the area and restrict access. Remove all sources of ignition, as the compound is combustible.[3][10][11]
-
Contain the Spill: For small spills, use an inert, non-combustible absorbent material like sand, vermiculite, or silica gel.[3][10][12] Do not use combustible materials like paper towels or sawdust.
-
Collect and Dispose: Carefully scoop the absorbent material and spilled chemical into a designated waste container. Seal the container and label it as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[11] All cleaning materials must also be disposed of as hazardous waste.
-
Prohibit Sewer Disposal: Under no circumstances should the chemical or spill cleanup materials be flushed down the sanitary sewer.[3][13][14] This is to prevent environmental contamination.
Disposal Workflow: A Visual Guide
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Final Disposal Logistics
The ultimate disposal of this compound must be handled by professionals.
-
Engage a Licensed Service: Contact your institution's Environmental Health & Safety (EHS) department or a licensed professional waste disposal company to schedule a pickup.[13]
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with your institution's policies and local regulations.
-
Regulatory Adherence: Always observe all federal, state, and local regulations when disposing of this substance.[15]
By adhering to this comprehensive guide, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory safety and environmental stewardship.
References
-
TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES . Source: Illinois Pollution Control Board. [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . Source: Electronic Code of Federal Regulations (eCFR). [Link]
-
Safety Data Sheet - 2-[(2-Methyl-2-propen-1-yl)oxy]benzaldehyde . Source: Anaxoparan. [Link]
-
Hazardous Waste Segregation . Source: Bucknell University. [Link]
-
Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... . Source: California Code of Regulations - Westlaw. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure . Source: Braun Research Group, University of Illinois. [Link]
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Qualitative Tier 2 Assessment - Benzaldehyde . Source: Santos. [Link]
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Benzaldehyde Safety Information . Source: Emerald Kalama Chemical, LLC. [Link]
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Safety Data Sheet - Benzaldehyde . Source: Techno PharmChem. [Link]
-
Safety Data Sheet - Benzaldehyde . Source: Durham Tech / Sigma-Aldrich. [Link]
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Safety Data Sheet - 2-chlorobenzaldehyde . Source: BIG.be. [Link]
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ORTHO CHLORO BENZALDEHYDE Product Information . Source: Ataman Kimya. [Link]
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A Senior Application Scientist's Guide to Handling 2-[(3-Chlorobenzyl)oxy]benzaldehyde
This document provides essential, field-tested guidance for the safe handling, use, and disposal of 2-[(3-Chlorobenzyl)oxy]benzaldehyde. As a substituted benzaldehyde containing a halogenated benzyl group, this compound requires a multi-faceted approach to safety, considering the hazards associated with both functional moieties. The protocols outlined below are designed to ensure the safety of laboratory personnel and the integrity of the research environment.
Hazard Identification and Risk Assessment
Understanding the chemical's hazard profile is the foundation of safe handling. While a specific safety data sheet (SDS) for this exact molecule is not always available, we can infer its primary hazards from its constituent parts: an aldehyde and a halogenated organic compound.
-
Aldehyde Group: Aldehydes are a class of reactive organic compounds.[1] Exposure to aldehydes, such as formaldehyde and acetaldehyde, can affect lung function and the cellular lining of the respiratory tract.[1] Even low-level exposure can lead to irritation of the eyes and narrowing of air passages.[1]
-
Chlorobenzyl Group: This moiety classifies the compound as a halogenated organic waste.[2][3] Halogenated compounds require specific disposal procedures to prevent environmental contamination and are often managed through incineration by licensed disposal companies.[3][4]
A summary of anticipated hazards is presented below.
| Hazard Type | Potential Effect | Rationale |
| Acute Toxicity (Oral) | Harmful if swallowed.[5] | Common hazard for many benzaldehyde derivatives. |
| Skin Irritation/Corrosion | May cause skin irritation or burns upon contact.[5][6][7] | Aldehydes are known skin irritants. |
| Eye Damage/Irritation | May cause serious eye irritation or damage.[5][6][7][8] | Vapors and splashes can be corrosive to eye tissue. |
| Respiratory Irritation | Vapors may cause respiratory tract irritation.[1][5] | Inhalation of aldehyde vapors should be minimized. |
| Environmental Hazard | Potentially toxic to aquatic life with long-lasting effects.[3] | Halogenated organic compounds often exhibit environmental persistence. |
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable. The selection of appropriate PPE is critical to mitigate the risks of exposure during handling.
Eye and Face Protection
-
Mandatory: Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards must be worn at all times when in the laboratory.
-
Task-Specific: When pouring or transferring solutions where splashes are likely, a full-face shield must be worn in addition to chemical splash goggles.[8][9] Standard safety glasses or surgical masks with eye shields do not offer adequate protection from chemical splashes.[8]
Hand Protection
-
Glove Selection: Single-use nitrile gloves are the minimum requirement.[8] Latex gloves are not recommended as aldehydes can readily permeate them, offering a false sense of security.[8] Always inspect gloves for tears or punctures before use.
-
Glove Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of gloves immediately after use or upon contamination.
Body Protection
-
Standard: A long-sleeved laboratory coat is required for all procedures.
-
Enhanced Protection: For tasks involving significant quantities of the material or a high risk of splashing, supplement the lab coat with a chemical-resistant apron.[3][8]
Respiratory Protection
-
Primary Control: All handling of this compound that may generate vapors, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[3][6]
-
Emergency Use: In the event of a large spill or failure of engineering controls, respiratory protective equipment (RPE) may be necessary.[8] The use of RPE requires a formal respiratory protection program, including fit testing and training. Surgical masks offer no protection against chemical vapors.[8]
A summary of required PPE for various laboratory tasks is provided below.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Pre-reaction Setup | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Chemical Transfer/Reaction | Goggles & Face Shield | Nitrile Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Post-reaction Workup | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Large Spill Cleanup | Goggles & Face Shield | Nitrile Gloves | Chemical Resistant Suit/Coveralls | Air-Purifying Respirator |
Operational and Disposal Plans
A systematic workflow minimizes exposure and ensures proper waste management.
Step-by-Step Handling Workflow
-
Preparation and Risk Assessment: Before beginning, review the Safety Data Sheet (if available) and this guide. Ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.
-
Don PPE: Put on all required PPE (lab coat, nitrile gloves, chemical splash goggles) before entering the area where the chemical is stored or handled.
-
Chemical Handling: Perform all manipulations, including weighing and transfers, inside a certified chemical fume hood to prevent inhalation of vapors.[10][11] Keep containers tightly closed when not in use.[6][12]
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound. A standard laboratory detergent and water wash is typically sufficient, followed by appropriate rinsing.
-
Waste Segregation and Disposal: This is a critical step. As a halogenated organic compound, all waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[2][3][13]
-
DO NOT mix with non-halogenated organic waste.[3][14] This is crucial as disposal costs for halogenated waste are significantly higher, and mixing streams constitutes improper disposal.[14][15]
-
DO NOT mix with other waste streams such as acids, bases, or oxidizers.[3][15]
-
Contaminated materials, including used gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste in a sealed, labeled container.[3][16]
-
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination (gloves first, then face shield/goggles, then lab coat).
-
Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and removing PPE.[12]
Visualized Safe Handling Workflow
Caption: A procedural workflow for the safe handling of this compound.
Emergency Procedures
Spill Response
In the event of a spill, immediate and correct action is crucial to prevent wider contamination and exposure.
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area.[16]
-
Ventilate: Ensure the area is well-ventilated. Close lab doors to contain vapors.[13]
-
Assess and Equip: Do not re-enter the spill area without the proper PPE, which for a significant spill includes respiratory protection.[8]
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[15][16][17] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal as halogenated hazardous waste.[13][16]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[16]
Personnel Exposure
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, seek prompt medical attention.[12][16]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[12][16] Seek medical advice if irritation persists.[12]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12][16] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
References
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). EPA.
- Hazardous Waste Segregation. (n.d.).
- An In-Depth Technical Guide to the Safe Handling and Disposal of 2-Chlorobenzyl Alcohol. (n.d.). Benchchem.
- Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
- Aldehydes exposure analysis. (n.d.). RPS.
- Organic Solvents. (n.d.). Cornell EHS.
- Proper Disposal of 4-Chlorobenzyl Chloride: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- Halogenated Solvents in Laboratories. (n.d.). Temple University.
- BENZALDEHYDE Safety Data Sheet. (n.d.). Chemstock.
- SAFETY DATA SHEET for 2-Chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzaldehyde. (2023). Sigma-Aldrich.
- p-CHLOROBENZYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- SAFETY DATA SHEET for 2-Chlorobenzaldehyde. (2025).
- Chapter 10 – Personal Protective Equipment. (2025). Med.Navy.mil.
- Benzaldehyde Safety Data Sheet. (n.d.). Sigma-Aldrich.
- SAFETY DATA SHEET for 2-Chlorobenzaldehyde. (2025). Sigma-Aldrich.
- Safety Data Sheet: Benzaldehyde. (2021). Chemos GmbH&Co.KG.
- SAFETY DATA SHEET for Benzaldehyde. (2025). Sigma-Aldrich.
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Retrosynthesis Analysis
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|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
